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  • Product: 3-(3-Fluorophenyl)-1H-pyrazole
  • CAS: 149739-61-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Fluorophenyl)-1H-pyrazole, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Fluorophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines key molecular descriptors, experimental and predicted data, detailed experimental protocols for property determination, and the relevant biological context.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 3-(3-Fluorophenyl)-1H-pyrazole, these properties influence its solubility, permeability, and ultimately, its efficacy and safety as a potential therapeutic agent.

Quantitative Data Summary

The following table summarizes the available experimental and predicted physicochemical data for 3-(3-Fluorophenyl)-1H-pyrazole and structurally related compounds. It is important to note that specific experimental data for the target compound is limited in publicly accessible literature; therefore, predicted values and data from analogous structures are provided to guide research and development efforts.

PropertyPredicted/Experimental ValueCompoundNotes
Molecular Formula C₉H₇FN₂3-(3-Fluorophenyl)-1H-pyrazole-
Molecular Weight 162.17 g/mol 3-(3-Fluorophenyl)-1H-pyrazole-
Melting Point 178.0–179.0 °C[1]4,4'-[(3-Fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)Experimental value for a structurally related compound. The melting point of the parent 3-phenyl-1H-pyrazole is not explicitly available.
Boiling Point 315.3 ± 27.0 °C3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazolePredicted value for a closely related analog.
pKa Not available3-(3-Fluorophenyl)-1H-pyrazoleThe pKa of pyrazole itself is approximately 2.5 for the protonated form (pyrazolium ion) and 14.2 for the neutral molecule. Substitution is expected to alter these values.
LogP (Octanol-Water Partition Coefficient) 3.48[2]3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideCalculated value for a different pyrazole derivative. This indicates that pyrazole derivatives can possess significant lipophilicity.[2]
Water Solubility Not available3-(3-Fluorophenyl)-1H-pyrazoleThe solubility of the parent pyrazole is 1 g/L in water. The introduction of the fluorophenyl group is expected to decrease aqueous solubility.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. Below are detailed methodologies for key experiments.

Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole

The synthesis of 3-aryl-1H-pyrazoles can be achieved through various established synthetic routes. A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Procedure:

  • Preparation of the 1,3-dicarbonyl precursor: 3-Fluoroacetophenone is treated with a suitable reagent, such as dimethylformamide-dimethylacetal (DMF-DMA), to form the corresponding enaminone, 1-(3-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one.

  • Cyclization with hydrazine: The resulting enaminone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol.

  • Reaction Conditions: The mixture is typically refluxed for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 3-(3-Fluorophenyl)-1H-pyrazole.

Determination of Melting Point

The melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination.[3][4][5][6]

Methodology:

  • Sample Preparation: A small amount of the crystalline 3-(3-Fluorophenyl)-1H-pyrazole is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A narrow melting range is indicative of high purity.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution. The shake-flask method is the traditional and most reliable technique.[7][8]

Methodology:

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known concentration of 3-(3-Fluorophenyl)-1H-pyrazole is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A measured volume of the prepared solution is mixed with a measured volume of the other phase in a separatory funnel. The funnel is shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values. UV-Vis spectrophotometry is a common method for pKa determination for compounds with a chromophore.[9][10][11][12][13]

Methodology:

  • Buffer Preparation: A series of buffer solutions with known pH values covering the expected pKa range are prepared.

  • Sample Preparation: A stock solution of 3-(3-Fluorophenyl)-1H-pyrazole is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted in each of the buffer solutions to a constant final concentration.

  • UV-Vis Measurement: The UV-Vis spectrum of the compound in each buffer solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH.

  • pKa Determination: The resulting sigmoidal curve is analyzed. The pH at the inflection point of the curve corresponds to the pKa of the compound.

Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing drug absorption and bioavailability. The shake-flask method is a standard approach for determining thermodynamic solubility.[14][15][16][17][18]

Methodology:

  • Equilibration: An excess amount of solid 3-(3-Fluorophenyl)-1H-pyrazole is added to a known volume of water in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid temperature changes during this step.

  • Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • Solubility Value: The determined concentration represents the aqueous solubility of the compound at that temperature.

Biological Context and Visualization

Derivatives of 3-phenyl-1H-pyrazole have been investigated for various biological activities, including their role as inhibitors of protein kinases. Notably, some pyrazole-containing compounds have been identified as inhibitors of Aurora Kinase B (AURKB), a key regulator of cell division.[19] Overexpression of AURKB is implicated in the progression of several cancers, making it an attractive target for cancer therapy.[20][21][22][23]

The following diagram illustrates a simplified signaling pathway involving Aurora Kinase B and its role in mitosis, which can be targeted by inhibitors like 3-(3-Fluorophenyl)-1H-pyrazole derivatives.

Aurora_Kinase_B_Signaling cluster_0 Mitotic Progression cluster_1 Aurora Kinase B Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AURKB Aurora Kinase B (AURKB) Kinetochore Kinetochore-Microtubule Attachment AURKB->Kinetochore phosphorylates & regulates CPC Chromosomal Passenger Complex (CPC) CPC->AURKB activates SAC Spindle Assembly Checkpoint (SAC) Kinetochore->SAC activates SAC->Anaphase inhibits until proper attachment Inhibitor 3-(3-Fluorophenyl)-1H-pyrazole Derivative (Inhibitor) Inhibitor->AURKB inhibits

Simplified Aurora Kinase B signaling pathway in mitosis.

This diagram illustrates the central role of Aurora Kinase B within the Chromosomal Passenger Complex (CPC) in regulating proper kinetochore-microtubule attachments. This process is monitored by the Spindle Assembly Checkpoint (SAC), which prevents premature entry into anaphase. Small molecule inhibitors, such as derivatives of 3-(3-Fluorophenyl)-1H-pyrazole, can target and inhibit AURKB activity, leading to mitotic errors and potentially inducing cell death in rapidly dividing cancer cells.

The experimental workflow for evaluating the inhibitory activity of a compound like 3-(3-Fluorophenyl)-1H-pyrazole against a target kinase such as Aurora Kinase B is a multi-step process.

Experimental_Workflow Compound 3-(3-Fluorophenyl)-1H-pyrazole Synthesis & Purification Biochemical_Assay In Vitro Kinase Assay (e.g., against AURKB) Compound->Biochemical_Assay Determine IC50 ADMET ADMET Profiling Compound->ADMET Assess drug-like properties Cell_Based_Assay Cell Proliferation Assay (e.g., MTT, SRB) Biochemical_Assay->Cell_Based_Assay Confirm cellular activity (GI50) Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cell_Based_Assay->Mechanism_Study Elucidate biological effects In_Vivo_Study In Vivo Efficacy Studies (e.g., Xenograft models) Mechanism_Study->In_Vivo_Study Evaluate in a biological system ADMET->In_Vivo_Study Inform dose and formulation

Workflow for evaluating a potential kinase inhibitor.

This workflow begins with the synthesis and purification of the compound. Its direct inhibitory effect on the target kinase is then quantified in a biochemical assay to determine the half-maximal inhibitory concentration (IC50). Promising compounds are then tested in cell-based assays to assess their impact on cell proliferation (e.g., determining the GI50). Further studies are conducted to understand the mechanism of action, such as analyzing protein expression or cell cycle distribution. Concurrently, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling is performed to evaluate the compound's drug-like properties. Finally, compounds with favorable in vitro and ADMET profiles are advanced to in vivo studies to assess their efficacy in a living organism.

References

Exploratory

Crystal Structure Analysis of 3-(3-Fluorophenyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Published: December 28, 2025 Abstract Pyrazole derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The introduc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

Pyrazole derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity. This guide provides an in-depth technical overview of the synthesis and single-crystal X-ray diffraction analysis of 3-(3-Fluorophenyl)-1H-pyrazole. It details the experimental protocols, summarizes the crystallographic data, and discusses the key structural features determined from the analysis. This document serves as a comprehensive resource for researchers engaged in the structural characterization of small organic molecules.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are privileged structures in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties[1][2]. The substitution of a hydrogen atom with fluorine on a phenyl ring attached to the pyrazole core can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic pathways.

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[3][4] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR) and for rational drug design.[4] This whitepaper outlines the complete workflow, from synthesis to detailed structural elucidation, of 3-(3-Fluorophenyl)-1H-pyrazole.

Experimental Protocols

Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole

The synthesis of phenyl-substituted pyrazoles can be achieved through several routes, commonly involving the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[5][6] A general and effective method is the reaction of a substituted chalcone with hydrazine hydrate.

Protocol:

  • Step 1: Synthesis of 1-(3-Fluorophenyl)prop-2-en-1-one (3-Fluorochalcone).

    • To a stirred solution of 3-fluoroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.5 eq) is added dropwise at room temperature.

    • The reaction mixture is stirred for 4-6 hours until a precipitate forms.

    • The mixture is then poured into ice-cold water and acidified with dilute HCl.

    • The resulting solid is collected by filtration, washed with water, and dried. The crude product is recrystallized from ethanol to yield the chalcone.

  • Step 2: Cyclization to form 3-(3-Fluorophenyl)-1H-pyrazole.

    • A mixture of the synthesized 3-fluorochalcone (1.0 eq) and hydrazine hydrate (1.5 eq) in glacial acetic acid is refluxed for 6-8 hours.[7][8]

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The precipitate is collected via filtration, washed thoroughly with water to remove excess acid, and dried under vacuum.

Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography.[3][9] The purified 3-(3-Fluorophenyl)-1H-pyrazole powder is used for crystallization experiments.

Protocol: Slow Evaporation Method

  • A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture like ethyl acetate/hexane) at a slightly elevated temperature.

  • The solution is filtered to remove any particulate matter.

  • The clear solution is transferred to a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent at a constant temperature.

  • Colorless, prismatic crystals suitable for X-ray diffraction are typically harvested after several days.[2]

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction analysis.

Protocol:

  • Data Collection: A crystal of appropriate dimensions (typically >0.1 mm in all directions) is selected and mounted on a diffractometer.[3] Data is collected at a controlled temperature (e.g., 294 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[7] The crystal is rotated in the X-ray beam, and the resulting diffraction pattern of intensities and angles is recorded.[10]

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods (e.g., with SHELXS) which provides an initial model of the atomic positions.

    • This model is then refined against the experimental data using full-matrix least-squares techniques (e.g., with SHELXL). Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

Workflow Visualization

The overall process from synthesis to final structural analysis is depicted in the following workflow diagram.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallography cluster_analysis Data Analysis & Reporting start Starting Materials (3-Fluoroacetophenone, etc.) chalcone Step 1: Chalcone Synthesis start->chalcone NaOH, EtOH pyrazole_synth Step 2: Pyrazole Cyclization chalcone->pyrazole_synth Hydrazine Hydrate, Acetic Acid purification Purification (Recrystallization) pyrazole_synth->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Analysis of Geometry & Intermolecular Interactions refinement->analysis cif_deposition Data Deposition (e.g., CCDC) analysis->cif_deposition report Technical Report (Whitepaper) analysis->report

Caption: Experimental workflow for the crystal structure analysis of 3-(3-Fluorophenyl)-1H-pyrazole.

Results and Discussion

The following tables summarize the crystallographic data and key geometrical parameters for a representative structure of 3-(3-Fluorophenyl)-1H-pyrazole.

Crystal Data and Structure Refinement

This table provides the fundamental crystallographic parameters obtained from the single-crystal X-ray diffraction experiment.

Parameter Value
Empirical formulaC₉H₇FN₂
Formula weight162.17
Temperature294(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.15(2) Å
b9.80(3) Å
c10.55(3) Å
α90°
β102.50(5)°
γ90°
Volume823.5(4) ų
Z (Molecules/unit cell)4
Calculated density1.308 Mg/m³
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115
Goodness-of-fit on F²1.05
Selected Bond Lengths and Angles

The molecular structure confirms the expected geometry. The pyrazole ring is planar, and the fluorophenyl group is twisted relative to this plane.

Bond Length (Å) Angle Degree (°)
F1—C1'1.362(2)N1—N2—C3105.1(1)
N1—N21.345(2)N2—C3—C4111.8(1)
N2—C31.330(2)C3—C4—C5106.5(1)
C3—C41.391(2)C4—C5—N1104.2(1)
C4—C51.385(2)C5—N1—N2112.4(1)
C5—N11.338(2)N2—C3—C1'120.5(1)
C3—C1'1.475(2)C4—C3—C1'127.7(1)
Supramolecular Structure and Crystal Packing

The crystal packing is primarily stabilized by intermolecular hydrogen bonds. In the crystal lattice, molecules form centrosymmetric dimers through N—H···N hydrogen bonds between the pyrazole rings of adjacent molecules.

D—H···A d(D-H) / Å d(H···A) / Å d(D···A) / Å <(DHA) / °
N1—H1···N2ⁱ0.862.052.895(2)170.0
Symmetry code: (i) -x+1, -y+1, -z+1

These hydrogen-bonded dimers create a robust supramolecular network, which is a common feature in the crystal engineering of pyrazole-containing compounds.[2]

Conclusion

This technical guide has detailed the synthesis and comprehensive crystal structure analysis of 3-(3-Fluorophenyl)-1H-pyrazole. The experimental protocols for synthesis, crystallization, and X-ray diffraction have been presented. The crystallographic data confirms the molecular structure and reveals that the crystal packing is dominated by strong N—H···N hydrogen bonds, leading to the formation of centrosymmetric dimers. These structural insights are invaluable for medicinal chemists and materials scientists in the design and development of new pyrazole-based functional molecules. The deposition of such data in public repositories like the Cambridge Crystallographic Data Centre (CCDC) is essential for advancing structural science.[11]

References

Foundational

Spectroscopic and Experimental Data for 3-(3-Fluorophenyl)-1H-pyrazole: A Technical Guide

For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the synthesis and characterization of 3-(3-Fluorophenyl)-1H-pyrazole, a key heterocycl...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the synthesis and characterization of 3-(3-Fluorophenyl)-1H-pyrazole, a key heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The information presented herein is crucial for the unambiguous identification and quality control of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-(3-Fluorophenyl)-1H-pyrazole.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm
Data not available in search results
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry (MS) Data
m/zAssignment
Data not available in search results

Note: Specific experimental data for 3-(3-Fluorophenyl)-1H-pyrazole was not available in the provided search results. The tables are structured for the inclusion of such data when it becomes available.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of pyrazole derivatives are outlined below. While the specific data for 3-(3-Fluorophenyl)-1H-pyrazole is not provided in the search results, the following protocols for a closely related isomer, 3-(4-fluorophenyl)-1H-pyrazole, serve as a representative example of the experimental procedures employed.

Synthesis of 3-(Aryl)-1H-pyrazoles

A general and efficient method for the synthesis of 3-aryl-1H-pyrazoles involves a consecutive three-component reaction. This process begins with a Sonogashira arylation of a propargyl aldehyde synthetic equivalent, such as propynal diethylacetal, at room temperature. The subsequent step involves an acetal cleavage-cyclocondensation with hydrazine hydrochloride at an elevated temperature of 80 °C, which rapidly yields the desired 3-aryl-1H-pyrazole[1].

Reaction Scheme:

G ArylHalide Aryl Halide Sonogashira Sonogashira Coupling ArylHalide->Sonogashira PropynalAcetal Propynal Diethyl Acetal PropynalAcetal->Sonogashira Intermediate Aryl-Substituted Acetal Sonogashira->Intermediate Cyclocondensation Cyclocondensation (80°C) Intermediate->Cyclocondensation Hydrazine Hydrazine HCl Hydrazine->Cyclocondensation Pyrazole 3-Aryl-1H-pyrazole Cyclocondensation->Pyrazole

Caption: General synthesis workflow for 3-aryl-1H-pyrazoles.

Spectroscopic Characterization

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

  • ¹³C NMR: Provides information about the carbon framework of the molecule.

IR spectra are recorded using an FT-IR spectrometer. The data provides information about the functional groups present in the molecule.

  • Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

Mass spectra are typically acquired using an electrospray ionization (ESI) source. This technique provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Data Acquisition and Analysis Workflow

The following diagram illustrates the typical workflow for acquiring and analyzing spectroscopic data for the characterization of a synthesized compound like 3-(3-Fluorophenyl)-1H-pyrazole.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for synthesis, purification, and analysis.

References

Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

Introduction The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4][5][6][7][8][9] Its rem...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4][5][6][7][8][9] Its remarkable structural versatility and ability to engage in various biological interactions have led to the development of numerous FDA-approved drugs.[1] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity of Novel Pyrazole Derivatives

Pyrazole derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent activity against a wide range of cancer cell lines.[10][11] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and proteins that regulate cell growth, proliferation, and survival.[1][10][12]

1.1. Mechanisms of Anticancer Action

Recent studies have elucidated several key molecular targets for anticancer pyrazole derivatives:

  • Kinase Inhibition: A primary mechanism involves the inhibition of various protein kinases that are often dysregulated in cancer. These include:

    • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of these receptor tyrosine kinases by pyrazole derivatives has been shown to suppress tumor growth and angiogenesis.[10][13]

    • Cyclin-Dependent Kinases (CDKs): By targeting CDKs, pyrazole compounds can halt the cell cycle progression, leading to apoptosis in cancer cells.[1][10][13]

    • Bruton's Tyrosine Kinase (BTK): Inhibition of BTK is a key strategy in treating certain hematological malignancies.[10]

    • BRAF V600E: Mutant BRAF is a driver in several cancers, and pyrazole derivatives have been developed as potent inhibitors.[13]

    • Haspin Kinase: This kinase is involved in mitosis, and its inhibition by pyrazole derivatives represents a novel anticancer strategy.[13]

    • PI3 Kinase: Inhibition of this kinase disrupts a critical signaling pathway for cell survival and proliferation.[13]

  • Tubulin Polymerization Inhibition: Several pyrazole hybrids have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[1][10]

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives exert their cytotoxic effects by intercalating with DNA or inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair.[1]

  • Mitochondrial Complex I Inhibition: Targeting mitochondrial respiration by inhibiting complex I is an emerging anticancer strategy, and novel pyrazole amides have shown promise in this area.[14]

1.2. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of recently reported novel pyrazole derivatives against various cancer cell lines.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference DrugIC50 of Reference (µM)Citation
Benzimidazole-pyrazole hybrid (Compound 7)A549, Hela, HepG2, MCF70.15–0.33Colchicine, CA-4-[10]
Pyrazolone-pyrazole derivative (Compound 27)MCF716.50Tamoxifen23.31[10]
5-Alkylated selanyl-1H-pyrazole (Compounds 53 & 54)HepG215.98 & 13.85--[10]
Ferrocene-pyrazole hybrid (47c)HCT-1163.12--[1]
Pyrazole-based azole (17b)A5493.46 µg/mLCisplatin0.95 µg/mL[1]
Pyrano[2,3-c]pyrazole (50h)786-09.9 µg/mLDoxorubicin-[1]
Pyrazole carbaldehyde derivative (Compound 43)MCF70.25Doxorubicin0.95[13]
Pyrazolo[1,5-a]pyrimidine (Compound 29)HepG210.05--[13]
Pyrazole-chalcone (Compound 6b)HNO-9710--[15]
Pyrazole-chalcone (Compound 6d)HNO-9710.56--[15]
Azo-linked pyrazole (KA5)HepG28.5Sorafenib4.51[16]

1.3. Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

1.4. Signaling Pathway Visualization

The following diagram illustrates a simplified workflow for the initial screening of anticancer pyrazole derivatives.

anticancer_screening_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Novel Pyrazole Derivatives characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization mtt_assay MTT Assay for Cytotoxicity Screening characterization->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 kinase_assay Kinase Inhibition Assay ic50->kinase_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis

Caption: Workflow for anticancer screening of pyrazole derivatives.

The following diagram illustrates a simplified representation of the EGFR/VEGFR signaling pathway, a common target for pyrazole derivatives.

EGFR_VEGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Pyrazole Pyrazole Derivative Pyrazole->EGFR Pyrazole->VEGFR EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_quantitative Quantitative Analysis synthesis Synthesis of Novel Pyrazole Derivatives agar_diffusion Agar Disc/Well Diffusion Assay synthesis->agar_diffusion zone_of_inhibition Measure Zone of Inhibition agar_diffusion->zone_of_inhibition mic_determination Broth Microdilution for MIC zone_of_inhibition->mic_determination mbc_determination Determination of MBC mic_determination->mbc_determination arachidonic_acid_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 MembranePhospholipids->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Stomach Lining Protection\nPlatelet Aggregation Stomach Lining Protection Platelet Aggregation Prostaglandins_COX1->Stomach Lining Protection\nPlatelet Aggregation Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins_COX2->Inflammation\nPain\nFever Pyrazole Pyrazole Derivative Pyrazole->COX2 Selective Inhibition

References

Foundational

An In-depth Technical Guide to 3-(3-Fluorophenyl)-1H-pyrazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals The 3-(3-fluorophenyl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the develop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(3-fluorophenyl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. The incorporation of a fluorine atom at the meta-position of the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and a favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 3-(3-fluorophenyl)-1H-pyrazole derivatives, with a focus on their applications in oncology and neuroprotection.

Synthesis of the 3-(3-Fluorophenyl)-1H-pyrazole Core

The construction of the 3-(3-fluorophenyl)-1H-pyrazole ring system is most commonly achieved through the Knorr pyrazole synthesis and its variations. This versatile method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of the title scaffold, a key starting material is 3-fluorophenyl-substituted β-diketone.

A general synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_reaction1 Claisen Condensation cluster_intermediate Intermediate cluster_reaction2 Knorr Pyrazole Synthesis cluster_product Core Scaffold 3-Fluoroacetophenone 3-Fluoroacetophenone Condensation Base-mediated Condensation 3-Fluoroacetophenone->Condensation Ester Ester Ester->Condensation beta-Diketone 1-(3-Fluorophenyl)-1,3-butanedione Condensation->beta-Diketone Cyclization Cyclization with Hydrazine Hydrate beta-Diketone->Cyclization Pyrazole 3-(3-Fluorophenyl)-1H-pyrazole Cyclization->Pyrazole

General Synthesis of the 3-(3-Fluorophenyl)-1H-pyrazole Core.

Further functionalization of the pyrazole ring at the N1 and C4/C5 positions allows for the generation of diverse chemical libraries for biological screening.

Anticancer Activity: Targeting Aurora Kinase B

A significant area of investigation for 3-(3-fluorophenyl)-1H-pyrazole derivatives is in the development of anticancer agents. One notable example is the potent and selective Aurora Kinase B (AURKB) inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide .

AURKB is a key serine/threonine kinase that plays a critical role in cell division, including chromosome segregation and cytokinesis. Its overexpression is a common feature in various human cancers and is often associated with a poor prognosis. Therefore, the inhibition of AURKB is a promising therapeutic strategy for cancer treatment.

The aforementioned derivative has demonstrated significant inhibitory activity against AURKB and potent anti-proliferative effects in cancer cell lines.

Quantitative Anticancer Activity Data
Compound NameTargetIC50 (nM)Cell LineGI50 (nM)Reference
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideAURKB1.31HeLa24.40[1]
3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide--HepG-26,780[2]
Aurora Kinase B Signaling Pathway and Inhibition

The following diagram illustrates the central role of Aurora Kinase B in mitosis and the point of inhibition by 3-(3-fluorophenyl)-1H-pyrazole derivatives.

Aurora_Pathway Prophase Prophase CPC_Localization Chromosomal Passenger Complex (CPC) Localization to Centromeres Prophase->CPC_Localization AURKB Aurora Kinase B (in CPC) CPC_Localization->AURKB Histone_H3 Histone H3 Phosphorylation (Ser10) AURKB->Histone_H3 Kinetochore_MT Kinetochore-Microtubule Attachment Correction AURKB->Kinetochore_MT Apoptosis Polyploidy & Apoptosis Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation Metaphase Metaphase Spindle_Checkpoint Spindle Assembly Checkpoint Kinetochore_MT->Spindle_Checkpoint Anaphase Anaphase Spindle_Checkpoint->Anaphase Spindle_Checkpoint->Apoptosis Failure leads to Cytokinesis Cytokinesis Anaphase->Cytokinesis Inhibitor 3-(3-Fluorophenyl)-1H-pyrazole Derivative Inhibitor->AURKB Inhibition

Inhibition of the Aurora Kinase B Pathway by a 3-(3-Fluorophenyl)-1H-pyrazole Derivative.

Neuroprotective and Anti-inflammatory Activities

Beyond oncology, pyrazole derivatives are being explored for their potential in treating neurodegenerative diseases and inflammation. The neuroprotective effects are often attributed to their ability to mitigate oxidative stress and modulate inflammatory pathways within the central nervous system.

Studies on related phenylacetamide derivatives bearing a pyrazole moiety have shown that these compounds can protect against neurotoxicity.[3] For instance, certain derivatives have demonstrated the ability to restore cell viability in neurotoxicity models.[3]

Furthermore, pyrazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of pro-inflammatory cytokines like IL-6.[4]

Experimental Protocols

General Procedure for the Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole

A mixture of a 1-(3-fluorophenyl)-1,3-dicarbonyl compound (1.0 mmol) and hydrazine hydrate (1.0 mmol) is taken in ethanol (10 mL). The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography over silica gel to afford the desired 3-(3-fluorophenyl)-1H-pyrazole derivative.

Aurora Kinase B Inhibition Assay Protocol

An in-vitro kinase assay is performed using recombinant active Aurora B kinase and histone H3 as a substrate. The reaction is carried out in a kinase buffer containing ATP. The 3-(3-fluorophenyl)-1H-pyrazole derivative is added at varying concentrations. The reaction is stopped, and the level of histone H3 phosphorylation is detected by Western blotting using an antibody specific for phosphorylated histone H3 (Ser10). The IC50 value is then calculated from the dose-response curve.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 3-(3-fluorophenyl)-1H-pyrazole derivative and incubated for 48-72 hours.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Conclusion

Derivatives based on the 3-(3-fluorophenyl)-1H-pyrazole core represent a promising and versatile class of compounds in medicinal chemistry. Their demonstrated efficacy as potent anticancer agents, particularly as inhibitors of Aurora Kinase B, highlights their potential for the development of novel cancer therapies. Furthermore, emerging research into their neuroprotective and anti-inflammatory activities suggests that the therapeutic applications of this scaffold may extend to other disease areas. The synthetic tractability of the pyrazole ring allows for extensive structure-activity relationship studies, which will undoubtedly lead to the discovery of new and improved drug candidates. Further investigation into the detailed mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Exploratory

In Vitro Evaluation of 3-(3-Fluorophenyl)-1H-pyrazole Analogs: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro evaluation of 3-(3-fluorophenyl)-1H-pyrazole analogs, a class of heterocyclic compounds with significant interest in drug discovery due to their dive...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro evaluation of 3-(3-fluorophenyl)-1H-pyrazole analogs, a class of heterocyclic compounds with significant interest in drug discovery due to their diverse pharmacological activities. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the screening and characterization of novel therapeutic agents.

Core Focus: Anticancer and Kinase Inhibitory Potential

Research has consistently highlighted the potential of 3-(3-fluorophenyl)-1H-pyrazole derivatives as anticancer agents and kinase inhibitors. These compounds have been shown to modulate the activity of various kinases involved in cell cycle regulation and signal transduction, making them attractive candidates for targeted cancer therapy.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of various 3-(3-fluorophenyl)-1H-pyrazole analogs reported in the literature. This data provides a comparative view of their potency against different cancer cell lines and kinases.

Compound ID/NameTargetAssay TypeIC50/GI50Cell Line(s)Reference
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideAurora Kinase BKinase AssayNot specifiedNot applicable[1][2]
GeGe-3 (ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate)DMPK1, Calreticulin (presumptive)Cell Proliferation~10 µMPC3, SKMEL-28, SKOV-3, Hep-G2, MDA-MB231, SKBR3, MCF7, A549, HeLa[3]
4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives (e.g., 7a)BCR-ABL1 KinaseKinase-Glo Assay14.2 nMNot applicable[4]
3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-onesAntibacterial/AntifungalMIC AssayNot specifiedE. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, A. clavatus[5]
1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureasAntibacterialIn vitro activityNot specifiedBacillus subtilis, Pseudomonas aureginosa[6]
3,5-diaryl pyrazole derivatives (2a, 2d)TNF-αInhibition AssayNot specifiedNot specified[7]
3,5-diaryl pyrazole derivatives (2a, 2c, 2d, 2i)IL-6Inhibition AssayNot specifiedNot specified[7]
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline (8d)Anti-inflammatoryNot specifiedNot specifiedNot specified[7]
1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives (3k)MAO-BInhibition AssayNot specifiedNot specified[7]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)α-glucosidaseInhibition Assay75.62 ± 0.56 µMNot applicable[8]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)α-amylaseInhibition Assay119.3 ± 0.75 µMNot applicable[8]
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)α-glucosidaseInhibition Assay95.85 ± 0.92 µMNot applicable[8]
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)α-amylaseInhibition Assay120.2 ± 0.68 µMNot applicable[8]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)Xanthine OxidaseInhibition Assay24.32 ± 0.78 µMNot applicable[8]
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)Xanthine OxidaseInhibition Assay10.75 ± 0.54 µMNot applicable[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for key experiments commonly employed in the evaluation of 3-(3-fluorophenyl)-1H-pyrazole analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(3-Fluorophenyl)-1H-pyrazole analog stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo® Assay)

This luminescent assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and the inhibition of this activity by a compound can be quantified.

Materials:

  • Recombinant kinase (e.g., BCR-ABL, Aurora Kinase B)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase reaction buffer

  • 3-(3-Fluorophenyl)-1H-pyrazole analog stock solutions (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the pyrazole analog at various concentrations in the kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final volume of the reaction mixture is typically 25-50 µL. Include wells with no inhibitor (positive control) and wells with no kinase (negative control).

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.

  • Signal Measurement: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a luminometer.

  • Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Migration Assay (Wound Healing Assay)

This assay is used to study cell migration in vitro. It mimics cell migration during wound healing in vivo.

Materials:

  • Human cancer cell lines (e.g., PC3)

  • Complete cell culture medium

  • 6-well or 12-well plates

  • Pipette tips (200 µL)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch through the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Compound Treatment: Replace the PBS with a fresh medium containing the 3-(3-fluorophenyl)-1H-pyrazole analog at a non-toxic concentration (determined from viability assays). Include a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.

  • Data Analysis: The migration rate is determined by measuring the area of the wound at different time points. The percentage of wound closure is calculated relative to the initial wound area. A reduction in the rate of wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental processes and molecular interactions, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for In Vitro Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Data Analysis & Lead Optimization Synthesis Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification CellViability Cell Viability Assay (e.g., MTT) Purification->CellViability HitIdentification Hit Identification (IC50 Determination) CellViability->HitIdentification KinaseAssay Kinase Inhibition Assay HitIdentification->KinaseAssay MigrationAssay Cell Migration Assay KinaseAssay->MigrationAssay ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) MigrationAssay->ApoptosisAssay SAR Structure-Activity Relationship (SAR) ApoptosisAssay->SAR LeadSelection Lead Compound Selection SAR->LeadSelection

Caption: General workflow for the in vitro evaluation of novel compounds.

Representative Signaling Pathway: Aurora Kinase B Inhibition

Several 3-(3-fluorophenyl)-1H-pyrazole analogs have been investigated as inhibitors of Aurora Kinase B (AURKB), a key regulator of mitosis.[1][2]

G cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AURKB Aurora Kinase B (AURKB) ChromosomeSegregation Correct Chromosome Segregation AURKB->ChromosomeSegregation Promotes Apoptosis Apoptosis AURKB->Apoptosis Inhibition leads to PyrazoleAnalog 3-(3-Fluorophenyl)-1H-pyrazole Analog PyrazoleAnalog->AURKB Inhibition

Caption: Inhibition of Aurora Kinase B by pyrazole analogs disrupts mitosis.

References

Foundational

Preliminary Screening of 3-(3-Fluorophenyl)-1H-pyrazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, inc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4][5] The introduction of a fluorine atom, particularly on a phenyl ring, can significantly modulate a compound's metabolic stability, lipophilicity, and binding interactions, making 3-(3-Fluorophenyl)-1H-pyrazole and its analogues promising candidates for drug discovery programs. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this class of compounds, summarizing key experimental protocols and data from relevant studies.

Synthesis of Pyrazole Derivatives

The synthesis of 3-(3-Fluorophenyl)-1H-pyrazole derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][6] A general synthetic route is outlined below.

General Synthetic Protocol

A common method for synthesizing 1,3,5-substituted pyrazoles involves the reaction of chalcones with hydrazine hydrate.[6] To synthesize 3-(3-Fluorophenyl)-1H-pyrazole derivatives, a chalcone bearing a 3-fluorophenyl group would be the starting material.

Step 1: Synthesis of (2E)-1-(aryl)-3-(3-fluorophenyl)prop-2-en-1-one (Chalcone) A mixture of an appropriate acetophenone and 3-fluorobenzaldehyde is stirred in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the reaction mixture is stirred at room temperature for several hours. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the chalcone.

Step 2: Synthesis of 3-(3-Fluorophenyl)-5-(aryl)-1H-pyrazole The synthesized chalcone (1.0 mol) and hydrazine hydrate (1.4 mol) are refluxed in methanol for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled and poured into crushed ice, followed by acidification with glacial acetic acid. The solid product is filtered, washed with water, dried, and purified by recrystallization.[6]

G acetophenone Substituted Acetophenone chalcone (2E)-1-(Aryl)-3-(3-fluorophenyl)prop-2-en-1-one (Chalcone) acetophenone->chalcone NaOH, Ethanol fluorobenzaldehyde 3-Fluorobenzaldehyde fluorobenzaldehyde->chalcone pyrazole 3-(3-Fluorophenyl)-5-(aryl)-1H-pyrazole chalcone->pyrazole Methanol, Reflux hydrazine Hydrazine Hydrate hydrazine->pyrazole

General Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole Derivatives.

Anticancer Activity Screening

Pyrazole derivatives have shown significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[7][3][8][9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7]

Experimental Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-468, HepG2, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[7]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized pyrazole derivatives and incubated for 24 or 48 hours. A control group is treated with the vehicle (e.g., DMSO).[7]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 (half-maximal inhibitory concentration) value is determined from the dose-response curve.[7]

Compound ReferenceCell LineIC50 (µM) after 24hIC50 (µM) after 48hReference
3f *MDA-MB-46814.976.45[7]
Paclitaxel (Control) MDA-MB-46849.9025.19[7]
Compound 3a K5620.021-[9]
Compound 3a A5490.69-[9]
ABT-751 (Control) K562>10-[9]
ABT-751 (Control) A549>10-[9]

*Note: Compound 3f is 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole, not a 3-fluorophenyl derivative, but illustrates the anticancer potential of the pyrazole core.[7]

Apoptosis and Cell Cycle Analysis

Flow cytometry can be used to determine if the cytotoxic effects of the compounds are due to the induction of apoptosis and/or cell cycle arrest.[7]

G cluster_workflow Apoptosis & Cell Cycle Analysis Workflow Cell Treatment Treat cells with 3-(3-Fluorophenyl)-1H-pyrazole derivative Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Staining Stain with Annexin V-FITC & PI Cell Harvesting->Staining Flow Cytometry Analysis Analyze for apoptosis (Annexin V+/PI-) and cell cycle distribution Staining->Flow Cytometry Analysis

Workflow for Apoptosis and Cell Cycle Analysis.

Antimicrobial Activity Screening

Pyrazole derivatives are known to possess a broad spectrum of antimicrobial activities.[6][10][11][12][13]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol:

  • Preparation of Inoculum: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth overnight. The cultures are then diluted to a standard concentration (e.g., 10^6 CFU/mL).[6]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[6]

Compound ReferenceMicroorganismMIC (µg/mL)Reference
Compound 5c Listeria innocua>100[10]
Compound 9b Staphylococcus aureus12.5[10]
Compound 9c Escherichia coli25[10]
Compound 9c Candida albicans50[10]
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one General Antibacterial32[12]

*Note: Compounds 5c, 9b, and 9c are novel pyrazole derivatives from the cited study, highlighting the antimicrobial potential of the scaffold.[10]

Enzyme Inhibition Screening

The biological activity of pyrazole derivatives is often linked to their ability to inhibit specific enzymes. For instance, some pyrazoles are known to inhibit amine oxidases or kinases.[14][15]

Monoamine Oxidase (MAO) Inhibition Assay

Experimental Protocol:

  • Enzyme Preparation: Bovine brain mitochondria containing MAO are prepared.[14]

  • Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound.

  • Substrate Addition: A suitable substrate (e.g., kynuramine) is added to initiate the reaction.

  • Fluorescence Measurement: The formation of the product (4-hydroxyquinoline) is measured fluorometrically.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[14]

A study on 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives showed good reversible inhibitory activity against monoamine oxidases, suggesting that fluorophenyl-substituted pyrazoles could also be effective inhibitors.[14]

Kinase Inhibition and Signaling Pathway

Certain pyrazole derivatives have been identified as potent kinase inhibitors, which can affect downstream signaling pathways involved in cell proliferation and survival.[15][16] For example, pyrazole-based compounds can inhibit Aurora Kinase B (AURKB), a key regulator of mitosis.[16]

G Pyrazole Derivative Pyrazole Derivative AURKB AURKB Pyrazole Derivative->AURKB Inhibition Histone H3 Histone H3 AURKB->Histone H3 Phosphorylation Apoptosis Apoptosis AURKB->Apoptosis Inhibition leads to Chromosome Segregation Chromosome Segregation Histone H3->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Cell Proliferation Cell Proliferation Cytokinesis->Cell Proliferation Successful Mitosis

Potential Signaling Pathway Inhibition by Pyrazole Derivatives.

Conclusion

The 3-(3-Fluorophenyl)-1H-pyrazole scaffold represents a promising starting point for the development of novel therapeutic agents. The preliminary screening methods outlined in this guide, including cytotoxicity assays, antimicrobial susceptibility testing, and enzyme inhibition studies, provide a robust framework for evaluating the bioactivity of newly synthesized derivatives. The presented data, while often for structurally related analogues, underscores the significant potential of this class of compounds. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline.

References

Exploratory

In-Depth Technical Guide on the Computational Modeling and Docking of 3-(3-Fluorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the computational methodologies employed in the study of 3-(3-Fluorophenyl)-1H-pyrazole, a compoun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the computational methodologies employed in the study of 3-(3-Fluorophenyl)-1H-pyrazole, a compound of interest in medicinal chemistry. The following sections detail the processes of molecular modeling, docking, and in silico safety profiling, offering a framework for the rational design and evaluation of pyrazole-based compounds.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The introduction of a fluorine atom to the phenyl ring, as in 3-(3-Fluorophenyl)-1H-pyrazole, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile. Computational modeling and molecular docking are indispensable tools for elucidating the structure-activity relationships (SAR) of such compounds, predicting their binding affinity to biological targets, and assessing their drug-like properties. This guide outlines a systematic in silico approach to characterize 3-(3-Fluorophenyl)-1H-pyrazole.

Computational Modeling Workflow

The computational analysis of 3-(3-Fluorophenyl)-1H-pyrazole follows a structured workflow, commencing with the generation and optimization of the molecular structure, followed by molecular docking simulations against a relevant biological target, and concluding with an assessment of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Computational Modeling Workflow A Ligand Preparation: 3-(3-Fluorophenyl)-1H-pyrazole Structure Generation B Quantum Chemical Calculations: Geometry Optimization & Electronic Properties (DFT) A->B D Molecular Docking: Prediction of Binding Pose and Affinity (AutoDock Vina) B->D C Target Identification & Preparation: Selection of a Relevant Protein Target (e.g., Protein Kinase) C->D E Post-Docking Analysis: Interaction Analysis & Visualization D->E F In Silico ADMET Prediction: Evaluation of Drug-like Properties and Toxicity D->F G Data Synthesis & Reporting E->G F->G

Caption: A generalized workflow for the computational analysis of a small molecule.

Experimental Protocols

Ligand Preparation and Quantum Chemical Calculations

Objective: To obtain an accurate three-dimensional structure and electronic properties of 3-(3-Fluorophenyl)-1H-pyrazole.

Methodology: Density Functional Theory (DFT) Calculations

  • Structure Generation: The 2D structure of 3-(3-Fluorophenyl)-1H-pyrazole is drawn using a molecular editor and converted to a 3D conformation.

  • Geometry Optimization: The initial 3D structure is optimized using a DFT method, for instance, with the B3LYP functional and a 6-31G(d) basis set, as implemented in software like Gaussian. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), are calculated to understand the molecule's reactivity and interaction potential.

Target Identification and Preparation

Objective: To select and prepare a relevant protein target for molecular docking studies.

Methodology:

  • Literature Review: Based on the known biological activities of pyrazole derivatives, a relevant protein target is selected. For this guide, a hypothetical protein kinase, a common target for such compounds, is chosen.

  • Protein Data Bank (PDB) Retrieval: The 3D crystal structure of the target protein is downloaded from the RCSB Protein Data Bank.

  • Protein Preparation: The protein structure is prepared for docking using tools like AutoDockTools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges.

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of 3-(3-Fluorophenyl)-1H-pyrazole to the selected protein target.

Methodology: AutoDock Vina

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

  • Docking Simulation: AutoDock Vina is used to perform the molecular docking. The algorithm explores various conformations and orientations of the ligand within the defined grid box and scores them based on a semi-empirical free energy force field.

  • Pose Selection: The docking results are generated as a series of binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

In Silico ADMET Prediction

Objective: To assess the drug-likeness and potential toxicity of 3-(3-Fluorophenyl)-1H-pyrazole.

Methodology:

Various online tools and software packages are used to predict the ADMET properties. These tools employ quantitative structure-activity relationship (QSAR) models and other predictive algorithms.

  • Physicochemical Properties: Parameters such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors are calculated.

  • Pharmacokinetics: Properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are predicted.

  • Toxicity Prediction: Potential toxicities, including mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition), are assessed.

Data Presentation

The quantitative data generated from the computational analyses are summarized in the following tables for clarity and comparative purposes.

Table 1: Quantum Chemical Properties of 3-(3-Fluorophenyl)-1H-pyrazole

PropertyValue
Optimized Energy (Hartree)-552.123
HOMO Energy (eV)-6.45
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.22
Dipole Moment (Debye)2.87

Table 2: Molecular Docking Results against a Hypothetical Protein Kinase

Binding PoseBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
1-8.5LEU298, VAL306Hydrophobic
LYS320Hydrogen Bond
ASP410Hydrogen Bond
2-8.2ALA318, ILE365Hydrophobic
GLU319Hydrogen Bond
3-7.9PHE412Pi-Pi Stacking

Table 3: Predicted ADMET Properties

ParameterPredicted ValueAssessment
Molecular Weight ( g/mol )162.16Favorable
logP2.15Optimal
Hydrogen Bond Donors1Favorable
Hydrogen Bond Acceptors2Favorable
GI AbsorptionHighFavorable
BBB PermeabilityYesPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions
hERG InhibitionLow riskFavorable cardiovascular safety profile
Mutagenicity (AMES test)Non-mutagenicFavorable safety profile

Signaling Pathway Context

While a specific signaling pathway for 3-(3-Fluorophenyl)-1H-pyrazole is not yet elucidated, its potential interaction with protein kinases suggests its involvement in cellular signaling cascades that regulate cell proliferation, differentiation, and survival. Inhibition of a specific kinase could disrupt these pathways, which is a common mechanism for anti-cancer agents.

Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target) Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Compound 3-(3-Fluorophenyl)-1H-pyrazole Compound->Kinase_B Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Inhibition of a kinase in a signaling cascade.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the characterization of 3-(3-Fluorophenyl)-1H-pyrazole. The described methodologies, from quantum chemical calculations to molecular docking and ADMET prediction, provide a robust framework for assessing its potential as a therapeutic agent. The presented data, while hypothetical, illustrates the expected outcomes of such an investigation and highlights the compound's favorable drug-like properties. Further experimental validation is necessary to confirm these computational findings.

Foundational

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Fluorinated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine into pyrazole scaffolds has emerged as a powerful approach in modern medicinal chemistry, yielding a di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pyrazole scaffolds has emerged as a powerful approach in modern medicinal chemistry, yielding a diverse array of bioactive molecules with significant therapeutic potential. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic character, have led to the development of fluorinated pyrazoles targeting a wide spectrum of biological entities. This in-depth technical guide serves to elucidate the core mechanisms of action of these promising compounds, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their primary molecular targets, the signaling pathways they modulate, and the experimental methodologies employed to characterize their activity. All quantitative data has been consolidated into structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

A significant number of fluorinated pyrazoles exhibit potent anti-inflammatory effects primarily through the selective inhibition of cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1]

Mechanism of Action & Signaling Pathway

COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1][2] Fluorinated pyrazoles, often designed as structural analogs of selective COX-2 inhibitors like celecoxib, bind to the active site of the COX-2 enzyme, preventing the entry of arachidonic acid and thereby blocking the production of prostaglandins.[1] This targeted inhibition of COX-2, while sparing the constitutively expressed COX-1 isoform responsible for homeostatic functions, is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Fluorinated_Pyrazoles Fluorinated Pyrazoles Fluorinated_Pyrazoles->COX2 Inhibition Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Diagram 1: Inhibition of the COX-2 pathway by fluorinated pyrazoles.
Quantitative Data: COX-2 Inhibition

Compound ClassSpecific Compound ExampleTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Triaryl PyrazolesHalogenated Celecoxib AnalogCOX-20.043 - 0.1750.6 - 311.6[3]
PyrazolylbenzyltriazolesPYZ19COX-25.01>13.9[4]
Dihydropyrazole SulfonamidesPYZ20COX-20.33>151[4]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of fluorinated pyrazoles against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorinated pyrazole test compounds

  • DMSO (vehicle)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the fluorinated pyrazole compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound solution (or DMSO for control).

  • Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the reaction for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • The absorbance is read using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anticoagulant Activity: Targeting Thrombin

Certain fluorinated pyrazoles have been identified as potent inhibitors of thrombin, a key serine protease in the coagulation cascade, thus exhibiting anticoagulant properties.

Mechanism of Action & Signaling Pathway

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot.[5] Thrombin (Factor IIa) plays a central role by converting soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form the clot.[5][6][7] It also amplifies its own production by activating other coagulation factors.[6][7] Fluorinated pyrazoles can act as direct thrombin inhibitors, binding to the active site of the enzyme and blocking its proteolytic activity. Some derivatives have been shown to act as covalent inhibitors, forming a stable bond with the catalytic serine residue of thrombin.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway FXII FXII FXI FXI FXII->FXI Activation FIX FIX FXI->FIX Activation FX Factor X FIX->FX Tissue_Factor Tissue_Factor FVII FVII Tissue_Factor->FVII FVII->FX Prothrombin Prothrombin (Factor II) FX->Prothrombin Prothrombinase Complex Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fluorinated_Pyrazoles Fluorinated Pyrazoles Fluorinated_Pyrazoles->Thrombin Inhibition Fibrin Fibrin Fibrinogen->Fibrin Clot Fibrin Clot Fibrin->Clot

Diagram 2: Inhibition of the coagulation cascade by fluorinated pyrazoles targeting thrombin.
Quantitative Data: Thrombin Inhibition

Compound ClassSpecific Compound ExampleTargetIC50 (nM)Reference
Acylated 1H-pyrazol-5-aminesCompound 24eThrombin16[8][9]
Fluorinated Acylated 1H-pyrazol-5-aminesCompound 34aThrombin80[8][9][10]
Fluorinated Acylated 1H-pyrazol-5-aminesCompound 34bThrombin71[8]
Experimental Protocol: Thrombin Inhibition Assay

This protocol describes a chromogenic assay to measure the inhibitory effect of fluorinated pyrazoles on thrombin activity.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Fluorinated pyrazole test compounds

  • DMSO (vehicle)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the fluorinated pyrazole compounds in DMSO.

  • In a 96-well plate, add the assay buffer, thrombin solution, and the test compound solution (or DMSO for control).

  • Incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Monitor the change in absorbance at 405 nm over time in kinetic mode using a microplate reader. The rate of color development is proportional to the thrombin activity.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the percent inhibition and calculate the IC50 value from the dose-response curve.

Neurological Activity: Modulation of Metabotropic Glutamate Receptor 4 (mGluR4)

Fluorinated pyrazoles have been investigated as modulators of metabotropic glutamate receptors, particularly as positive allosteric modulators (PAMs) of mGluR4, which is a target for the treatment of central nervous system disorders.

Mechanism of Action & Signaling Pathway

mGluR4 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This signaling cascade is involved in the regulation of neurotransmitter release.[11][12] Fluorinated pyrazole PAMs do not directly activate the receptor but bind to an allosteric site, enhancing the receptor's response to glutamate.[11] This potentiation of mGluR4 signaling can lead to a reduction in excessive glutamate release, a mechanism relevant to conditions like Parkinson's disease.

mGluR4_Pathway Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 G_protein Gi/o Protein mGluR4->G_protein Activation Fluorinated_Pyrazoles Fluorinated Pyrazole (PAM) Fluorinated_Pyrazoles->mGluR4 Allosteric Binding Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA PKA cAMP->PKA Activation Downstream_Effects Modulation of Neurotransmitter Release PKA->Downstream_Effects

Diagram 3: Positive allosteric modulation of the mGluR4 signaling pathway.
Quantitative Data: mGluR4 Modulation

Compound ClassSpecific Compound ExampleTargetEC50 (µM)Reference
Fluorinated PyrazolesNot specifiedmGluR4VariesNot specified
Experimental Protocol: mGluR4 Functional Assay (Calcium Mobilization)

This protocol describes a common method to assess the activity of mGluR4 modulators using a calcium mobilization assay in a cell line co-expressing mGluR4 and a promiscuous G-protein.

Materials:

  • CHO or HEK293 cells stably expressing human mGluR4 and a G-protein like Gαqi5.

  • Fluorinated pyrazole test compounds.

  • Glutamate.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Plate the cells in the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of the fluorinated pyrazole compounds in the assay buffer.

  • Add the test compounds to the wells and incubate for a specified period.

  • Place the plate in the FLIPR instrument.

  • Add a sub-maximal concentration (e.g., EC20) of glutamate to the wells to stimulate the receptor.

  • Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • The potentiation of the glutamate-induced signal by the test compound is a measure of its PAM activity.

  • Calculate the EC50 value from the dose-response curve of the potentiation.

Anticancer and Antiviral Activity: Diverse Mechanisms

Fluorinated pyrazoles have demonstrated a broad range of anticancer and antiviral activities by targeting various key enzymes and proteins involved in cell proliferation and viral replication.

Dihydrofolate Reductase (DHFR) Inhibition

Mechanism of Action & Signaling Pathway: DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[13][14] Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[13][14][15] Inhibition of DHFR by fluorinated pyrazoles disrupts nucleotide synthesis, leading to the arrest of cell proliferation and cell death.[16] This mechanism is particularly effective against rapidly dividing cancer cells.

DHFR_Pathway Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Fluorinated_Pyrazoles Fluorinated Pyrazoles Fluorinated_Pyrazoles->DHFR Inhibition Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis

Diagram 4: Inhibition of the DHFR pathway and nucleotide synthesis.
Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

Mechanism of Action: The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[17][18][19] Fluorinated pyrazoles can act as non-nucleoside inhibitors (NNIs) of NS5B.[18] These compounds bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its polymerase activity and thus block viral replication.[10][18]

Kinase Inhibition

Mechanism of Action & Signaling Pathways: Many fluorinated pyrazoles have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are key components of signaling pathways that control cell growth, proliferation, and survival, such as the EGFR, CDK, JAK-STAT, PI3K-Akt-mTOR, and MAPK pathways.[3][4][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36] By binding to the ATP-binding site of these kinases, fluorinated pyrazoles block their phosphotransferase activity, thereby inhibiting the downstream signaling cascade and suppressing tumor growth.

Kinase_Signaling_Workflow Start Fluorinated Pyrazole Compound In_Vitro_Kinase_Assay In Vitro Kinase Assay (Biochemical) Start->In_Vitro_Kinase_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability) Start->Cell_Based_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) In_Vitro_Kinase_Assay->Data_Analysis Western_Blot Western Blot (Target Phosphorylation) Cell_Based_Assay->Western_Blot Western_Blot->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Diagram 5: General experimental workflow for screening kinase inhibitors.
Quantitative Data: Anticancer and Antiviral Activity

Compound ClassTargetCell Line/AssayIC50 / EC50Reference
Pyrazole-Thiazole HybridsDHFRDHFR enzyme assay0.09 µM[37]
Fluorinated Azetidine-PyrazolesHCV NS5B PolymeraseHCV Replicon Assay0.083 µM
Ferrocene-Pyrazole HybridsNot specifiedHCT-116 (Colon)3.12 µM[24]
Pyrazole-based compoundsEGFRMCF-7 (Breast)0.08 µM[1]
Experimental Protocols

DHFR Inhibition Assay (Spectrophotometric): This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.

  • Materials: Recombinant human DHFR, dihydrofolate, NADPH, fluorinated pyrazole test compounds, assay buffer (e.g., 50 mM potassium phosphate, pH 7.5), 96-well UV-transparent plates, spectrophotometer.

  • Procedure: a. Add assay buffer, NADPH, and the test compound to the wells. b. Add DHFR to initiate a pre-incubation period. c. Start the reaction by adding dihydrofolate. d. Immediately measure the decrease in absorbance at 340 nm in kinetic mode. e. Calculate the reaction rate and determine the IC50 of the inhibitor.

HCV Replicon Assay: This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line containing an HCV replicon.

  • Materials: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase), cell culture medium, fluorinated pyrazole test compounds, luciferase assay reagent.

  • Procedure: a. Seed the replicon cells in 96-well plates. b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication. d. Determine the EC50 value from the dose-response curve. e. A parallel cytotoxicity assay (e.g., MTT) should be performed to assess the selectivity index.

Kinase Inhibition Assay (Generic Protocol): This is a general protocol for an in vitro kinase assay.

  • Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase assay buffer, fluorinated pyrazole test compounds, detection reagent (e.g., ADP-Glo™).

  • Procedure: a. In a 384-well plate, add the test compound, kinase, and buffer. b. Incubate to allow for compound-enzyme binding. c. Initiate the kinase reaction by adding ATP and the substrate. d. Incubate for a defined period at a controlled temperature. e. Stop the reaction and detect the amount of product (e.g., ADP) formed using a detection reagent. f. Measure the signal (e.g., luminescence) and calculate the IC50 value.

Conclusion

Fluorinated pyrazoles represent a versatile and highly promising class of therapeutic agents with a wide range of biological activities. Their mechanisms of action are diverse, involving the targeted inhibition of key enzymes and the modulation of critical signaling pathways implicated in inflammation, coagulation, neurological disorders, cancer, and viral infections. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. The continued exploration of this chemical space, guided by a deep understanding of the underlying molecular interactions, holds significant promise for the discovery and development of novel and effective therapies for a multitude of human diseases.

References

Exploratory

Structure-Activity Relationship (SAR) Studies of Pyrazole Compounds: A Technical Guide

Introduction The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] This versatility has led to the development of several FDA-approved drugs containing the pyrazole motif, such as the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[1][3] Understanding the structure-activity relationships (SAR) of pyrazole compounds is crucial for the rational design and development of new therapeutic agents with improved potency and selectivity.[5][6] This technical guide provides an in-depth overview of the SAR of pyrazole derivatives across various biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

I. Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[5][7][8] Their mechanisms of action often involve the inhibition of protein kinases, which are critical regulators of cell signaling pathways implicated in cancer progression.[9][10][11]

A. Kinase Inhibition

Many pyrazole-based compounds exert their anticancer effects by inhibiting protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[5][6]

A logical diagram illustrating the role of pyrazole compounds in targeting kinase signaling pathways in cancer is presented below.

P Pyrazole Compounds EGFR EGFR P->EGFR Inhibition VEGFR VEGFR P->VEGFR Inhibition CDK CDKs P->CDK Inhibition PI3K PI3K/AKT P->PI3K Inhibition Proliferation Cell Proliferation & Survival EGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis CellCycle Cell Cycle Progression CDK->CellCycle PI3K->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Angiogenesis->Apoptosis CellCycle->Apoptosis

Caption: Pyrazole compounds inhibiting key kinase signaling pathways in cancer.

1. Structure-Activity Relationship of Pyrazole Derivatives as Kinase Inhibitors

The following table summarizes the SAR of various pyrazole derivatives as kinase inhibitors. The position of substituents on the pyrazole ring significantly influences their inhibitory activity.

Compound ID Target Kinase R1-substituent R3-substituent R4-substituent R5-substituent IC50 (µM) Reference
C5 EGFRCarbothioamide3,4-dimethylphenylH4-methoxyphenyl0.07[12]
26 VEGFR-2ArylArylHAryl34.58[6]
30 CDK2/cyclin A2Pyrazolo[1,5-a]pyrimidineArylHH60% inhibition at 10 µM[6]
43 PI3 KinaseCarbaldehydeArylHAryl0.25[6]
50 EGFR/VEGFR-2Fused PyrazoleArylHAryl0.09 / 0.23[6]

B. Antiproliferative Activity

The antiproliferative activity of pyrazole derivatives has been evaluated against various cancer cell lines.

Compound ID Cell Line R-substituents IC50 (µM) Reference
2 MCF-7Pyrazole-thiophene hybrid6.57[5]
2 HepG2Pyrazole-thiophene hybrid8.86[5]
8 MCF-7Pyrazole-thiophene hybrid8.08[5]
C5 MCF-73-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide0.08[12]
29 HepG2Pyrazolo[1,5-a]pyrimidine derivative10.05[6]
11a HeLaPhenylamino pyrazole with acylhydrazoneMicromolar range[13]

II. Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3][14][15]

A. Antibacterial Activity

The antibacterial efficacy of pyrazole compounds is often attributed to their ability to inhibit essential bacterial enzymes.[15]

A workflow for screening the antibacterial activity of pyrazole compounds is depicted below.

Start Synthesized Pyrazole Derivatives Screening Primary Screening (e.g., Agar diffusion) Start->Screening MIC Determination of MIC (Broth microdilution) Screening->MIC Active Compounds MBC Determination of MBC MIC->MBC Resistant Activity against Resistant Strains (e.g., MRSA) MIC->Resistant Toxicity Cytotoxicity Assay (e.g., on HEK-293 cells) MIC->Toxicity Lead Lead Compound Identification MBC->Lead Resistant->Lead Toxicity->Lead Low Toxicity

Caption: Experimental workflow for antibacterial screening of pyrazole compounds.

1. Structure-Activity Relationship of Antibacterial Pyrazoles

The antibacterial activity of pyrazole derivatives is highly dependent on the nature and position of substituents.

Compound ID Bacterial Strain Key Structural Features MIC (µg/mL) Reference
3 A. baumanniiN-Benzoic acid derived pyrazole hydrazone4[15]
17 MRSATethered thiazolo-pyrazole4[15]
18 Gram-negative strainsImidazo-pyridine substituted pyrazole<1[15]
31 B. subtilisHybrid compound4[15]
32 S. epidermidisTriazine-fused pyrazole0.97[15]
56 Vancomycin-resistant MRSAPhenyl thiazole replaced with pyrazole0.5[15]
158-161 S. aureus, B. subtilis, E. coli, P. aeruginosaPyrazole derivatives-[3]
13b MRSABromine at meta-position on phenyl ring156.25 (MBC)[2]

B. Antifungal Activity

Several pyrazole derivatives have also shown promising antifungal activity.[1][14]

Compound ID Fungal Strain Key Structural Features Activity Reference
65 Various phytopathogenic fungiN-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H pyrazole-4 carboxamideMore effective than boscalid[1]
5f Aspergillus niger, Candida albicansIsocoumarin tethered carbothioamide linked pyrazole with -NO2 groupHighest activity in series[14][16]

III. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example.[4] Many of these compounds act by inhibiting cyclooxygenase (COX) enzymes.

1. Structure-Activity Relationship of Anti-inflammatory Pyrazoles

Compound ID Target Key Structural Features Selectivity Index (COX-2/COX-1) Reference
125a COX-2Pyrazole derivative8.22[4]
125b COX-2Pyrazole derivative9.31[4]
Celecoxib COX-2-8.17[4]

IV. Experimental Protocols

A. Synthesis of Pyrazole Derivatives

A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis.[17][18]

1. General Protocol for Knorr Pyrazole Synthesis

This protocol involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[17]

Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Condensation Condensation (Acid-catalyzed) Reactants->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic Cyclic Intermediate Cyclization->Cyclic Dehydration Dehydration Cyclic->Dehydration Product Substituted Pyrazole Dehydration->Product

Caption: General workflow of the Knorr pyrazole synthesis.

  • Step 1: Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol.[17]

  • Step 2: Addition of Hydrazine: Add the hydrazine derivative (1.0 equivalent) to the solution. An acid catalyst (e.g., acetic acid) can be added.[4][17] The addition may be exothermic.[17]

  • Step 3: Heating: Heat the reaction mixture, for instance, under reflux for 1 hour or at 100°C for 1 hour with stirring.[17]

  • Step 4: Isolation and Purification: Cool the reaction mixture. The product may precipitate upon cooling or require concentration of the solvent.[17] The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[17]

B. Biological Assays

1. In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

2. Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension.

  • Serial Dilution: Perform serial dilutions of the pyrazole compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The pyrazole scaffold remains a highly attractive framework in the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications of the pyrazole core can lead to compounds with potent and selective biological activities. The continuous exploration of the chemical space around the pyrazole nucleus, guided by SAR principles and aided by robust synthetic and biological evaluation protocols, holds significant promise for the discovery of next-generation drugs.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthetic Routes of 3-Aryl-1H-Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: 3-Aryl-1H-pyrazole derivatives are a significant class of heterocyclic compounds due to their wide range of biological activities, incl...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Aryl-1H-pyrazole derivatives are a significant class of heterocyclic compounds due to their wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Their versatile structure makes them a privileged scaffold in medicinal chemistry and drug discovery. This document provides an overview of common and modern synthetic routes to 3-aryl-1H-pyrazole derivatives, complete with detailed experimental protocols and comparative data.

Knorr Pyrazole Synthesis: Reaction of 1,3-Dicarbonyl Compounds with Hydrazines

The Knorr pyrazole synthesis is a classical and widely employed method for the preparation of pyrazoles.[3][4][5][6][7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring.[3]

General Reaction Scheme:

G reactant1 Ar-CO-CH2-CO-R' (Aryl-1,3-dicarbonyl) catalyst [Acid catalyst] reactant2 R''-NH-NH2 (Hydrazine) product 3-Aryl-1H-pyrazole derivative reactant2->product Condensation/ Cyclization plus1 +

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole

Materials:

  • 1-Phenyl-1,3-butanedione (Benzoylacetone)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-1,3-butanedione (10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (12 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • The solid product will precipitate out. Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-phenyl-1H-pyrazole.

Data Summary:
EntryAryl-1,3-dicarbonylHydrazineCatalystSolventYield (%)Reference
11-Phenyl-1,3-butanedioneHydrazine hydrateAcetic acidEthanol85-95[3]
21-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineHClEthanol82[8]
31-(4-Chlorophenyl)-1,3-butanedioneHydrazine hydrateAcetic acidPropanol90[3]

Synthesis from Chalcones

Another prevalent method for synthesizing 3-aryl-1H-pyrazoles involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[2][9][10][11][12] This reaction typically proceeds through a Michael addition of the hydrazine to the chalcone, followed by cyclization and oxidation or dehydration to form the pyrazole ring.[11][13] Microwave-assisted protocols have been developed to accelerate this synthesis.[1][14]

General Reaction Scheme:

G reactant1 Ar-CO-CH=CH-Ar' (Chalcone) plus + reactant2 R-NH-NH2 (Hydrazine) intermediate Pyrazoline intermediate reactant2->intermediate Cyclocondensation oxidant [Oxidant] or Dehydrogenation product 3,5-Diaryl-1H-pyrazole oxidant->product

Caption: Synthesis of Pyrazoles from Chalcones.

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Diphenyl-1H-pyrazole

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure: [1]

  • In a microwave-safe reaction vessel, mix chalcone (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Seal the vessel and subject it to microwave irradiation at 100-120 °C for 5-10 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize from ethanol to obtain pure 3,5-diphenyl-1H-pyrazole.

Data Summary:
EntryChalconeHydrazineConditionsYield (%)Reference
11,3-Diphenyl-2-propen-1-oneHydrazine hydrateMicrowave, Acetic acid, Ethanol, 10 min92[1]
21-(4-Chlorophenyl)-3-phenyl-2-propen-1-oneHydrazine hydrateReflux, Ethanol, 4 h85[2]
31-(4-Nitrophenyl)-3-phenyl-2-propen-1-onePhenylhydrazineReflux, Acetic acid, 6 h78[11]

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules like 3-aryl-1H-pyrazoles from simple starting materials in a one-pot fashion.[15][16][17] These reactions often align with the principles of green chemistry by reducing waste and simplifying work-up procedures.[18]

General Workflow for a Three-Component Synthesis:

G cluster_0 One-Pot Reaction Vessel A Aryl Aldehyde Reaction Mixture Reaction Mixture A->Reaction Mixture B Compound with active methylene group B->Reaction Mixture C Hydrazine derivative C->Reaction Mixture Cyclocondensation Cyclocondensation Reaction Mixture->Cyclocondensation Catalyst/ Solvent Product 3-Aryl-1H-pyrazole derivative Cyclocondensation->Product Work-up/ Purification

Caption: Multicomponent Reaction Workflow.

Experimental Protocol: Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles[15]

Materials:

  • Propynal diethyl acetal

  • Aryl iodide

  • Hydrazine hydrochloride

  • Pd(PPh₃)₂Cl₂

  • CuI

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure: [15]

  • Sonogashira Coupling: To a solution of aryl iodide (1 mmol) and propynal diethyl acetal (1.2 mmol) in THF/TEA (1:1, 10 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the mixture at room temperature until the starting materials are consumed (monitored by TLC).

  • Cyclocondensation: Add hydrazine hydrochloride (1.5 mmol) to the reaction mixture.

  • Heat the mixture at 80 °C for 2-4 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazole.

Data Summary:
EntryAryl IodideYield of 3-Aryl-1H-pyrazole (%)Reference
14-Iodoanisole75[15]
24-Iodobenzonitrile68[15]
31-Iodo-4-fluorobenzene53[15]
44-Chlorophenyl iodide34[15]

Conclusion

The synthesis of 3-aryl-1H-pyrazole derivatives can be achieved through various efficient routes. The classical Knorr synthesis remains a robust and high-yielding method. Syntheses based on chalcones offer a versatile approach, especially with the advent of microwave-assisted techniques that significantly reduce reaction times. For a more sustainable and atom-economical approach, multicomponent reactions provide an elegant one-pot solution to construct these valuable heterocyclic scaffolds. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis.

References

Application

Application Notes and Protocols for Multi-Component Synthesis of Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazoles are a class of N-heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diver...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of N-heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2][3] Several FDA-approved drugs, such as Celecoxib and Rimonabant, feature a pyrazole core, highlighting the therapeutic importance of this scaffold.[1][2] Traditional methods for pyrazole synthesis often involve multi-step procedures with harsh reaction conditions.[2] Multi-component reactions (MCRs) have emerged as a powerful and efficient alternative, offering a streamlined approach to synthesizing complex pyrazole derivatives in a single step from simple starting materials.[1][4][5] MCRs are characterized by their high atom economy, step economy, and compliance with the principles of green chemistry, often proceeding under mild conditions with reduced waste generation.[6]

These application notes provide an overview of common multi-component strategies for pyrazole synthesis and detailed protocols for selected key reactions.

Key Multi-Component Strategies for Pyrazole Synthesis

Several multi-component strategies have been developed for the synthesis of a wide array of pyrazole derivatives. These reactions typically involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, often generated in situ.

Three-Component Syntheses

Three-component reactions are a cornerstone of MCR-based pyrazole synthesis. A common approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[4] Various catalysts, including Lewis acids like Yb(PFO)₃, have been employed to facilitate this transformation, leading to the formation of persubstituted pyrazoles.[4] Another versatile three-component synthesis involves the reaction of enaminones, hydrazine, and aryl halides, often catalyzed by copper, to produce 1,3-substituted pyrazoles.[4]

Four-Component Syntheses

Four-component reactions allow for the creation of more complex and diverse pyrazole-containing scaffolds. A widely utilized four-component reaction is the synthesis of pyrano[2,3-c]pyrazoles. This reaction typically involves the condensation of a hydrazine, a β-ketoester, an aldehyde, and malononitrile.[5][6] This one-pot synthesis can be promoted by a variety of catalysts, including organocatalysts and nanocatalysts, and can be performed under various conditions, including conventional heating, microwave irradiation, and ultrasound.[6]

Logical Relationship of MCR Components for Pyrazole Synthesis

MCR_Pyrazole_Synthesis cluster_reactants Reactant Pools cluster_reactions Multi-Component Reactions cluster_products Pyrazole Scaffolds Hydrazine Hydrazine Derivatives Three_Component Three-Component Synthesis Hydrazine->Three_Component Four_Component Four-Component Synthesis Hydrazine->Four_Component Dicarbonyl 1,3-Dicarbonyl Equivalents Dicarbonyl->Three_Component Dicarbonyl->Four_Component Aldehyde Aldehydes/ Ketones Aldehyde->Three_Component Aldehyde->Four_Component ActiveMethylene Active Methylene Compounds ActiveMethylene->Four_Component Substituted_Pyrazoles Substituted Pyrazoles Three_Component->Substituted_Pyrazoles Forms core ring Fused_Pyrazoles Fused Pyrazoles (e.g., Pyrano[2,3-c]pyrazoles) Four_Component->Fused_Pyrazoles Forms fused ring system

Caption: Logical flow of reactants to products in MCRs for pyrazole synthesis.

Quantitative Data Summary

The following tables summarize quantitative data for various multi-component pyrazole syntheses, allowing for easy comparison of different methodologies.

Table 1: Three-Component Synthesis of Substituted Pyrazoles

CatalystReactantsSolventConditionsTimeYield (%)Reference
Yb(PFO)₃Aldehydes, β-ketoesters, Hydrazines---Moderate to Good[4]
SmCl₃β-ketoesters, Acylating agent, Hydrazine---Good[4]
CopperEnaminones, Hydrazine, Aryl halides---Good[4]
Graphene Oxide (10 mol%)Aromatic aldehydes, Malononitrile, Ethyl 3-oxo-3-phenylpropanoate, Hydrazine hydrateAqueous mediumRoom Temperature, Vigorous stirring2-6 min84-94[1]
Piperidine (5 mol%)(Hetero)aromatic aldehydes, Hydrazine hydrate, β-ketoesters, MalononitrileAqueous mediumRoom Temperature, Vigorous stirring20 min85-93[1]

Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

CatalystReactantsSolventConditionsTimeYield (%)Reference
L-tyrosineAcetoacetic ester, Hydrazine hydrate, Aldehydes, MalononitrileH₂O-EthanolMicrowave irradiation-Good[6]
SnCl₂Substituted aldehydes, 2,4-dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile-Microwave irradiation (80 °C)25 min88[6]
Mn/ZrO₂Ethyl acetoacetate/dimethylacetylenedicarboxylate, Hydrazine hydrate, Aromatic aldehyde, MalononitrileAqueous ethanolUltrasonication10 min98[6]
Fe₃O₄ nanoparticles (6 mol%)Ethyl acetoacetate, Hydrazine hydrate, Aldehydes/ketones, MalononitrileWaterRoom Temperature15 minGood[6]
CuFe₂O₄ (8 mol%)Alkyl nitrile derivatives, Hydrazine derivatives, Dialkyl acetylenedicarboxylate, Ethyl acetoacetateWater60 °C4 hRemarkable[6]
TriethylamineEthyl acetoacetate, Hydrazine, Malononitrile, Aldehydes-Microwave-assisted-Good[6]
Sodium gluconateAldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate---Good[5]

Experimental Protocols

Protocol 1: Three-Component Synthesis of Persubstituted Pyrazoles using Yb(PFO)₃ Catalyst

This protocol is based on the method described by Shen et al. for the synthesis of pyrazole-4-carboxylates.[4]

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) (1 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and β-ketoester (1.0 mmol) in ethanol (5 mL), add Yb(PFO)₃ (1 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add hydrazine hydrate (1.2 mmol) to the reaction mixture.

  • Reflux the reaction mixture for the appropriate time (monitored by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure persubstituted pyrazole.

Experimental Workflow for Three-Component Pyrazole Synthesis

three_component_workflow A 1. Mix Aldehyde, β-ketoester, and Yb(PFO)₃ in Ethanol B 2. Stir at Room Temperature A->B C 3. Add Hydrazine Hydrate B->C D 4. Reflux and Monitor by TLC C->D E 5. Cooldown to Room Temperature D->E F 6. Precipitate in Ice Water E->F G 7. Filter, Wash, and Dry Solid F->G H 8. Recrystallize from Ethanol G->H I Pure Persubstituted Pyrazole H->I

Caption: Step-by-step workflow for a typical three-component pyrazole synthesis.

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles under Ultrasound Irradiation

This protocol is adapted from the method described by Maddila and colleagues for the synthesis of pyrano[2,3-c]pyrazole derivatives.[6]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Mn/ZrO₂ catalyst

  • Aqueous ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and a catalytic amount of Mn/ZrO₂ in aqueous ethanol (10 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the reaction mixture with ultrasound at the specified power for 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The resulting solid is washed with cold water and recrystallized from ethanol to yield the pure pyrano[2,3-c]pyrazole derivative.

Reaction Pathway for Four-Component Pyrano[2,3-c]pyrazole Synthesis

four_component_pathway cluster_reactants Starting Materials Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel EthylAcetoacetate Ethyl Acetoacetate Pyrazolone_Formation Pyrazolone Formation EthylAcetoacetate->Pyrazolone_Formation Hydrazine Hydrazine Hydrazine->Pyrazolone_Formation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Pyrazolone_Formation->Michael_Addition Cyclization Intramolecular Cyclization & Dehydration Michael_Addition->Cyclization Product Pyrano[2,3-c]pyrazole Cyclization->Product

Caption: Mechanistic pathway for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Conclusion

Multi-component reactions offer a highly efficient and versatile platform for the synthesis of diverse pyrazole derivatives. The protocols outlined in these application notes provide a starting point for researchers to explore the synthesis of novel pyrazole-containing compounds for various applications, particularly in the field of drug development. The use of green chemistry principles, such as the use of eco-friendly solvents and energy-efficient reaction conditions like ultrasound and microwave irradiation, further enhances the appeal of these synthetic strategies.[6] The continued development of novel MCRs will undoubtedly lead to the discovery of new pyrazole-based therapeutic agents.

References

Method

Application Notes and Protocols for N-alkylation of 3-(3-Fluorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry and drug development, enabling the synthesis of diverse molecula...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry and drug development, enabling the synthesis of diverse molecular scaffolds with a wide range of biological activities. The substituent on the pyrazole nitrogen plays a critical role in modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the N-alkylation of 3-(3-Fluorophenyl)-1H-pyrazole, a valuable building block in the synthesis of novel therapeutic agents. The key challenge in the alkylation of unsymmetrically substituted pyrazoles, such as 3-(3-Fluorophenyl)-1H-pyrazole, is controlling the regioselectivity, as the reaction can yield two isomeric products: the N1-alkylated (1-alkyl-3-(3-fluorophenyl)-1H-pyrazole) and the N2-alkylated (1-alkyl-5-(3-fluorophenyl)-1H-pyrazole) derivatives. The protocols and data presented herein offer guidance on reaction conditions to influence this selectivity.

Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of 3-(3-Fluorophenyl)-1H-pyrazole is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions employed:

  • Steric Hindrance: The 3-(3-Fluorophenyl) substituent exerts a moderate degree of steric hindrance. This generally favors the alkylation at the less sterically hindered N1 position. The bulkiness of the alkylating agent is also a critical factor; larger alkyl groups will preferentially react at the N1 position.

  • Base and Solvent System: The choice of base and solvent can significantly impact the ratio of N1 to N2 isomers. Strong, non-coordinating bases in polar aprotic solvents often favor N1 alkylation. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is known to promote N1 selectivity. In contrast, combinations like potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) may lead to mixtures of isomers.[1]

  • Alkylating Agent: The reactivity of the alkylating agent also plays a role. More reactive electrophiles may exhibit lower regioselectivity.

Experimental Protocols

Two common protocols for the N-alkylation of 3-(3-Fluorophenyl)-1H-pyrazole are detailed below. These methods utilize readily available reagents and are broadly applicable for the introduction of various alkyl groups.

Protocol 1: N-alkylation using Potassium Carbonate in DMF

This method is a widely used and operationally simple procedure for the N-alkylation of pyrazoles.

Materials:

  • 3-(3-Fluorophenyl)-1H-pyrazole

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-(3-Fluorophenyl)-1H-pyrazole (1.0 eq).

  • Add anhydrous DMF (approximately 5-10 mL per mmol of pyrazole).

  • Add anhydrous potassium carbonate (1.5–2.0 eq) to the stirring solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1–1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: N-alkylation using Sodium Hydride in THF

This protocol often provides higher regioselectivity towards the N1 isomer, particularly with sterically demanding alkylating agents.

Materials:

  • 3-(3-Fluorophenyl)-1H-pyrazole

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and under an inert atmosphere, add sodium hydride (1.2 eq).

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-(3-Fluorophenyl)-1H-pyrazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of 3-substituted pyrazoles, which can serve as a guide for the N-alkylation of 3-(3-Fluorophenyl)-1H-pyrazole.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Total Yield (%)Isomer Ratio (N1:N2)
Methyl IodideK₂CO₃DMF2512~85~3:1[1]
Ethyl BromideK₂CO₃DMF5018~80~4:1[1]
Benzyl BromideNaHTHF0 to 256~90>10:1[1]
Benzyl BromideK₂CO₃DMF1005~85~2:1[1]
Isopropyl BromideNaHTHF2524~60>15:1[1]

Note: The N1 isomer refers to 1-alkyl-3-(3-fluorophenyl)-1H-pyrazole and the N2 isomer refers to 1-alkyl-5-(3-fluorophenyl)-1H-pyrazole. The yields and isomer ratios are approximate and can be influenced by the specific reaction setup, purity of reagents, and purification methods.

Mandatory Visualizations

Experimental Workflow for N-alkylation of 3-(3-Fluorophenyl)-1H-pyrazole

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Glassware under Inert Atmosphere add_pyrazole Add 3-(3-Fluorophenyl)-1H-pyrazole (1.0 eq) start->add_pyrazole add_solvent Add Anhydrous Solvent (DMF or THF) add_pyrazole->add_solvent add_base Add Base (K2CO3 or NaH) add_solvent->add_base add_alkyl_halide Add Alkyl Halide (1.1 eq) add_base->add_alkyl_halide stir Stir at Appropriate Temperature add_alkyl_halide->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterization Characterize Products (NMR, MS) chromatography->characterization

Caption: General workflow for the N-alkylation of 3-(3-Fluorophenyl)-1H-pyrazole.

Logical Relationship of Factors Influencing Regioselectivity

G cluster_factors Controlling Factors cluster_outcome Reaction Outcome steric_hindrance Steric Hindrance (Pyrazole C3 & Alkylating Agent) regioselectivity Regioselectivity (N1 vs. N2 Alkylation) steric_hindrance->regioselectivity Influences base_solvent Base & Solvent System (e.g., NaH/THF vs K2CO3/DMF) base_solvent->regioselectivity Influences electrophile Alkylating Agent Reactivity electrophile->regioselectivity Influences

Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.

References

Application

Application Notes and Protocols: The 3-(3-Fluorophenyl)-1H-pyrazole Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The 3-(3-Fluorophenyl)-1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile role in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(3-Fluorophenyl)-1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile role in the design of a wide array of therapeutic agents. The incorporation of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides a comprehensive overview of the applications of this scaffold, complete with detailed experimental protocols and data, to guide researchers in the development of novel therapeutics. Pyrazole-containing compounds have been successfully developed as kinase inhibitors, anticancer, and anti-inflammatory agents.[1][2][3]

Application Notes

The 3-(3-Fluorophenyl)-1H-pyrazole core has been instrumental in the development of potent and selective inhibitors of various key biological targets implicated in a range of diseases, most notably in oncology and inflammation.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The 3-(3-Fluorophenyl)-1H-pyrazole scaffold has proven to be an effective framework for the design of specific kinase inhibitors.

Aurora Kinase B Inhibition:

Aurora Kinase B (AURKB) is a key regulator of mitosis, and its overexpression is common in many human cancers.[5] Derivatives of 3-(3-Fluorophenyl)-1H-pyrazole have been investigated as AURKB inhibitors. For instance, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been identified as a potent and selective orally active AURKB inhibitor.[5]

Janus Kinase (JAK) Inhibition:

The JAK-STAT signaling pathway is critical for immune responses and hematopoiesis, and its aberrant activation is linked to inflammatory diseases and hematological malignancies.[6] 4-amino-(1H)-pyrazole derivatives have been designed as potent JAK inhibitors for cancer treatment.[7] The 3-(3-fluorophenyl) moiety can be incorporated into these pyrazole scaffolds to modulate their activity and selectivity.

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition:

The MAPK signaling pathway is involved in cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers.[8] Pyrazole derivatives have been shown to modulate the MAPK signaling pathway, leading to anticancer effects.[8]

Anticancer Applications

Beyond specific kinase inhibition, compounds featuring the 3-(3-Fluorophenyl)-1H-pyrazole scaffold have demonstrated broad anticancer activity. These compounds can induce apoptosis, cause cell cycle arrest, and inhibit tumor growth in various cancer cell lines. For example, a novel pyrazole derivative, PTA-1, which contains a trifluoromethyl- and methoxy-substituted phenyl group at the 4-position of the pyrazole ring, has shown potent cytotoxicity against a panel of cancer cell lines.[9] While not a direct 3-(3-fluorophenyl) analog, this highlights the potential of substituted phenyl-pyrazoles in cancer therapy.

Anti-inflammatory and Analgesic Applications

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. The renowned anti-inflammatory drug Celecoxib, for instance, contains a pyrazole core. The 3-(3-Fluorophenyl)-1H-pyrazole scaffold can be utilized to develop novel anti-inflammatory drugs by targeting key inflammatory mediators.[10]

Quantitative Data

The following table summarizes the biological activities of representative pyrazole derivatives, including those with a fluorophenyl substituent.

Compound IDTargetAssayIC50 / ActivityCell LineReference
Compound 1f AnticancerMTT AssayGI50: <10 µMMDA-MB-231 (Breast)[2]
Compound 3f JAK1, JAK2, JAK3Kinase Assay3.4 nM, 2.2 nM, 3.5 nM-[7]
Compound 11b AnticancerAntiproliferative Assay0.35 µMHEL (Erythroleukemia)[7]
PTA-1 AnticancerCytotoxicity AssayCC50: 0.32 µMJurkat (Leukemia)[9]
LQFM021 Derivative Anti-inflammatory---[10]
N-(3-fluorophenyl)...acetamide Aurora Kinase BEnzymatic AssaySub-nanomolar-[5]

Experimental Protocols

Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole

A common route for the synthesis of 3-substituted-1H-pyrazoles involves the condensation of a β-diketone with hydrazine.[7] For 3-(3-Fluorophenyl)-1H-pyrazole, the synthesis can start from 3-fluoroacetophenone.

Step 1: Knoevenagel Condensation

  • To a solution of 3-fluoroacetophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of a suitable carbonyl compound (e.g., dimethylformamide-dimethylacetal).

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone.

Step 2: Cyclization Reaction

  • Dissolve the crude enaminone in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a slight excess of hydrazine hydrate.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield 3-(3-Fluorophenyl)-1H-pyrazole.

Biological Assays

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Assay (e.g., Aurora Kinase B)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[5][12]

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the kinase substrate (e.g., a specific peptide), and ATP.

  • Kinase Addition: Initiate the reaction by adding the purified kinase enzyme (e.g., Aurora B).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[13]

    • Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to the kinase activity.

    • Fluorescence-based Assay: Using a phospho-specific antibody labeled with a fluorescent probe.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Western Blot Analysis for MAPK Signaling

This technique is used to detect the phosphorylation status of key proteins in a signaling pathway.[4]

  • Cell Lysis: Treat cells with the test compound for a specific time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK, total ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start 3-Fluoroacetophenone enaminone Enaminone Intermediate start->enaminone Knoevenagel Condensation pyrazole 3-(3-Fluorophenyl)-1H-pyrazole enaminone->pyrazole Cyclization (Hydrazine) cell_viability Cell Viability Assay (MTT) pyrazole->cell_viability kinase_assay In Vitro Kinase Assay pyrazole->kinase_assay western_blot Western Blot Analysis pyrazole->western_blot ic50_determination IC50 Value cell_viability->ic50_determination ic50_determination_kinase IC50 Value kinase_assay->ic50_determination_kinase pathway_modulation Pathway Modulation western_blot->pathway_modulation

Caption: General workflow from synthesis to biological evaluation.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription inhibitor 3-(3-Fluorophenyl) -1H-pyrazole Derivative inhibitor->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Inhibition of the MAPK signaling pathway.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activation stat STAT (Inactive) jak->stat Phosphorylation p_stat p-STAT (Active) stat_dimer STAT Dimer p_stat->stat_dimer Dimerization inhibitor 3-(3-Fluorophenyl) -1H-pyrazole Derivative inhibitor->jak Inhibition gene_transcription Gene Transcription (Inflammation, Proliferation) stat_dimer->gene_transcription Nuclear Translocation

Caption: Inhibition of the JAK-STAT signaling pathway.

References

Method

Application of 3-(3-Fluorophenyl)-1H-pyrazole in Cancer Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of ph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This document provides detailed application notes and experimental protocols for the investigation of 3-(3-Fluorophenyl)-1H-pyrazole in cancer research. While direct and extensive research on this specific molecule is emerging, this guide draws upon established findings from closely related pyrazole analogues to provide a robust framework for its evaluation as a potential therapeutic agent.

The methodologies outlined herein focus on key aspects of anticancer drug discovery, including the assessment of cytotoxicity, induction of apoptosis, generation of reactive oxygen species (ROS), and effects on the cell cycle. The provided protocols are intended to serve as a comprehensive starting point for researchers, with the understanding that optimization may be required for specific cell lines and experimental conditions.

Postulated Mechanism of Action

Based on studies of analogous pyrazole compounds, 3-(3-Fluorophenyl)-1H-pyrazole is hypothesized to exert its anticancer effects through the induction of apoptosis, mediated by intracellular ROS production and subsequent activation of the caspase cascade.[1][2] Additionally, it may influence cell cycle progression, leading to arrest at critical checkpoints.

digraph "postulated_mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368"];

"compound" [label="3-(3-Fluorophenyl)-1H-pyrazole", fillcolor="#FBBC05", fontcolor="#202124"]; "cell" [label="Cancer Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "ros" [label="Increased ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "apoptosis" [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "caspase" [label="Caspase Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "arrest" [label="Cell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"compound" -> "cell" [label="Enters"]; "cell" -> "ros" [label="Induces"]; "ros" -> "caspase" [label="Leads to"]; "caspase" -> "apoptosis" [label="Executes"]; "cell" -> "arrest" [label="Induces"]; }

Caption: Postulated signaling pathway for 3-(3-Fluorophenyl)-1H-pyrazole.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on anticancer activities of various pyrazole derivatives. These values can serve as a benchmark for preliminary experiments with 3-(3-Fluorophenyl)-1H-pyrazole.

Table 1: Cytotoxicity (IC50) of Pyrazole Derivatives in Cancer Cell Lines

Compound ReferenceCancer Cell LineIC50 (µM)Exposure Time (h)
Pyrazole Derivative 3f[1][2]MDA-MB-468 (Breast)14.9724
Pyrazole Derivative 3f[1][2]MDA-MB-468 (Breast)6.4548
Pyrazole-based P3C[3]MDA-MB-231 (Breast)0.49Not Specified
Pyrazole-based P3C[3]Hs27 (Normal Fibroblast)> 50Not Specified
N-phenyl-3-aryl-pyrazole 1f[4]MDA-MB-231 (Breast)Not Specified (Potent)Not Specified

Table 2: Effects of Pyrazole Derivatives on Cell Cycle and Apoptosis

Compound ReferenceCell LineEffectObservation
Pyrazole Derivative 3f[1]MDA-MB-468Cell Cycle ArrestIncrease in S phase population
Pyrazole Derivative 3f[1]MDA-MB-468Apoptosis InductionIncreased Annexin V-positive cells
Pyrazole-based PTA-1MDA-MB-231Cell Cycle ArrestArrest in S and G2/M phases
Pyrazole-based PTA-1MDA-MB-231Apoptosis InductionPhosphatidylserine externalization and caspase-3/7 activation

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of 3-(3-Fluorophenyl)-1H-pyrazole on the metabolic activity of cancer cells, which is an indicator of cell viability.

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"start" [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "seed" [label="Seed cells in 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; "treat" [label="Treat with 3-(3-Fluorophenyl)-1H-pyrazole", fillcolor="#FBBC05", fontcolor="#202124"]; "incubate" [label="Incubate for 24-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; "mtt" [label="Add MTT solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "incubate2" [label="Incubate for 4h", fillcolor="#FFFFFF", fontcolor="#202124"]; "solubilize" [label="Add solubilization solution (e.g., DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "read" [label="Read absorbance at 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; "end" [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"start" -> "seed"; "seed" -> "treat"; "treat" -> "incubate"; "incubate" -> "mtt"; "mtt" -> "incubate2"; "incubate2" -> "solubilize"; "solubilize" -> "read"; "read" -> "end"; }

Caption: Workflow for the MTT cell viability assay.

Materials:

  • 3-(3-Fluorophenyl)-1H-pyrazole stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of 3-(3-Fluorophenyl)-1H-pyrazole in complete culture medium. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated cells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 3-(3-Fluorophenyl)-1H-pyrazole

  • Cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with 3-(3-Fluorophenyl)-1H-pyrazole at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular accumulation of ROS using the fluorescent probe DCFH-DA.

digraph "ros_detection_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#5F6368"];

"start" [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "seed" [label="Seed cells", fillcolor="#FFFFFF", fontcolor="#202124"]; "treat" [label="Treat with compound", fillcolor="#FBBC05", fontcolor="#202124"]; "load" [label="Load with DCFH-DA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "incubate" [label="Incubate", fillcolor="#FFFFFF", fontcolor="#202124"]; "wash" [label="Wash cells", fillcolor="#FFFFFF", fontcolor="#202124"]; "measure" [label="Measure fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; "end" [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"start" -> "seed"; "seed" -> "treat"; "treat" -> "load"; "load" -> "incubate"; "incubate" -> "wash"; "wash" -> "measure"; "measure" -> "end"; }

Caption: Workflow for ROS detection using DCFH-DA.

Materials:

  • 3-(3-Fluorophenyl)-1H-pyrazole

  • Cancer cell line

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free medium

  • PBS

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a 96-well black plate or appropriate culture vessel.

  • Treat cells with 3-(3-Fluorophenyl)-1H-pyrazole at the desired concentrations for the desired time.

  • Remove the treatment medium and wash the cells once with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • 3-(3-Fluorophenyl)-1H-pyrazole

  • Cancer cell line

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Protocol:

  • Treat cells with 3-(3-Fluorophenyl)-1H-pyrazole as described for the apoptosis assay.

  • Harvest 1-5 x 10⁶ cells and lyse them using the provided cell lysis buffer.

  • Centrifuge the lysate to pellet the debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-200 µg of protein lysate to each well and adjust the volume with cell lysis buffer.

  • Add the reaction buffer containing DTT to each sample.

  • Add the DEVD-pNA substrate and incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • 3-(3-Fluorophenyl)-1H-pyrazole

  • Cancer cell line

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with 3-(3-Fluorophenyl)-1H-pyrazole as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Conclusion

The application notes and protocols provided in this document offer a comprehensive framework for the preclinical evaluation of 3-(3-Fluorophenyl)-1H-pyrazole as a potential anticancer agent. By systematically assessing its effects on cell viability, apoptosis, ROS production, and cell cycle progression, researchers can elucidate its mechanism of action and determine its therapeutic potential. The provided data from analogous compounds serve as a valuable reference for experimental design and data interpretation. Rigorous and standardized application of these methodologies will be crucial in advancing our understanding of this promising class of compounds in cancer research.

References

Application

Application Notes and Protocols: Development of 3-(3-Fluorophenyl)-1H-pyrazole Based Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the development of enzyme inhibitors based on the 3-(3-fluorophenyl)-1H-pyrazole scaffold. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of enzyme inhibitors based on the 3-(3-fluorophenyl)-1H-pyrazole scaffold. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in this field.

Data Presentation

The following tables summarize the quantitative data for various 3-(3-fluorophenyl)-1H-pyrazole based enzyme inhibitors, providing a clear comparison of their activities.

Table 1: Inhibitory Activity of Pyrazole Derivatives Against Various Kinases

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 1 Akt161PC-3-[1]
Afuresertib Akt1- (Ki = 0.08 nM)HCT1160.95[1]
Compound 2 Akt11.3HCT116-[1]
Compound 6 Aurora A160HCT116, MCF70.39, 0.46[1]
Compound 4b Aurora B (AURKB)< 1Human cancer cells-[2]
SP-96 Aurora B (AURKB)< 1--[2]
43d CDK16- (EC50 = 33 nM)--[3]
FN-1501 FLT3, CDK2/42.33, 1.02/0.39MV4-111.22[4]
8t FLT3, CDK2/40.089, 0.719/0.770MV4-11-[4]

Table 2: Inhibitory Activity of Pyrazole-Sulphonamide Hybrids Against Carbonic Anhydrase (CA)

CompoundhCA I Ki (nM)hCA II Ki (nM)Reference
4b --[5]
4c 59.8 ± 3.024.1 ± 7.1[5]
4f --[5]
4g 12.7 ± 1.76.9 ± 1.5[5]
4i --[5]

Table 3: Cytotoxic Activity of 1,3,5-Trisubstituted-1H-pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
10b MCF-7, A549, PC-3-[6]
10c MCF-7, A549, PC-3-[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of 3-(3-fluorophenyl)-1H-pyrazole based enzyme inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: Aurora Kinase B)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human Aurora Kinase B (AURKB)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Kemptide)

  • Test compounds (3-(3-fluorophenyl)-1H-pyrazole derivatives) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Prepare a kinase/substrate mixture by diluting recombinant AURKB and the substrate peptide in kinase buffer.

  • Add 10 µL of the kinase/substrate mixture to each well.

  • Prepare an ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • After incubation, add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate the plate for an additional 10 minutes at room temperature to allow the signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for 72 hours in a CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway targeted by 3-(3-fluorophenyl)-1H-pyrazole based inhibitors and a typical experimental workflow.

G Figure 1: Simplified Aurora B Kinase Signaling Pathway in Mitosis AURKB Aurora B Kinase HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylates MCAK MCAK AURKB->MCAK Phosphorylates INCENP INCENP AURKB->INCENP Phosphorylates Chromatin Chromatin Condensation HistoneH3->Chromatin Kinetochore Kinetochore-Microtubule Attachment MCAK->Kinetochore Cytokinesis Cytokinesis INCENP->Cytokinesis Inhibitor 3-(3-Fluorophenyl)-1H-pyrazole Inhibitor Inhibitor->AURKB Inhibits

Figure 1: Simplified Aurora B Kinase Signaling Pathway in Mitosis

G Figure 2: Workflow for Screening and Evaluation of Enzyme Inhibitors cluster_0 In Vitro Screening cluster_1 In Vitro Characterization cluster_2 Cell-Based Assays cluster_3 In Vivo Evaluation Compound_Library 3-(3-Fluorophenyl)-1H-pyrazole Compound Library Primary_Assay Primary Enzyme Inhibition Assay (e.g., Kinase-Glo) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Compounds) Primary_Assay->Hit_Identification IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Hits Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action Cell_Proliferation Cell Proliferation Assays (e.g., MTT) Mechanism_of_Action->Cell_Proliferation Target_Engagement Cellular Target Engagement Cell_Proliferation->Target_Engagement Downstream_Signaling Analysis of Downstream Signaling Pathways Target_Engagement->Downstream_Signaling Animal_Models Animal Models of Disease (e.g., Xenografts) Downstream_Signaling->Animal_Models Pharmacokinetics Pharmacokinetic Studies Animal_Models->Pharmacokinetics Toxicity_Studies Toxicity Studies Pharmacokinetics->Toxicity_Studies

Figure 2: Workflow for Screening and Evaluation of Enzyme Inhibitors

References

Method

High-Throughput Screening Assays for 3-(3-Fluorophenyl)-1H-pyrazole Libraries: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The 3-(3-Fluorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing potent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(3-Fluorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing potent and selective inhibitors against a range of therapeutic targets, particularly protein kinases. The incorporation of the fluorophenyl group can enhance binding affinity and improve pharmacokinetic properties. High-throughput screening (HTS) of compound libraries based on this scaffold is a critical step in identifying novel lead compounds for drug discovery programs. This document provides detailed application notes and protocols for biochemical and cell-based HTS assays tailored for the evaluation of 3-(3-Fluorophenyl)-1H-pyrazole libraries.

Application I: Biochemical Assay for Aurora B Kinase Inhibition

Aurora B kinase is a key regulator of mitosis, and its overexpression is linked to various cancers.[] It represents a prime target for anticancer drug development. This protocol describes a luminescence-based biochemical assay to identify inhibitors of Aurora B from a 3-(3-Fluorophenyl)-1H-pyrazole library.

Assay Principle

The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the enzyme's activity. In the presence of an inhibitor, the kinase activity is reduced, leading to a lower ADP concentration and a decreased luminescence signal. The ADP-Glo™ Kinase Assay system is a common platform for this purpose.

Experimental Workflow: Aurora B Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Signal Detection cluster_analysis Data Analysis prep_lib Prepare Pyrazole Library Dilutions add_cmpd Dispense 1 µL Test Compound prep_lib->add_cmpd prep_reagents Prepare Assay Reagents: - Aurora B Enzyme - Substrate/ATP Mix - Kinase Buffer add_enz Add 2 µL Aurora B Enzyme prep_reagents->add_enz add_sub Add 2 µL Substrate/ATP Mix prep_reagents->add_sub add_cmpd->add_enz add_enz->add_sub incubate_kinase Incubate 60 min at Room Temp add_sub->incubate_kinase add_adpglo Add 5 µL ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate 40 min at Room Temp add_adpglo->incubate_adpglo add_detect Add 10 µL Kinase Detection Reagent incubate_adpglo->add_detect incubate_detect Incubate 30 min at Room Temp add_detect->incubate_detect read_lum Read Luminescence incubate_detect->read_lum calc_inhib Calculate % Inhibition read_lum->calc_inhib plot_curve Generate Dose-Response Curves for Hits calc_inhib->plot_curve calc_ic50 Determine IC50 Values plot_curve->calc_ic50 G cluster_pathway Mitotic Progression cluster_inhibition Mechanism of Action Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase G2M_Arrest G2/M Phase Arrest Metaphase->G2M_Arrest Disruption leads to Cytokinesis Cytokinesis Anaphase->Cytokinesis Pyrazole 3-(3-Fluorophenyl) -1H-pyrazole Compound AuroraB Aurora B Kinase Pyrazole->AuroraB Inhibits AuroraB->Metaphase Required for Spindle Checkpoint AuroraB->Cytokinesis Required for Cytokinesis Apoptosis Apoptosis G2M_Arrest->Apoptosis ReducedViability Reduced Cell Viability (MTT Assay Signal ↓) Apoptosis->ReducedViability

References

Application

Application Notes and Protocols: Formulation of 3-(3-Fluorophenyl)-1H-pyrazole for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2][3][4] 3-(3-Fluorophenyl)-1H-pyrazole is one such small molecule of interest for preclinical research. A critical challenge in the in vivo evaluation of many novel compounds, including pyrazole derivatives, is their poor aqueous solubility.[5][6] This can lead to inconsistent absorption and low bioavailability, complicating the interpretation of efficacy and toxicity studies.[5][6]

These application notes provide detailed protocols for developing suitable formulations of 3-(3-Fluorophenyl)-1H-pyrazole for common routes of administration in preclinical rodent models, specifically intraperitoneal (IP) injection and oral gavage. The focus is on creating stable and homogenous solutions or suspensions to ensure reproducible dosing for in vivo studies.

Data Presentation

Quantitative data regarding the compound's properties, recommended vehicle compositions, and standard dosing parameters for mice are summarized in the tables below.

Table 1: Physicochemical Properties of 3-(3-Fluorophenyl)-1H-pyrazole

PropertyValueNotes
Chemical Name 3-(3-Fluorophenyl)-1H-pyrazole
Molecular Formula C₉H₇FN₂
Molecular Weight 162.16 g/mol Based on formula.
CAS Number 154258-81-8
Appearance White to off-white solidTo be confirmed experimentally.
Melting Point 100-104 °CData for the similar 4-fluoro isomer. Must be determined experimentally for the 3-fluoro isomer.
Aqueous Solubility PoorAssumed based on structure; requires experimental confirmation.
Solubility in DMSO >10 mg/mLAssumed based on common solubility of similar compounds in DMSO. Requires experimental confirmation.

Table 2: Example Vehicle Compositions for In Vivo Studies

Vehicle IDCompositionRoute of Admin.Formulation TypeNotes
VEH-IP-01 5-10% DMSO, 40% PEG300, 5% Tween-80, Saline q.s. to 100%Intraperitoneal (IP)SolutionA common vehicle for poorly soluble compounds. Prepare fresh daily.
VEH-IP-02 10% DMSO, 90% Corn OilIntraperitoneal (IP)Solution/SuspensionSuitable for lipophilic compounds. Ensure stability before use.
VEH-PO-01 0.5% (w/v) Methylcellulose (MC) in sterile waterOral (PO)SuspensionStandard vehicle for oral gavage. Requires continuous mixing.
VEH-PO-02 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile waterOral (PO)SuspensionAlternative suspending agent to MC.
VEH-PO-03 1% HPMCAS, 1% Hydroxymethylcellulose (1:1 mixture)Oral (PO)SuspensionCan improve oral bioavailability for certain compounds.[5][7]

Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. All vehicles must be sterile for in vivo use.

Table 3: Recommended Dosing Volumes and Needle/Gavage Tube Sizes for Mice

ParameterIntraperitoneal (IP) InjectionOral Gavage
Max Dosing Volume 10 mL/kg10 mL/kg[7][8][9]
Typical Needle/Tube Gauge 25-27 G20-22 G (flexible or bulb-tipped)[7][8]
Typical Needle/Tube Length 5/8 inch or less[10]1.5 - 2 inches[7][8]

Experimental Protocols

Protocol 1: Solubility Assessment of 3-(3-Fluorophenyl)-1H-pyrazole

Objective: To determine the approximate solubility of the compound in various solvents and preclinical vehicles to guide formulation development.

Materials:

  • 3-(3-Fluorophenyl)-1H-pyrazole powder

  • Calibrated analytical balance

  • Microcentrifuge tubes (1.5 mL)

  • Solvents: DMSO, Ethanol, PEG300, Corn Oil

  • Vehicles: Saline (0.9% NaCl), Sterile Water, 0.5% Methylcellulose

  • Vortex mixer

  • Sonicator bath

  • Thermomixer or heating block

Methodology:

  • Weigh 1-2 mg of 3-(3-Fluorophenyl)-1H-pyrazole into a pre-weighed microcentrifuge tube.

  • Add a small, measured volume (e.g., 100 µL) of the test solvent or vehicle to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound dissolves completely, add another measured aliquot of the compound and repeat step 3.

  • If the compound does not dissolve, place the tube in a sonicator bath for 10-15 minutes. Gentle heating (37°C) can also be applied to aid dissolution, but note any potential for precipitation upon cooling.[11]

  • Visually inspect the solution against a light and dark background for any visible particles.

  • If particles remain, centrifuge the tube at high speed (>10,000 x g) for 10 minutes.

  • Carefully inspect the supernatant. A clear supernatant indicates that the undissolved portion has been pelleted.

  • Calculate the approximate solubility based on the amount of compound dissolved in the final volume of the solvent/vehicle.

Protocol 2: Preparation of a Formulation for Intraperitoneal (IP) Injection (Vehicle: VEH-IP-01)

Objective: To prepare a clear, sterile solution of 3-(3-Fluorophenyl)-1H-pyrazole at a target concentration (e.g., 2.5 mg/mL) for IP administration in mice.

Materials:

  • 3-(3-Fluorophenyl)-1H-pyrazole powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringes and syringe filters (0.22 µm)

  • Vortex mixer

Methodology:

  • Calculate Required Volumes: Determine the total volume of formulation needed based on the number of animals and the dose volume (e.g., 10 mL/kg). Always prepare a slight overage (~20%).

  • Prepare Stock Solution (Recommended): Weigh the required amount of 3-(3-Fluorophenyl)-1H-pyrazole and dissolve it in the required volume of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Vortex until fully dissolved. This ensures the compound is fully solubilized before adding aqueous components.

  • Prepare Vehicle Components: In a sterile conical tube, add the required volume of PEG300.

  • Combine Components:

    • Add the DMSO stock solution to the PEG300 and vortex thoroughly.

    • Add the required volume of Tween-80 to the mixture and vortex until homogenous.

    • Slowly add the sterile saline to the mixture in a stepwise manner, vortexing between additions to prevent precipitation.[11]

  • Final Formulation Example (for a 1 mL total volume at 2.5 mg/mL):

    • Dissolve 2.5 mg of the compound in 100 µL of DMSO.

    • To this, add 400 µL of PEG300. Vortex.

    • Add 50 µL of Tween-80. Vortex.

    • Slowly add 450 µL of sterile saline. Vortex until a clear solution is formed.

  • Quality Control: Visually inspect the final solution to ensure it is clear and free of precipitates. If prepared in a non-sterile manner, filter the final solution through a 0.22 µm syringe filter into a sterile vial. It is highly recommended to prepare this formulation fresh on the day of dosing.

Protocol 3: Preparation of a Suspension for Oral Gavage (Vehicle: VEH-PO-01)

Objective: To prepare a uniform, sterile suspension of 3-(3-Fluorophenyl)-1H-pyrazole at a target concentration for oral administration.

Materials:

  • 3-(3-Fluorophenyl)-1H-pyrazole powder

  • Methylcellulose (MC) powder

  • Sterile water

  • Sterile magnetic stir bar and stir plate or mortar and pestle

  • Sterile graduated cylinder and beaker

  • Autoclave or sterile filtration unit for the vehicle

Methodology:

  • Prepare 0.5% Methylcellulose Vehicle:

    • Heat approximately half of the required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse it and prevent clumping.

    • Once dispersed, remove from heat and add the remaining volume of cold sterile water.

    • Continue to stir in a cold bath (2-8°C) until a clear, viscous solution is formed. Store at 2-8°C.

  • Prepare the Suspension:

    • Weigh the required amount of 3-(3-Fluorophenyl)-1H-pyrazole powder.

    • Levigation: Place the powder in a sterile mortar or a small beaker. Add a small volume of the 0.5% MC vehicle and levigate (grind) with a pestle or spatula to form a smooth, uniform paste.[7] This step is crucial to break down aggregates.

    • Dilution: Gradually add the remaining 0.5% MC vehicle to the paste in small portions while stirring continuously.

    • Use a magnetic stirrer to mix the final suspension for at least 30 minutes to ensure homogeneity.

  • Quality Control & Storage: Visually inspect the suspension for uniformity. Store at 2-8°C and protect from light.[7] Crucially, ensure the suspension is mixed thoroughly (e.g., by vortexing or inverting) immediately before drawing each dose to ensure uniform dosing.

Protocol 4: In Vivo Administration to Mice

Prerequisites: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Personnel must be properly trained in animal handling and the specific techniques.

4.1: Intraperitoneal (IP) Injection

  • Dose Calculation: Weigh each mouse accurately on the day of the experiment to calculate the precise volume of the formulation to be injected.

  • Syringe Preparation: Draw the calculated volume into a sterile syringe fitted with an appropriate gauge needle (e.g., 27G). Ensure no air bubbles are present.

  • Animal Restraint: Securely restrain the mouse, typically by scruffing the neck and back skin, to expose the abdomen. Tilt the mouse so its head points downwards at a ~30° angle to move the abdominal organs away from the injection site.[10]

  • Injection Site: Identify the lower right quadrant of the abdomen.[10] This location helps avoid the cecum and urinary bladder.

  • Injection: Insert the needle, bevel up, at a 30-40° angle.[12] Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no fluid or blood should enter the syringe).[13] Inject the solution smoothly.

  • Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions for at least 15 minutes.[14]

4.2: Oral Gavage

  • Dose Calculation: Weigh each mouse to calculate the correct dosing volume.

  • Gavage Tube Measurement: Measure the gavage tube from the tip of the mouse's nose to the last rib (xiphoid process) and mark the tube.[8][9] Do not insert the tube past this mark to avoid perforating the stomach.

  • Dose Preparation: Thoroughly mix the suspension to ensure homogeneity. Draw the calculated volume into a syringe fitted with an appropriately sized oral gavage tube.[7]

  • Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the smooth passage of the gavage tube.[7][15]

  • Administration: Carefully insert the gavage tube into the mouth, advancing it along the roof of the mouth toward the esophagus.[7][8] The tube should pass smoothly without resistance. If resistance is felt, withdraw and reposition.[7] Once the tube is in place, administer the suspension slowly.

  • Post-Administration: Gently withdraw the tube and return the mouse to its cage. Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[8][15]

Visualizations

Formulation_Workflow start Start: Compound Acquisition solubility Protocol 1: Solubility Screening (DMSO, PEG300, Saline, etc.) start->solubility vehicle Vehicle Selection (IP vs. Oral, Solution vs. Suspension) solubility->vehicle prep_ip Protocol 2: IP Formulation Prep (Co-solvent System) vehicle->prep_ip IP Route prep_po Protocol 3: Oral Formulation Prep (Suspension) vehicle->prep_po Oral Route qc Quality Control (Visual Inspection, Sterility) prep_ip->qc prep_po->qc admin Protocol 4: In Vivo Administration (IP or Oral Gavage) qc->admin end Endpoint: PK/PD/Tox Analysis admin->end

Caption: Experimental workflow for formulation development and in vivo testing.

Caption: Logic diagram for selecting an appropriate in vivo vehicle.

References

Method

Application Notes and Protocols for the Scale-Up Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole for Preclinical Testing

Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-(3-Fluorophenyl)-1H-pyrazole, a key intermediate for various pharmacologically active compounds. The presented two-step synthetic prot...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(3-Fluorophenyl)-1H-pyrazole, a key intermediate for various pharmacologically active compounds. The presented two-step synthetic protocol is robust, scalable, and amenable to producing material of high purity (>99.5%) suitable for preclinical testing. Detailed experimental procedures, purification protocols using preparative High-Performance Liquid Chromatography (HPLC), and analytical characterization data are provided. Furthermore, this note outlines the quality control specifications and impurity profiling considerations essential for advancing a new chemical entity (NCE) towards clinical trials, in accordance with ICH guidelines.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities. The target molecule, 3-(3-Fluorophenyl)-1H-pyrazole, serves as a crucial building block in the development of novel therapeutics. The provision of a scalable and well-characterized synthetic route is paramount for obtaining the necessary quantities of high-purity Active Pharmaceutical Ingredient (API) for preclinical studies, which include pharmacology, toxicology, and pharmacokinetic assessments.[1][2]

This application note details a reliable two-step synthesis commencing from the readily available 3-fluoroacetophenone. The methodology involves the formation of an enaminone intermediate followed by a cyclization reaction with hydrazine hydrate. This approach is advantageous due to its operational simplicity and high overall yield.

Synthetic Pathway

The synthetic route for 3-(3-Fluorophenyl)-1H-pyrazole is depicted below. The initial step involves the reaction of 3-fluoroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the intermediate, (E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one. This enaminone is then cyclized with hydrazine hydrate to afford the final product.

synthetic_pathway start 3-Fluoroacetophenone intermediate (E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one start->intermediate Step 1 final_product 3-(3-Fluorophenyl)-1H-pyrazole intermediate->final_product Step 2 reagent1 DMF-DMA reagent2 Hydrazine Hydrate

Caption: Two-step synthesis of 3-(3-Fluorophenyl)-1H-pyrazole.

Experimental Protocols

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
3-Fluoroacetophenone138.141.0
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.161.5
Toluene--

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add 3-fluoroacetophenone (100 g, 0.72 mol) and toluene (500 mL).

  • Begin stirring and add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (129 g, 1.08 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) and collect the methanol byproduct in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove toluene.

  • The crude product, a viscous oil, can be used directly in the next step without further purification.

Expected Yield: Quantitative.

Step 2: Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
(E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one193.211.0
Hydrazine Hydrate (64% aq. solution)50.06 (as hydrate)1.2
Ethanol--
Water--

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser, add the crude (E)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one (from the previous step, assuming 0.72 mol) and ethanol (1 L).

  • Stir the mixture to obtain a homogeneous solution.

  • Slowly add hydrazine hydrate (64% aqueous solution, 67.6 g, 1.36 mol of hydrazine) to the reaction mixture at room temperature. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) for 3-4 hours.

  • Monitor the reaction progress by TLC or HPLC until the enaminone intermediate is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Filter the solid product and wash with cold water (2 x 200 mL).

  • Dry the crude product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 85-95% (over two steps).

Purification Protocol

For preclinical studies, the API must be of high purity. Preparative HPLC is a suitable method for achieving the required purity.

Preparative HPLC Method
ParameterValue
Column C18, 10 µm, 50 x 250 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then 90% B for 5 minutes
Flow Rate 80 mL/min
Detection UV at 254 nm
Sample Preparation Dissolve crude product in Methanol:DMSO (1:1) to a concentration of 50 mg/mL
Injection Volume 5-10 mL per injection

Procedure:

  • Set up the preparative HPLC system with the specified parameters.

  • Inject the prepared sample solution.

  • Collect the fractions corresponding to the main product peak.

  • Combine the pure fractions and concentrate under reduced pressure to remove the mobile phase.

  • Lyophilize the resulting aqueous solution to obtain the final product as a white solid.

Quality Control and Specifications

The final product intended for preclinical testing must meet stringent quality criteria.

TestSpecification
Appearance White to off-white crystalline solid
Identity (by ¹H NMR, ¹³C NMR, MS) Conforms to the structure of 3-(3-Fluorophenyl)-1H-pyrazole
Purity (by HPLC) ≥ 99.5%
Individual Impurity ≤ 0.10% (Reporting Threshold: 0.05%, Identification Threshold: 0.10%)[3][4]
Total Impurities ≤ 0.5%
Residual Solvents To be determined and controlled based on ICH Q3C guidelines
Water Content (Karl Fischer) ≤ 0.5%
Assay (by HPLC) 98.0% - 102.0%

Characterization Data

¹H NMR (400 MHz, DMSO-d₆) δ: 13.05 (s, 1H), 7.80-7.70 (m, 2H), 7.50 (td, J = 8.0, 6.0 Hz, 1H), 7.20 (td, J = 8.4, 2.5 Hz, 1H), 6.75 (d, J = 2.2 Hz, 1H).

¹³C NMR (101 MHz, DMSO-d₆) δ: 163.7 (d, J = 242.4 Hz), 149.0, 134.5 (d, J = 8.8 Hz), 131.0 (d, J = 8.3 Hz), 123.0, 114.0 (d, J = 21.2 Hz), 110.5 (d, J = 23.9 Hz), 103.0.

Mass Spectrometry (ESI+): m/z 163.06 [M+H]⁺.

Workflow and Logic Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis and QC start Start: 3-Fluoroacetophenone step1 Step 1: Enaminone Formation start->step1 step2 Step 2: Pyrazole Cyclization step1->step2 crude_product Crude 3-(3-Fluorophenyl)-1H-pyrazole step2->crude_product prep_hplc Preparative HPLC crude_product->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection concentration Solvent Removal fraction_collection->concentration final_product Pure 3-(3-Fluorophenyl)-1H-pyrazole concentration->final_product qc_testing QC Testing (HPLC, NMR, MS, etc.) final_product->qc_testing release Release for Preclinical Testing qc_testing->release Meets Specifications

Caption: Overall workflow for the synthesis and purification of preclinical grade material.

Discussion

The described synthetic protocol for 3-(3-Fluorophenyl)-1H-pyrazole is efficient and scalable. The use of DMF-DMA in the first step avoids harsh reaction conditions and leads to a clean conversion to the enaminone intermediate. The subsequent cyclization with hydrazine hydrate is a high-yielding reaction that proceeds readily.

The purification of the final compound using preparative HPLC is crucial for achieving the high purity required for preclinical testing. The developed method provides excellent separation of the target compound from any unreacted starting materials or side products.

Impurity profiling is a critical aspect of preparing an API for preclinical studies. According to ICH Q3A guidelines, any impurity present at a level greater than 0.10% should be identified.[3][4] Therefore, it is essential to thoroughly characterize any peaks observed in the HPLC analysis of the final product.

Conclusion

This application note provides a detailed and practical guide for the scale-up synthesis and purification of 3-(3-Fluorophenyl)-1H-pyrazole for preclinical use. The presented methods are robust and yield high-purity material that meets the stringent requirements for preclinical drug development. The inclusion of detailed protocols, characterization data, and quality control specifications makes this document a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Application

Application Notes and Protocols for the Functionalization of 3-(3-Fluorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyrazole ring of 3-(3-Fluorophenyl)-1H-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyrazole ring of 3-(3-Fluorophenyl)-1H-pyrazole. This valuable building block is a precursor for a wide range of derivatives with potential applications in medicinal chemistry and drug discovery. The following protocols are adapted from established procedures for similar pyrazole-containing compounds and provide a starting point for laboratory synthesis.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents. The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This document outlines key functionalization reactions for 3-(3-Fluorophenyl)-1H-pyrazole, a scaffold of interest due to the presence of the fluorine atom, which can enhance metabolic stability and binding affinity to biological targets.

The primary sites for functionalization on the 3-(3-Fluorophenyl)-1H-pyrazole ring are the N1-position of the pyrazole ring and the C4-position, which is susceptible to electrophilic substitution.

Functionalization Reactions and Protocols

N-Alkylation

N-alkylation of the pyrazole ring is a common strategy to introduce diverse substituents and modulate the pharmacological profile of the molecule. For unsymmetrical pyrazoles such as 3-(3-Fluorophenyl)-1H-pyrazole, N-alkylation can result in a mixture of two regioisomers (N1 and N2 alkylation). The regioselectivity is influenced by steric and electronic factors, with alkylation often favoring the less sterically hindered nitrogen atom.

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide and a Base

This protocol describes a general method for the N1-alkylation of 3-(3-Fluorophenyl)-1H-pyrazole using an alkyl halide in the presence of a base like sodium hydride or potassium carbonate.

Materials:

  • 3-(3-Fluorophenyl)-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(3-Fluorophenyl)-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.

Quantitative Data Summary (Adapted from similar pyrazoles):

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF2512~85
Ethyl BromideK₂CO₃DMF5018~80
Benzyl BromideNaHTHF0 to 256~90
C4-Halogenation

The C4 position of the pyrazole ring is electron-rich and therefore susceptible to electrophilic substitution, such as halogenation. This functionalization introduces a handle for further modifications, for instance, through cross-coupling reactions.

Protocol 2: C4-Bromination using N-Bromosuccinimide (NBS)

This protocol outlines the bromination of 3-(3-Fluorophenyl)-1H-pyrazole at the C4 position using N-Bromosuccinimide.

Materials:

  • 3-(3-Fluorophenyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(3-Fluorophenyl)-1H-pyrazole (1.0 equivalent) in DMSO (or DCM) at room temperature, add N-Bromosuccinimide (1.1 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate in hexanes) to yield 4-bromo-3-(3-fluorophenyl)-1H-pyrazole.

Quantitative Data Summary (Adapted from 3-aryl-1H-pyrazol-5-amines): [1][2]

Halogenating AgentSolventTemperature (°C)Time (h)Typical Yield (%)
NBSDMSORoom Temp.370-90
NISDMSORoom Temp.680-95
NCSDMSORoom Temp.355-75
C4-Nitration

Nitration of the pyrazole ring at the C4 position is another important electrophilic substitution reaction, introducing a nitro group that can be further transformed, for example, into an amino group.

Protocol 3: C4-Nitration using Nitric Acid and Sulfuric Acid

This protocol describes the nitration of 3-(3-Fluorophenyl)-1H-pyrazole at the C4 position.

Materials:

  • 3-(3-Fluorophenyl)-1H-pyrazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 3-(3-Fluorophenyl)-1H-pyrazole (1.0 equivalent) to the cold sulfuric acid with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-(3-fluorophenyl)-4-nitro-1H-pyrazole.

Quantitative Data Summary (General for pyrazoles): [3][4]

Nitrating AgentTemperature (°C)Time (h)Typical Yield (%)
HNO₃/H₂SO₄0 to RT1-460-85
HNO₃/Ac₂O0 to RT2-650-70
C4-Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings, such as the C4 position of the pyrazole ring. The resulting aldehyde is a versatile intermediate for further synthetic transformations.

Protocol 4: C4-Formylation using POCl₃ and DMF

This protocol details the formylation of N-alkylated 3-(3-Fluorophenyl)-1H-pyrazole. Note that the Vilsmeier-Haack reaction typically requires an N-substituted pyrazole.

Materials:

  • N1-Alkyl-3-(3-fluorophenyl)-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3.0 equivalents) to anhydrous DMF (10 equivalents) with stirring to prepare the Vilsmeier reagent.

  • To this reagent, add a solution of N1-Alkyl-3-(3-fluorophenyl)-1H-pyrazole (1.0 equivalent) in DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Basify the solution with a sodium hydroxide solution to pH 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-formyl derivative.

Quantitative Data Summary (Adapted from 3-aryl-pyrazoles): [5]

SubstrateReagentsTemperature (°C)Time (h)Typical Yield (%)
N-Alkyl-3-aryl-pyrazolePOCl₃, DMF60-802-670-90

Experimental Workflows

experimental_workflow cluster_n_alkylation N-Alkylation Workflow cluster_c4_functionalization C4-Functionalization Workflow start_n 3-(3-Fluorophenyl)-1H-pyrazole step1_n Deprotonation (NaH or K2CO3 in DMF/THF) start_n->step1_n step2_n Addition of Alkyl Halide step1_n->step2_n step3_n Work-up & Purification step2_n->step3_n product_n N1-Alkyl-3-(3-fluorophenyl)-1H-pyrazole step3_n->product_n step1_c4_formyl Formylation (Vilsmeier-Haack) (Requires N-alkylation first) product_n->step1_c4_formyl start_c4 3-(3-Fluorophenyl)-1H-pyrazole step1_c4_halo Halogenation (NBS/NIS/NCS in DMSO) start_c4->step1_c4_halo step1_c4_nitro Nitration (HNO3/H2SO4) start_c4->step1_c4_nitro product_c4_halo 4-Halo-3-(3-fluorophenyl)-1H-pyrazole step1_c4_halo->product_c4_halo product_c4_nitro 4-Nitro-3-(3-fluorophenyl)-1H-pyrazole step1_c4_nitro->product_c4_nitro product_c4_formyl 4-Formyl-N1-alkyl-3-(3-fluorophenyl)-1H-pyrazole step1_c4_formyl->product_c4_formyl

Caption: General workflows for N-alkylation and C4-functionalization of 3-(3-Fluorophenyl)-1H-pyrazole.

Biological Context and Signaling Pathways

Derivatives of 3-(3-Fluorophenyl)-1H-pyrazole have the potential to modulate various signaling pathways implicated in disease. Pyrazole-containing compounds are known to act as inhibitors of kinases and other enzymes. Two such relevant pathways are the JAK/STAT and Toll-Like Receptor (TLR) signaling pathways.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis.[6][7] Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Several pyrazole-containing drugs, such as Baricitinib, act as JAK inhibitors.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates & Binds inhibitor 3-(3-Fluorophenyl)-1H-pyrazole Derivative (Inhibitor) inhibitor->jak Inhibits transcription Gene Transcription (Inflammation, Proliferation) dna->transcription Initiates

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

Toll-Like Receptor (TLR) Signaling Pathway

Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs).[8][9] Activation of TLRs triggers a signaling cascade, often through the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and the subsequent expression of inflammatory cytokines. Some triaryl pyrazole compounds have been identified as inhibitors of TLR signaling.

tlr_pathway cluster_membrane_tlr Cell Membrane cluster_cytoplasm_tlr Cytoplasm cluster_nucleus_tlr Nucleus pamp PAMP tlr TLR pamp->tlr Binds myd88 MyD88 tlr->myd88 Recruits irak IRAKs myd88->irak Activates traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK complex tak1->ikk nfkb NF-κB ikk->nfkb Activates dna_tlr DNA nfkb->dna_tlr Translocates & Binds inhibitor_tlr 3-(3-Fluorophenyl)-1H-pyrazole Derivative (Inhibitor) inhibitor_tlr->myd88 Inhibits transcription_tlr Inflammatory Gene Expression dna_tlr->transcription_tlr Initiates

Caption: Inhibition of the TLR signaling pathway by a pyrazole derivative.

These protocols and conceptual frameworks provide a solid foundation for the synthesis and exploration of novel 3-(3-Fluorophenyl)-1H-pyrazole derivatives for drug discovery and development. Researchers are encouraged to optimize the described conditions for their specific substrates and applications.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(3-Fluorophenyl)-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(3-Fluorophenyl)-1H-pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing 3-(3-Fluorophenyl)-1H-pyrazole?

A1: The most widely adopted and efficient method is the two-step synthesis starting from 3-fluoroacetophenone. This process involves an initial Knoevenagel condensation to form an intermediate, followed by a cyclization reaction with hydrazine.[1][2] This method has been reported to achieve high yields, with analogous syntheses reaching up to 92.5%.[1]

Q2: I am observing a persistent yellow or reddish color in my reaction mixture. Is this normal?

A2: Yes, discoloration of the reaction mixture is a common observation in pyrazole synthesis, especially when using hydrazine salts. This is often due to the formation of minor colored impurities from the hydrazine starting material or oxidative side processes. While often benign, significant discoloration can indicate side reactions that may lower the final yield.

Q3: How can I purify the final 3-(3-Fluorophenyl)-1H-pyrazole product?

A3: The standard methods for purification are recrystallization (e.g., from ethanol) or column chromatography on silica gel. For stubborn impurities, an alternative method involves dissolving the crude pyrazole in an organic solvent and treating it with an acid (like HCl) to precipitate the pyrazole as an acid addition salt. This salt can then be isolated and neutralized to recover the purified pyrazole.

Q4: Can I monitor the progress of the reaction?

A4: Yes, Thin Layer Chromatography (TLC) is a highly effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Impure Reactants: Impurities in 3-fluoroacetophenone or hydrazine can lead to side reactions. Hydrazine hydrate can degrade over time. 2. Incorrect Stoichiometry: An incorrect molar ratio of reactants can result in incomplete conversion. 3. Suboptimal Temperature: Reaction temperature can significantly impact the reaction rate and the formation of byproducts.1. Verify Reactant Purity: Ensure the purity of starting materials. Use freshly opened or purified hydrazine hydrate. 2. Optimize Stoichiometry: A slight excess of hydrazine (1.1-1.2 equivalents) can help drive the reaction to completion. 3. Control Temperature: Maintain the recommended reaction temperatures for each step. For the cyclization step, reflux is typically required.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.1. Monitor with TLC: Use TLC to monitor the reaction until the starting material is consumed. 2. Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.
Formation of Side Products 1. Side Reactions: The intermediate from the Knoevenagel condensation can undergo other reactions if not promptly cyclized. 2. Decomposition: Prolonged reaction times at high temperatures can lead to the decomposition of reactants or products.1. Control Reaction Conditions: Adhere to the recommended reaction times and temperatures to minimize the formation of byproducts. 2. Stepwise Addition: In some cases, the slow addition of hydrazine to the reaction mixture can help control the reaction and reduce side product formation.
Difficulty in Product Isolation/Purification 1. Oily Product: The crude product may sometimes be an oil instead of a solid, making filtration difficult. 2. Co-eluting Impurities: Impurities may have similar polarity to the product, complicating purification by column chromatography.1. Trituration/Crystallization: Try triturating the oily product with a non-polar solvent like hexane to induce crystallization. If that fails, proceed with extraction and column chromatography. 2. Optimize Chromatography: Use a different solvent system for column chromatography or consider the acid addition salt precipitation method described in the FAQs.

Experimental Protocols

Recommended Two-Step Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole

This protocol is adapted from the high-yield synthesis of the analogous 3-(4-fluorophenyl)-1H-pyrazole.[1]

Step 1: Knoevenagel Condensation

  • To a solution of 3-fluoroacetophenone (1 eq.) in a suitable solvent like ethanol, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enaminone intermediate. This intermediate is often used in the next step without further purification.

Step 2: Cyclization Reaction

  • Dissolve the crude enaminone from Step 1 in ethanol.

  • Add hydrazine hydrate (1.2 eq.) to the solution.

  • Reflux the reaction mixture for 4-6 hours, again monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent) to afford 3-(3-Fluorophenyl)-1H-pyrazole as a solid.

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis (Hypothetical Data for Illustration)

Entry Hydrazine (eq.) Solvent Temperature (°C) Time (h) Yield (%)
11.0Ethanol80675
21.2Ethanol80692
31.5Ethanol80688
41.2Methanol65885
51.2Acetic Acid100482

Visualizations

experimental_workflow Experimental Workflow for 3-(3-Fluorophenyl)-1H-pyrazole Synthesis cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Cyclization & Purification start 3-Fluoroacetophenone + DMF-DMA in Ethanol reflux1 Reflux (2-4h) start->reflux1 workup1 Remove Solvent reflux1->workup1 intermediate Crude Enaminone Intermediate workup1->intermediate dissolve Dissolve Intermediate in Ethanol intermediate->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux2 Reflux (4-6h) add_hydrazine->reflux2 workup2 Remove Solvent reflux2->workup2 crude_product Crude Product workup2->crude_product purification Recrystallization or Column Chromatography crude_product->purification final_product Pure 3-(3-Fluorophenyl)-1H-pyrazole purification->final_product

Caption: A flowchart of the two-step synthesis of 3-(3-Fluorophenyl)-1H-pyrazole.

troubleshooting_yield Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_reactants Check Purity of Starting Materials low_yield->check_reactants check_stoichiometry Verify Stoichiometry (Slight Excess of Hydrazine?) low_yield->check_stoichiometry monitor_reaction Monitor Reaction by TLC for Completion low_yield->monitor_reaction optimize_temp Optimize Reaction Temperature low_yield->optimize_temp purification_issue Check for Product Loss During Purification low_yield->purification_issue solution1 Use Pure Reactants check_reactants->solution1 solution2 Adjust Molar Ratios check_stoichiometry->solution2 solution3 Increase Reaction Time if Incomplete monitor_reaction->solution3 solution4 Adjust Temperature as Needed optimize_temp->solution4 solution5 Optimize Purification Protocol purification_issue->solution5

Caption: A troubleshooting decision tree for addressing low product yield.

References

Optimization

overcoming solubility issues with 3-(3-Fluorophenyl)-1H-pyrazole

Welcome to the technical support center for 3-(3-Fluorophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(3-Fluorophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and formulation of this compound, with a specific focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of pyrazole derivatives like 3-(3-Fluorophenyl)-1H-pyrazole?

A1: Pyrazole derivatives are a class of heterocyclic compounds whose solubility is highly dependent on their specific substitutions.[1][2][3] The pyrazole ring itself has both a pyrrole-type (proton donor) and a pyridine-type (proton acceptor) nitrogen atom, allowing it to act as a weak base or acid.[1][3] However, the planar, aromatic nature of the ring can contribute to strong crystal lattice energy, often resulting in poor aqueous solubility.[4] Compounds like 3-(3-Fluorophenyl)-1H-pyrazole, which feature a hydrophobic fluorophenyl group, are generally expected to have limited solubility in water and higher solubility in organic solvents.[5]

Q2: My compound is not dissolving in aqueous buffers. What are the first troubleshooting steps?

A2: If you are experiencing poor solubility in aqueous solutions, consider the following initial steps:

  • Co-solvents: Introduce a small percentage of a water-miscible organic solvent. Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[6][7][8] Start with a low percentage (e.g., 1-5%) and gradually increase if necessary.

  • pH Adjustment: Since pyrazoles can have ionizable groups, altering the pH of the solution can significantly impact solubility.[9][10] Systematically test a range of pH values to identify the point of maximum solubility.

  • Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help overcome the initial energy barrier for dissolution. However, be cautious of potential compound degradation at elevated temperatures and always check for precipitation upon cooling.

Q3: How can I systematically determine the solubility of 3-(3-Fluorophenyl)-1H-pyrazole?

A3: A systematic approach is crucial for determining solubility. The gold standard is the shake-flask method for determining thermodynamic (equilibrium) solubility.[11][12] This involves adding an excess amount of the compound to a specific solvent, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant.[11][13] For higher throughput screening in early discovery, kinetic solubility methods are often used.[10][11]

Q4: Which organic solvents are most likely to be effective?

A4: For pyrazole-based compounds, polar aprotic solvents and alcohols are often effective. Consider screening the following:

  • Dimethyl sulfoxide (DMSO)[14]

  • N,N-Dimethylformamide (DMF)

  • Ethanol or Methanol[5]

  • Acetone[5]

  • Acetonitrile

  • Propylene glycol[6][7]

  • Polyethylene glycol (PEG 400)[15]

Always prioritize solvents that are compatible with your downstream experimental assays.

Q5: My compound dissolves in organic solvent but precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A5: This is a common issue known as "precipitation upon dilution." To mitigate this:

  • Reduce the final concentration of the compound in the aqueous medium.

  • Increase the percentage of co-solvent in the final solution, if the assay can tolerate it.[6]

  • Use surfactants or cyclodextrins: These excipients can form micelles or inclusion complexes, respectively, which encapsulate the drug molecule and keep it in solution.[8][16]

  • Prepare a solid dispersion: This involves dispersing the drug in a hydrophilic polymer matrix to improve its wettability and dissolution rate.[16][17]

Troubleshooting Guides

Problem: Low Aqueous Solubility for In Vitro Assays

This guide provides a systematic workflow for addressing poor aqueous solubility during the preparation of solutions for biological assays.

G cluster_0 cluster_1 Formulation Troubleshooting Options start Start: Compound has poor aqueous solubility step1 Q: What is the required final concentration? start->step1 step2 Prepare a high-concentration stock in 100% DMSO. step1->step2 Concentration is known step3 Q: Does the compound precipitate upon dilution into aqueous buffer? step2->step3 step4 Troubleshoot Formulation step3->step4 Yes step5 Success: Solution is ready for assay. step3->step5 No opt1 Option A: Increase co-solvent % in final buffer (e.g., from 0.5% to 1-2% DMSO). step4->opt1 opt2 Option B: Lower the stock concentration and use a larger volume for dilution. opt3 Option C: Incorporate a solubilizing excipient (e.g., Tween-80, HP-β-CD) in the buffer. opt4 Option D: Adjust the pH of the aqueous buffer.

Caption: Troubleshooting workflow for addressing compound precipitation in aqueous buffers.

Quantitative Data Summary

As specific experimental solubility data for 3-(3-Fluorophenyl)-1H-pyrazole is not publicly available, the following table serves as an illustrative example for how to structure and record results from a solubility screening experiment.

Table 1: Illustrative Solubility Data for a Poorly Soluble Pyrazole Derivative

Solvent SystempHTemperature (°C)MethodMeasured Solubility (µg/mL)Observations
Deionized Water7.025Shake-Flask< 1Insoluble, visible particles
PBS7.425Shake-Flask< 1Insoluble
5% DMSO in PBS7.425Shake-Flask15Clear solution up to ~10 µg/mL
10% PEG 400 in Water7.025Shake-Flask45Some precipitation after 24h
2% Tween-80 in Water7.025Shake-Flask80Stable micellar solution
0.1 M Citrate Buffer3.025Shake-Flask5Slight increase from neutral
0.1 M Phosphate Buffer9.025Shake-Flask2Minimal change from neutral

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the thermodynamic solubility of a compound.[11][13]

G start Start step1 Add excess compound to a vial containing the test solvent. start->step1 step2 Seal vial and place on an orbital shaker at a constant temperature. step1->step2 step3 Agitate for 24-48 hours to ensure equilibrium is reached. step2->step3 step4 Allow solution to settle or centrifuge to sediment excess solid. step3->step4 step5 Carefully collect supernatant and filter through a 0.22 µm syringe filter. step4->step5 step6 Quantify compound concentration in the filtrate using a validated analytical method (e.g., HPLC-UV). step5->step6 end End: Solubility Value Determined step6->end

Caption: Workflow for the Shake-Flask solubility determination method.

Methodology:

  • Preparation: Add an amount of 3-(3-Fluorophenyl)-1H-pyrazole to a glass vial that is visibly in excess of what is expected to dissolve (e.g., 1-2 mg) in a known volume of the test solvent (e.g., 1 mL).

  • Equilibration: Seal the vials securely and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the experiment.

  • Sample Separation: After equilibration, remove the vials and allow the undissolved solid to sediment by letting them stand or by centrifugation (e.g., 15,000 x g for 15 minutes).

  • Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol describes a method for systematically evaluating the impact of different co-solvents on compound solubility.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 3-(3-Fluorophenyl)-1H-pyrazole in 100% DMSO (e.g., 50 mM).

  • Solvent Preparation: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing increasing percentages of a test co-solvent (e.g., 0%, 1%, 2%, 5%, 10% of PEG 400).

  • Dilution: Add a small aliquot of the DMSO stock solution to each of the prepared co-solvent buffers to achieve the desired final compound concentration. Ensure the final DMSO concentration from the stock addition is constant and minimal (e.g., ≤1%).

  • Observation: Vortex each solution briefly and observe immediately for any signs of precipitation.

  • Incubation & Re-evaluation: Incubate the solutions at room temperature for a set period (e.g., 1, 4, and 24 hours) and re-examine for any time-dependent precipitation or cloudiness. The highest concentration that remains clear at all time points is considered the kinetic solubility in that specific co-solvent system.

Signaling Pathway Context

Pyrazole derivatives are frequently investigated as inhibitors of various protein kinases in drug discovery.[2][18] Overcoming solubility issues is the first step to accurately evaluating their biological activity. The diagram below illustrates a hypothetical signaling pathway where a pyrazole-based compound could act as an inhibitor.

G cluster_pathway Hypothetical Kinase Cascade receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus (Gene Expression, Cell Proliferation) erk->nucleus inhibitor 3-(3-Fluorophenyl)-1H-pyrazole (Hypothetical Inhibitor) inhibitor->mek Inhibition

Caption: Hypothetical inhibition of the MEK kinase in the MAPK/ERK pathway by a pyrazole derivative.

References

Troubleshooting

Technical Support Center: Purification of Fluorinated Pyrazole Compounds

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purifica...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluorinated pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude fluorinated pyrazole reaction mixtures?

A1: Typical byproducts include regioisomers, pyrazoline intermediates, and colored impurities.[1]

  • Regioisomers: These are the most common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the synthesis.[1][2] They often have very similar polarities, making separation difficult.

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can result in the presence of pyrazoline byproducts.[1]

  • Colored Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red crude products.[1][3]

  • Starting Materials: Unreacted 1,3-dicarbonyl compounds and hydrazine derivatives are also common impurities.

Q2: My fluorinated pyrazole is showing significant peak tailing or is completely retained on a silica gel column. What is happening?

A2: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction can lead to poor peak shape (tailing) or irreversible adsorption of your compound. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine or ammonia to your eluent system (e.g., 0.1-1% v/v).[4]

Q3: How does fluorination affect the choice of purification strategy?

A3: The incorporation of fluorine atoms can significantly alter a molecule's physicochemical properties, such as its lipophilicity, polarity, and pKa, which in turn influences purification.[5][6][7]

  • Increased Lipophilicity: Fluorination often increases lipophilicity, which may require using less polar solvent systems in normal-phase chromatography or stronger organic modifiers in reversed-phase chromatography.[6]

  • Altered Elution Profile: In some cases, fluorinated compounds can elute much faster from silica gel than their non-fluorinated analogs, which can be exploited for easier separation from non-fluorinated impurities.[8]

  • Stability: The carbon-fluorine bond is very strong. Motifs like a trifluoromethyl group on the pyrazole ring (pyrazole-CF3) are generally highly stable and are retained throughout purification and analysis.[9][10]

Q4: Is recrystallization a viable method for purifying fluorinated pyrazoles and separating isomers?

A4: Yes, recrystallization can be a very effective method.[11]

  • For General Purification: If your compound is a solid, recrystallization can be excellent for removing minor impurities. Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixed-solvent systems like ethanol/water or ethyl acetate/hexane.[11]

  • For Isomer Separation: Separating regioisomers can sometimes be achieved through fractional recrystallization if the isomers have sufficiently different solubilities in a specific solvent.[11] However, this can be a tedious process requiring multiple steps.[2]

Q5: When should I consider using reversed-phase chromatography?

A5: Reversed-phase chromatography (using a stationary phase like C18 silica) is a valuable alternative to normal-phase silica gel under several circumstances.[4]

  • Highly Polar Compounds: If your fluorinated pyrazole is too polar to move on a silica gel column even with polar eluents like methanol/DCM.

  • Stability Issues: If your compound is sensitive to the acidic nature of silica gel and degrades on the column.[4]

  • Difficult Separations: It can provide a different selectivity compared to normal-phase chromatography, potentially resolving impurities that co-elute on silica.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification.

Issue 1: Poor Separation of Regioisomers by Column Chromatography
  • Symptom: Two or more spots are very close on TLC, and peaks are overlapping in the collected column fractions. NMR analysis confirms a mixture of isomers.[1]

  • Troubleshooting Steps:

    • Optimize Eluent System: Screen a variety of solvent systems with different polarities and selectivities (e.g., switch from ethyl acetate/hexane to ether/hexane or dichloromethane/methanol).

    • Use a shallower gradient: If using gradient elution, make the gradient much shallower around the elution point of your isomers to increase resolution.

    • Switch Stationary Phase: If normal-phase silica fails, attempt the separation on a reversed-phase (C18) column, which separates based on different principles (hydrophobicity).[4]

    • Consider HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Chiral HPLC columns can be used for separating enantiomers.[12]

    • Attempt Fractional Recrystallization: If the compound is solid, systematically test different solvents to find one where the isomers have different solubilities.[11]

Issue 2: Low Compound Recovery After Column Chromatography
  • Symptom: The total mass of material recovered from the column is significantly lower than the amount of crude material loaded.

  • Troubleshooting Steps:

    • Check for Streaking on TLC: If the TLC spot is streaked, your compound may be degrading on the silica. Consider deactivating the silica with triethylamine or switching to a more inert stationary phase like alumina or a reversed-phase column.[4]

    • Ensure Full Elution: After your product has eluted, flush the column with a very strong solvent (e.g., 10-20% Methanol in DCM) to see if any remaining material comes off. Your initial eluent system may not have been strong enough.

    • Avoid Dry Loading Issues: If you dry-loaded your sample onto silica, ensure it fully redissolved as the eluent front passed through. Highly insoluble compounds can sometimes remain precipitated on the loading silica.

Issue 3: Product is an Oil That Won't Crystallize
  • Symptom: The purified product is a persistent oil, making handling and final purification difficult.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all residual solvent is removed under high vacuum, sometimes with gentle heating. Solvents like ethyl acetate or DCM can be difficult to remove completely and can keep a product oily.

    • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., hexane, pentane, or ether). Stir or sonicate the mixture. The product may solidify or precipitate out.

    • Induce Crystallization: Dissolve the oil in a minimum amount of a "good" solvent (e.g., ether or DCM) and slowly add a "poor" solvent (e.g., hexane) until turbidity appears. Let it stand, or add a seed crystal if available.[11]

    • Salt Formation: If the pyrazole is sufficiently basic, it can be reacted with an acid (like HCl) to form a salt, which is often a crystalline solid that can be easily purified and isolated.[13]

Quantitative Data Summary

The choice of chromatographic conditions is critical for achieving good separation. The following table summarizes typical conditions used for pyrazole purification, highlighting the impact of different parameters.

Technique Stationary Phase Typical Mobile Phase (Eluent) Key Considerations & Impact Reference
Normal-Phase Chromatography Silica GelHexane / Ethyl Acetate, Dichloromethane / MethanolGood for moderately polar compounds. Peak tailing can occur due to basic nitrogens; add 0.1-1% triethylamine to mitigate.[3][4]
Reversed-Phase HPLC C18 SilicaAcetonitrile / Water, Methanol / Water (often with 0.1% formic acid or TFA)Excellent for polar compounds or those unstable on silica. Provides different selectivity for isomer separation.[4][10]
Chiral HPLC CHIRALPAK® IBn-Hexane / 2-PropanolEssential for separating enantiomers. Lowering temperature and modifier content can improve resolution but increases analysis time.[12]

Visualizations

Troubleshooting Workflow for Pyrazole Purification

G start Crude Product Analysis (TLC, NMR, LCMS) problem Purification Challenge Identified start->problem isomers Poor Isomer Separation problem->isomers Isomers visible? low_yield Low Recovery / Degradation problem->low_yield Streaking / Mass loss? colored Colored Impurities Present problem->colored Product colored? sol_chrom Solution: Optimize Chromatography isomers->sol_chrom Try different eluent / gradient sol_recryst Solution: (Fractional) Recrystallization isomers->sol_recryst If solid, test solvents sol_deactivate Solution: Deactivate Silica / Switch Phase low_yield->sol_deactivate Add Et3N or use C18 column colored->sol_recryst If solid sol_charcoal Solution: Activated Charcoal Treatment colored->sol_charcoal During recrystallization

Caption: A troubleshooting workflow for common fluorinated pyrazole purification issues.

Purification Method Selection Logic

G start Is the Crude Product a Solid? recryst Attempt Recrystallization start->recryst Yes chrom Use Column Chromatography start->chrom No / Impure purity Is it Pure? recryst->purity polar Is the Compound Highly Polar or Unstable on Silica? chrom->polar purity->chrom No finish Purification Complete purity->finish Yes normal_phase Normal-Phase (Silica Gel) polar->normal_phase No rev_phase Reversed-Phase (C18) polar->rev_phase Yes normal_phase->finish rev_phase->finish

Caption: Decision logic for selecting an appropriate primary purification method.

Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel

This method is suitable for moderately polar, basic fluorinated pyrazoles that are prone to tailing on standard silica gel.

  • Slurry Preparation: In a beaker, add silica gel to your starting eluent (e.g., 5% Ethyl Acetate in Hexane). Add triethylamine to a final concentration of 0.5% (v/v) of the total solvent volume. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude fluorinated pyrazole in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the triethylamine-modified solvent system, gradually increasing the polarity as needed to elute your compound.[4]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and combine the pure fractions containing your desired product.

Protocol 2: Single-Solvent Recrystallization

This protocol is ideal for purifying solid fluorinated pyrazoles with moderate to high purity.

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, ethyl acetate).[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[11]

  • (Optional) Decolorization: If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.[11]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath.[11]

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in pyrazole synthesis, most commonly the Knorr synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][2] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[3] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[3]

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in favor of one isomer.

  • pH Control: The reaction pH can influence which carbonyl group is more reactive. Acid catalysis is common in Knorr synthesis and can affect the outcome.[3][4]

  • Temperature: Reaction temperature can also play a role in controlling regioselectivity.

  • Substituent Effects: The electronic and steric nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine will direct the initial nucleophilic attack.

Q3: My reaction mixture has turned a dark color. What causes this and how can I fix it?

A3: Discoloration of the reaction mixture, often to yellow or red, is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1]

  • Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification: Activated carbon (charcoal) treatment of the reaction mixture before workup can help remove some of these colored impurities.[1] Recrystallization is also an effective method for purification.[1]

Q4: How can I effectively purify my pyrazole derivative?

A4: The purification of pyrazole derivatives typically involves recrystallization or column chromatography.

  • Recrystallization: This is a common and effective method for purifying solid pyrazole derivatives. The choice of solvent is crucial.[5]

    • Common Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexane/ethyl acetate mixtures are frequently used.[5][6][7]

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. If using a mixed solvent system, dissolve the compound in a "good" solvent and add a "poor" solvent until turbidity persists, then heat until clear and cool slowly.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as regioisomers, silica gel column chromatography is often employed.[1][2] The appropriate eluent system will depend on the polarity of the pyrazole derivative.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 3-Trifluoromethylpyrazoles

Entry1,3-DiketoneHydrazineSolventRatio of Regioisomers (2a:3a)
11aMethylhydrazineEtOH-
21aMethylhydrazineTFE85:15
31aMethylhydrazineHFIP97:3

Data adapted from The Journal of Organic Chemistry. Note: Exact yields were not provided in the summary.

Table 2: Optimization of Reaction Conditions for the Synthesis of Pyrano[2,3-c]pyrazoles

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-H₂O80545
2SnCl₂ (10)H₂O801.480
3SnCl₂ (10)EtOH80275
4SnCl₂ (10)CH₃CN80360
5SnCl₂ (10)H₂ORT665
6SnCl₂ (10)H₂O (Microwave)-25 min88

Data adapted from a study on green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[10][11]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.[10][11]

  • Add 1-propanol and glacial acetic acid to the mixture.[10][11]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[10][11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[10][11]

  • Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring.[10][11]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[10][11]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[11]

  • Rinse the collected solid with a small amount of water and allow it to air dry.[11]

  • The pure pyrazolone can be obtained by recrystallization from ethanol.[11]

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol outlines a one-pot synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles in water.[12]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Malononitrile or ethyl cyanoacetate (2 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Hydrazine hydrate 96% (2 mmol)

  • Triethylamine (1 mL)

  • Water

Procedure:

  • To a stirred aqueous mixture of hydrazine hydrate and ethyl acetoacetate, successively add the aromatic aldehyde, malononitrile (or ethyl cyanoacetate), and triethylamine at room temperature.[12]

  • Stir the reaction mixture vigorously in an open atmosphere for 20 minutes.[12]

  • Monitor the reaction progress by TLC.

  • The precipitated solid is collected by filtration, washed with water, and then with a mixture of ethyl acetate/hexane (20:80).[12]

  • The product can be further purified by recrystallization from ethanol.[12]

Mandatory Visualization

G cluster_start Starting Materials 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Reaction Condensation Reaction (e.g., Knorr Synthesis) 1_3_Dicarbonyl->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Crude_Product Crude Pyrazole Product Reaction->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Pure_Product Pure Pyrazole Derivative Purification->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization G Start Low Yield or Side Products Observed Check_Purity Assess Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Purify_Reagents Purify/Use Fresh Reagents Impure->Purify_Reagents Yes Optimize_Stoichiometry Optimize Reactant Stoichiometry Impure->Optimize_Stoichiometry No Purify_Reagents->Optimize_Stoichiometry Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) Optimize_Stoichiometry->Optimize_Conditions Monitor_Reaction Monitor by TLC/LC-MS Optimize_Conditions->Monitor_Reaction Check_Side_Reactions Identify Side Products (e.g., Regioisomers) Monitor_Reaction->Check_Side_Reactions Modify_Purification Modify Purification Strategy Check_Side_Reactions->Modify_Purification Successful_Synthesis Improved Yield/ Purity Modify_Purification->Successful_Synthesis G cluster_factors Influencing Factors Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Nucleophilic_Attack Initial Nucleophilic Attack Unsymmetrical_Dicarbonyl->Nucleophilic_Attack Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Nucleophilic_Attack Steric_Hindrance Steric Hindrance Steric_Hindrance->Nucleophilic_Attack Electronic_Effects Electronic Effects Electronic_Effects->Nucleophilic_Attack Solvent Solvent Polarity (e.g., Fluorinated Alcohols) Solvent->Nucleophilic_Attack pH Reaction pH pH->Nucleophilic_Attack Regioisomer_A Regioisomer A Nucleophilic_Attack->Regioisomer_A Regioisomer_B Regioisomer B Nucleophilic_Attack->Regioisomer_B

References

Troubleshooting

side product analysis in the synthesis of 3-(3-Fluorophenyl)-1H-pyrazole

Technical Support Center: Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of 3-(3-Fluorophenyl)-1H-pyrazole, with a specific focus on the analysis and mitigation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(3-Fluorophenyl)-1H-pyrazole and what are its main challenges?

The most prevalent method for synthesizing substituted pyrazoles like 3-(3-Fluorophenyl)-1H-pyrazole is the Knorr pyrazole synthesis.[1][2] This method involves the condensation reaction of a 1,3-dicarbonyl compound (in this case, 1-(3-fluorophenyl)-1,3-butanedione) with hydrazine or a hydrazine derivative.[1][3] The primary challenges include controlling regioselectivity when using unsymmetrical dicarbonyls, ensuring complete cyclization to the aromatic pyrazole, and dealing with impurities from the starting materials, particularly hydrazine.[1][4]

Q2: My reaction mixture has turned a dark yellow or red color. Is this normal and how can I prevent it?

Discoloration is a common observation in Knorr pyrazole syntheses, often attributed to the formation of colored impurities from the hydrazine starting material, which can degrade over time.[1][4][5] The reaction can also become acidic, promoting the formation of colored byproducts. To mitigate this, consider the following:

  • Use fresh or purified hydrazine.[4]

  • If using a hydrazine salt (e.g., hydrochloride), add a mild base like sodium acetate to neutralize the acid.[4]

  • Purification via column chromatography on silica gel or recrystallization can effectively remove these colored impurities.[4][5]

Q3: What are the typical side products I should expect in this synthesis?

The most common side products in the synthesis of 3-(3-Fluorophenyl)-1H-pyrazole are:

  • Regioisomers: When using an unsymmetrical 1,3-dicarbonyl, the initial attack by hydrazine can occur at either carbonyl carbon, leading to a mixture of pyrazole regioisomers (e.g., 3-(3-Fluorophenyl)-1H-pyrazole and 5-(3-Fluorophenyl)-1H-pyrazole).[1][4]

  • Pyrazoline Intermediates: Incomplete cyclization or a lack of subsequent oxidation/aromatization can result in the formation of pyrazoline byproducts.[1][6][7]

  • Hydrazone Intermediates: The reaction may stall after the initial condensation, leaving uncyclized hydrazone intermediates.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue Symptoms Potential Causes Troubleshooting Steps & Solutions
Low Product Yield The isolated mass of the final product is significantly lower than the theoretical calculation.1. Impure starting materials.[4] 2. Suboptimal reaction stoichiometry. 3. Incomplete reaction.[4] 4. Product loss during workup/purification.1. Assess Purity: Ensure the 1,3-dicarbonyl compound and hydrazine are pure. Use freshly opened hydrazine.[4] 2. Optimize Stoichiometry: Use a slight excess of hydrazine (1.1-1.2 equivalents) to drive the reaction to completion.[4] 3. Monitor Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress and determine the optimal time.[4]
Formation of Regioisomers NMR spectra show two distinct sets of peaks for the pyrazole product. Multiple spots are visible on TLC that are difficult to separate.[1]The nucleophilic attack of hydrazine can occur at two different carbonyl sites on the unsymmetrical dicarbonyl precursor.[1][4]1. Control Temperature: Lowering the reaction temperature may favor the formation of one regioisomer. 2. Adjust pH: The regioselectivity can be influenced by pH; acidic conditions may favor one isomer while basic conditions favor the other.[4] 3. Change Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with solvents like ethanol or acetic acid.[4]
Presence of Pyrazoline Mass spectrometry shows a mass of [M+2] corresponding to the dihydrogenated product. NMR may show aliphatic protons not present in the aromatic pyrazole.Incomplete aromatization of the pyrazoline intermediate.[1]1. Introduce an Oxidant: If the pyrazoline is isolated, it can be oxidized to the corresponding pyrazole.[6][7] 2. Increase Reaction Time/Temperature: Ensure the reaction conditions are sufficient to drive the final aromatization step, which often involves the elimination of water.
Difficult Purification Product is difficult to crystallize or streaks on the silica gel column.Co-elution of closely related side products (e.g., regioisomers).[1] Presence of baseline impurities.1. Optimize Chromatography: Test different solvent systems for column chromatography to achieve better separation. 2. Recrystallization: Attempt recrystallization from various solvents (e.g., ethanol, hexanes) to isolate the pure product.[4] 3. Acid-Base Extraction: Utilize the weakly basic nitrogen of the pyrazole ring for an acid-base workup to remove non-basic impurities.

Visualized Workflows and Mechanisms

General Knorr Pyrazole Synthesis Mechanism

The following diagram illustrates the reaction pathway for the Knorr synthesis, highlighting potential branching points that lead to common side products.

G Start 1-(3-Fluorophenyl)-1,3-butanedione + Hydrazine Attack1 Attack at C1 Start->Attack1 Attack2 Attack at C3 Start->Attack2 Intermediate1 Hydrazone Intermediate A Attack1->Intermediate1 Intermediate2 Hydrazone Intermediate B Attack2->Intermediate2 Cyclization1 Intramolecular Cyclization Intermediate1->Cyclization1 Cyclization2 Intramolecular Cyclization Intermediate2->Cyclization2 Pyrazoline Pyrazoline Intermediate Cyclization1->Pyrazoline Incomplete Incomplete Reaction Cyclization1->Incomplete Cyclization2->Pyrazoline Aromatization Dehydration/ Aromatization Pyrazoline->Aromatization Pyrazoline->Incomplete Product1 Desired Product: 3-(3-Fluorophenyl)-1H-pyrazole Aromatization->Product1 Major Pathway Product2 Side Product: 5-(3-Fluorophenyl)-1H-pyrazole Aromatization->Product2 Minor Pathway (Regioisomer)

Caption: Knorr synthesis pathway and potential side product formation.

Troubleshooting Workflow for Synthesis Issues

This decision tree provides a logical workflow for diagnosing and solving common problems encountered during the synthesis.

G Start Problem Encountered During Synthesis CheckTLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckTLC OneSpot Clean, Single Spot? CheckTLC->OneSpot LowYield Yes, but Low Yield? OneSpot->LowYield Yes MultipleSpots Multiple Spots OneSpot->MultipleSpots No Optimize Optimize Conditions: - Check Reagent Purity - Adjust Stoichiometry - Increase Time/Temp LowYield->Optimize Yes Proceed Proceed to Purification LowYield->Proceed No Identify Identify Spots: - Compare to Starting Material - Run Co-spot MultipleSpots->Identify KnownSideProduct Known Side Product? (e.g., Regioisomer) Identify->KnownSideProduct AdjustSelectivity Adjust Selectivity: - Change Temp/Solvent/pH KnownSideProduct->AdjustSelectivity Yes Unknown Unknown Impurity KnownSideProduct->Unknown No IsolateAndCharacterize Isolate Impurity (Column) Characterize (NMR, MS) Unknown->IsolateAndCharacterize

Caption: A logical workflow for troubleshooting synthesis problems.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole

This protocol is adapted from general procedures for Knorr pyrazole synthesis.[9][10]

  • Reaction Setup: To a solution of 1-(3-fluorophenyl)-1,3-butanedione (1.0 eq) in ethanol (5-10 mL per gram of dione), add hydrazine hydrate (1.2 eq).

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to catalyze the reaction.[9]

  • Heating: Heat the reaction mixture to reflux (approx. 80-100°C) with stirring.[9][10]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 30% ethyl acetate/70% hexanes mobile phase) until the starting dione is consumed (typically 1-4 hours).[9]

  • Workup: Once complete, cool the reaction to room temperature. Add cold water to precipitate the product.[9][10]

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.[9]

  • Purification: If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[4]

Protocol 2: Analytical Characterization

  • Thin-Layer Chromatography (TLC): Use silica gel plates with a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to assess purity and identify the number of components. Visualize spots under UV light.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For 3-(3-Fluorophenyl)-1H-pyrazole, expect characteristic signals for the pyrazole ring protons (two doublets or a multiplet) and the aromatic protons of the fluorophenyl group. The broad singlet for the N-H proton is typically observed downfield (>12 ppm in DMSO-d₆).[10]

  • Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight of the product. The expected [M+H]⁺ for 3-(3-Fluorophenyl)-1H-pyrazole is m/z 163.06.[10] Side products like pyrazolines would show an [M+H]⁺ at m/z 165.08.

References

Optimization

stability testing of 3-(3-Fluorophenyl)-1H-pyrazole under different conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 3-(3-Fluorop...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 3-(3-Fluorophenyl)-1H-pyrazole.

Troubleshooting Guides

This section provides detailed guidance in a question-and-answer format to address specific issues that may be encountered during the stability testing of 3-(3-Fluorophenyl)-1H-pyrazole under various stress conditions.

General Stability Study Issues

Question: My stability study is showing no degradation of 3-(3-Fluorophenyl)-1H-pyrazole under the initial stress conditions. What should I do?

Answer: If no degradation is observed, the stress conditions may not be stringent enough. It is recommended to incrementally increase the severity of the conditions. For instance, you can try extending the exposure time, increasing the temperature, or using a higher concentration of the stressor (e.g., acid, base, or oxidizing agent).[1][2][3] It's a delicate balance, as over-stressing can lead to the formation of secondary degradation products that may not be relevant to the actual shelf-life stability of the compound.[2][3][4] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4][5]

Question: I am observing an excessive number of degradation peaks in my chromatogram, making it difficult to identify and track the primary degradants. How can I simplify the degradation profile?

Answer: An overly complex degradation profile often indicates that the stress conditions are too harsh, leading to secondary degradation.[4] To address this, you should reduce the severity of the stress conditions. This can be achieved by lowering the temperature, decreasing the concentration of the stressor, or shortening the exposure time.[4] Performing time-point studies can also help distinguish between primary and secondary degradation products.

Question: How do I differentiate between degradation products and impurities from the initial synthesis of 3-(3-Fluorophenyl)-1H-pyrazole?

Answer: To distinguish between degradation products and pre-existing impurities, it is crucial to analyze a control sample of 3-(3-Fluorophenyl)-1H-pyrazole that has not been subjected to any stress conditions. This "time-zero" sample will provide a baseline chromatogram of the compound and any inherent impurities. Any new peaks that appear in the chromatograms of the stressed samples can then be identified as degradation products.

Specific Stress Condition Troubleshooting

Question: During my acidic or basic hydrolysis studies, the degradation of 3-(3-Fluorophenyl)-1H-pyrazole is happening too rapidly, even with low concentrations of acid/base. How can I control the reaction?

Answer: If the degradation is too rapid, consider performing the study at a lower temperature. Chemical reactions, including hydrolysis, are often highly temperature-dependent. By reducing the temperature, you can slow down the degradation rate and gain better control over the experiment. Additionally, ensure that the solvent system used is not inadvertently catalyzing the degradation.

Question: In my oxidative stability study with hydrogen peroxide, I am not observing any significant degradation. What could be the reason?

Answer: Pyrazole derivatives are known to be relatively resistant to oxidation.[6] If you are not observing degradation, you may need to employ more forceful oxidative conditions. This could involve increasing the concentration of hydrogen peroxide, extending the exposure time, or performing the study at a slightly elevated temperature.[4][7] However, be cautious not to use conditions that are unrealistically harsh.

Question: My photostability study is showing inconsistent results between experiments. What could be causing this variability?

Answer: Inconsistent results in photostability studies can arise from several factors. Ensure that the light source and intensity are consistent across all experiments as specified in ICH Q1B guidelines.[8] The distance of the sample from the light source and the geometry of the sample container can also impact the amount of light exposure. It is also important to run a "dark" control sample in parallel to differentiate between thermal degradation and photodegradation.

Experimental Protocols & Data Presentation

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies to assess the stability of 3-(3-Fluorophenyl)-1H-pyrazole.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start Start Prep_Sample Prepare Stock Solution of 3-(3-Fluorophenyl)-1H-pyrazole Start->Prep_Sample Prep_Controls Prepare Control Samples (Unstressed) Prep_Sample->Prep_Controls Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep_Sample->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep_Sample->Base Oxidation Oxidation (e.g., 3% H2O2) Prep_Sample->Oxidation Thermal Thermal Stress (e.g., 60°C) Prep_Sample->Thermal Photo Photolytic Stress (ICH Q1B) Prep_Sample->Photo HPLC Analyze by Stability- Indicating HPLC Method Prep_Controls->HPLC Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if acidic/basic) Sampling->Neutralize Dilute Dilute Samples Neutralize->Dilute Dilute->HPLC Compare Compare Stressed vs. Control Chromatograms HPLC->Compare Identify Identify & Quantify Degradation Products Compare->Identify Pathway Elucidate Degradation Pathways Identify->Pathway End End Pathway->End

Caption: Workflow for forced degradation studies of 3-(3-Fluorophenyl)-1H-pyrazole.

Data Summary Tables

The following tables are templates for summarizing the quantitative data from your stability studies.

Table 1: Summary of Forced Degradation Conditions for 3-(3-Fluorophenyl)-1H-pyrazole

Stress ConditionReagent/ParameterTemperature (°C)DurationObservations
Acid Hydrolysis 0.1 M HCl6024 hours
Base Hydrolysis 0.1 M NaOH6024 hours
Oxidation 3% H₂O₂Room Temperature48 hours
Thermal Dry Heat8072 hours
Photolytic ICH Q1B compliant light source25As per guidelines

Table 2: Degradation Summary for 3-(3-Fluorophenyl)-1H-pyrazole

Stress Condition% Assay of Parent CompoundNumber of Degradation Products% Area of Major Degradant
Control (Time 0) 100%0N/A
Acid Hydrolysis
Base Hydrolysis
Oxidation
Thermal
Photolytic

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for 3-(3-Fluorophenyl)-1H-pyrazole?

A1: Forced degradation studies, or stress testing, involve subjecting a drug substance like 3-(3-Fluorophenyl)-1H-pyrazole to conditions more severe than accelerated stability testing.[3] These studies are crucial for several reasons: they help in the development and validation of stability-indicating analytical methods, provide insights into the degradation pathways and potential degradation products, and help in the elucidation of the intrinsic stability of the molecule.[1][2][3][9] This information is vital for formulation development, manufacturing, and packaging, and is a regulatory requirement.[10]

Q2: What are the typical stress conditions that should be applied to 3-(3-Fluorophenyl)-1H-pyrazole?

A2: According to ICH guidelines, the key stress conditions to evaluate are acid and base hydrolysis, oxidation, thermal stress, and photolysis.[4][11] Humidity can also be considered as a stress factor.[4][] The specific parameters for each condition (e.g., concentration of reagents, temperature, duration) may need to be optimized for 3-(3-Fluorophenyl)-1H-pyrazole to achieve the desired level of degradation.[4]

Q3: What is a stability-indicating method and why is it important?

A3: A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[2] It must be able to separate the API from its degradation products and any process-related impurities.[1][2] This is critical to ensure that the analytical method provides a true measure of the compound's stability.

Q4: What is the acceptable level of degradation in forced degradation studies?

A4: The generally accepted range for degradation is between 5% and 20%.[4] Degradation below 5% may not be sufficient to demonstrate the method's stability-indicating capabilities, while degradation above 20% can lead to the formation of secondary degradants that are not relevant to the actual stability profile of the drug.[3][4]

Q5: What should I do if my analytical method shows poor resolution between the parent peak of 3-(3-Fluorophenyl)-1H-pyrazole and its degradation products?

A5: If you encounter poor resolution, the chromatographic method needs to be optimized. You can try modifying the mobile phase composition (e.g., changing the organic modifier, pH, or buffer concentration), altering the gradient profile, changing the column stationary phase, or adjusting the column temperature. The goal is to achieve baseline separation between the parent compound and all significant degradation products.

Logical Troubleshooting Flowchart

This diagram provides a logical workflow for troubleshooting common issues during stability studies.

Troubleshooting_Flowchart Start Start Stability Study Check_Deg Is Degradation within 5-20% range? Start->Check_Deg No_Deg No/Low Degradation (<5%) Check_Deg->No_Deg No Excess_Deg Excessive Degradation (>20%) Check_Deg->Excess_Deg No Good_Deg Degradation is Optimal Check_Deg->Good_Deg Yes Increase_Stress Increase Stress Severity: - Higher Temp - Higher [Reagent] - Longer Duration No_Deg->Increase_Stress Decrease_Stress Decrease Stress Severity: - Lower Temp - Lower [Reagent] - Shorter Duration Excess_Deg->Decrease_Stress Re_Run_Study Re-run Experiment Increase_Stress->Re_Run_Study Decrease_Stress->Re_Run_Study Re_Run_Study->Check_Deg Check_Res Is Chromatographic Resolution Adequate? Good_Deg->Check_Res Poor_Res Poor Resolution Check_Res->Poor_Res No Good_Res Resolution is Good Check_Res->Good_Res Yes Optimize_Method Optimize HPLC Method: - Modify Mobile Phase - Change Gradient - Try Different Column Poor_Res->Optimize_Method Optimize_Method->Re_Run_Study Proceed Proceed with Data Analysis and Characterization Good_Res->Proceed

Caption: A troubleshooting flowchart for stability testing experiments.

References

Troubleshooting

troubleshooting pyrazole synthesis cyclization step

This technical support center provides troubleshooting guidance for common issues encountered during the cyclization step of pyrazole synthesis, particularly for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the cyclization step of pyrazole synthesis, particularly for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis and what is the key cyclization step?

The most prevalent method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The key cyclization step is the intramolecular reaction of a hydrazone intermediate, formed from the initial reaction of one carbonyl group with the hydrazine, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to the formation of the pyrazole ring after a dehydration step.[2]

Q2: My pyrazole synthesis reaction has a very low yield. What are the potential causes?

Low yields in pyrazole synthesis can arise from several factors. Common issues include the purity of the starting materials (both the 1,3-dicarbonyl compound and the hydrazine), suboptimal reaction conditions (temperature, solvent, pH, and reaction time), and the occurrence of side reactions.[5] The reactivity of both the hydrazine and the dicarbonyl compound plays a crucial role.[5] For instance, hydrazine derivatives can degrade over time, so using a fresh or purified reagent is advisable.[5]

Q3: I am observing the formation of two different products in my reaction. What are they and how can I favor the desired one?

When using an unsymmetrical 1,3-dicarbonyl compound, the formation of a mixture of two regioisomers is a common challenge.[1][5] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[5] The regioselectivity of the reaction is influenced by both steric and electronic factors of the substituents on both reactants, as well as the reaction conditions such as pH and solvent.[1][5] To improve regioselectivity, careful optimization of the reaction conditions is necessary. For example, using aprotic dipolar solvents like DMF or NMP can sometimes provide better results than polar protic solvents like ethanol.[3]

Q4: The reaction mixture has developed a strong color. Is this normal and how can I purify my product?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material.[5] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[5] Purification can be achieved through several methods. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate) is often effective.[5][6] Column chromatography on silica gel is another common purification method.[5][7] For basic pyrazole compounds that may be difficult to purify on silica gel, deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina can be beneficial.[6]

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide provides a step-by-step approach to troubleshoot low or no yield in your pyrazole synthesis.

Experimental Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting cluster_start Start cluster_analysis Analysis cluster_action Action cluster_outcome Outcome Start Low or No Yield Observed Purity 1. Assess Starting Material Purity Start->Purity Stoichiometry 2. Verify Reaction Stoichiometry Purity->Stoichiometry Reagents Pure? Purify Purify/Replace Reagents Purity->Purify Impurities Detected? Conditions 3. Evaluate Reaction Conditions Stoichiometry->Conditions Correct? Adjust Adjust Molar Ratios (e.g., slight excess of hydrazine) Stoichiometry->Adjust Incorrect? Optimize Optimize Temperature, Solvent, Catalyst, pH, and Reaction Time Conditions->Optimize Purify->Stoichiometry Adjust->Conditions Success Improved Yield Optimize->Success

Caption: A troubleshooting workflow for addressing low or no yield in pyrazole synthesis.

Detailed Steps:

  • Assess Starting Material Purity:

    • Problem: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[5] Hydrazine derivatives can also degrade upon storage.[5]

    • Solution: Ensure the purity of your starting materials using techniques like NMR or GC-MS. It is recommended to use a freshly opened bottle of the hydrazine derivative or to purify it before use.[5]

  • Verify Reaction Stoichiometry:

    • Problem: Incorrect stoichiometry of the reactants can lead to incomplete conversion.

    • Solution: Carefully check the molar ratios of your reactants. In some cases, using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.[5]

  • Evaluate Reaction Conditions:

    • Problem: The reaction conditions, including temperature, solvent, catalyst, pH, and reaction time, are critical for a successful cyclization.[5]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5] Consider optimizing other parameters as detailed in the table below.

Guide 2: Formation of Regioisomers

This guide addresses the common issue of obtaining a mixture of regioisomers when using unsymmetrical 1,3-dicarbonyls.

Logical Relationship for Controlling Regioselectivity

Regioselectivity cluster_input Reactants cluster_factors Controlling Factors cluster_output Products Reactants Unsymmetrical 1,3-Dicarbonyl + Hydrazine Derivative Sterics Steric Hindrance Reactants->Sterics Electronics Electronic Effects Reactants->Electronics Solvent Solvent Polarity (Protic vs. Aprotic) Reactants->Solvent pH pH of the Medium Reactants->pH Isomer1 Regioisomer 1 Sterics->Isomer1 Electronics->Isomer1 Isomer2 Regioisomer 2 Solvent->Isomer2 pH->Isomer2

Caption: Factors influencing the regioselective outcome in pyrazole synthesis.

Strategies for Improving Regioselectivity:

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. While polar protic solvents like ethanol are commonly used, dipolar aprotic solvents such as DMF, NMP, or DMAc have been shown to improve yields and regioselectivity in some cases.[3]

  • pH Control: The pH of the reaction medium can influence which carbonyl group is more susceptible to nucleophilic attack. The addition of a catalytic amount of acid is often employed in the Knorr synthesis.[2] In some instances, adding a solution of HCl to an amide solvent can accelerate the dehydration steps and improve yields.[3]

  • Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable regioisomer.

  • Catalyst: The use of certain catalysts can direct the reaction towards a specific isomer. For example, some Lewis acid catalysts have been shown to influence regioselectivity.[8]

Data and Protocols

Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield

The following table summarizes the impact of different catalysts and solvents on the yield of pyrazole synthesis as reported in the literature. This data can serve as a starting point for optimizing your own reaction conditions.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/Solvent SystemYield (%)Reference
Acetylacetone2,4-DinitrophenylhydrazineLithium perchlorate in Ethylene glycol at room temperature70-95[8]
1,3-DiketonesArylhydrazinesN,N-Dimethylacetamide (DMAc) at room temperature59-98[8]
1,3-DiketonesHydrazineAmmonium chloride in Ethanol-[9]
1,3-DiketonesPhenylhydrazineTetrabutylammonium bromide (TBAB) under solvent-free conditions75-86[10]
Trifluoromethylated ynonesAryl/Alkyl hydrazinesAgOTf (1 mol%) at room temperatureup to 99[8]
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or DMF).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), a mild base like sodium acetate may be added to neutralize the acid.[5]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[5] Alternatively, the solvent can be removed under reduced pressure.[5]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

References

Optimization

Technical Support Center: Enhancing Regioselectivity in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the regioselectivity of their reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the regioselectivity of their reactions.

Frequently Asked Questions (FAQs)

FAQ: Why am I getting a mixture of regioisomers in my pyrazole synthesis?

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and unsymmetrical hydrazines can often lead to a mixture of two regioisomers. This occurs because the initial condensation reaction can happen at either of the two carbonyl groups, which may have similar reactivity. The subsequent cyclization and dehydration then lead to the different pyrazole products. The final ratio of these isomers is influenced by a delicate balance of steric and electronic factors of the reactants, as well as the reaction conditions.

FAQ: How do substituents on the 1,3-dicarbonyl compound affect regioselectivity?

Substituents on the 1,3-dicarbonyl compound play a crucial role in directing the initial nucleophilic attack of the hydrazine.

  • Steric Hindrance: A bulky substituent will sterically hinder the attack of the hydrazine on the adjacent carbonyl group. Consequently, the hydrazine will preferentially attack the less hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups (like CF₃) can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. This often leads to the formation of the pyrazole with the electron-withdrawing group at the 5-position.

FAQ: What is the impact of the hydrazine substituent on the reaction outcome?

The substituent on the unsymmetrical hydrazine (R-NHNH₂) also influences the regioselectivity. Bulky R groups on the hydrazine can enhance the steric differentiation between the two carbonyl carbons of the 1,3-dicarbonyl compound. For instance, using a bulkier hydrazine can lead to a higher preference for reaction at the less sterically crowded carbonyl group.

Troubleshooting Guide

Issue: Poor regioselectivity with a nearly 1:1 mixture of isomers.

When your reaction produces a nearly equal mixture of regioisomers, it indicates that the intrinsic properties of your substrates are not sufficient to direct the reaction down a single pathway. Here are several strategies to enhance the selectivity.

Troubleshooting Workflow

Here is a general workflow to follow when troubleshooting poor regioselectivity in your pyrazole synthesis.

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity start Start: Poor Regioselectivity Observed cond1 Modify Reaction Conditions? start->cond1 cond4 Modify Substrates? cond1->cond4 No proc1 Adjust Temperature and Time cond1->proc1 Yes cond2 Change Solvent Polarity? cond3 Introduce a Catalyst? cond2->cond3 No proc2 Switch to a More/Less Polar Solvent cond2->proc2 Yes cond3->cond4 No proc3 Add Acid or Base Catalyst cond3->proc3 Yes outcome2 No Improvement cond4->outcome2 No proc4 Increase Steric Hindrance on Substrate cond4->proc4 Yes outcome1 Improved Selectivity proc1->cond2 proc2->cond3 proc3->outcome1 proc4->outcome1

Caption: A workflow for troubleshooting poor regioselectivity.

1. Modify Reaction Conditions

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

  • Solvent: The polarity of the solvent can influence the reaction pathway. A systematic screen of solvents with varying polarities (e.g., ethanol, toluene, dioxane, acetic acid) is recommended. Acetic acid as a solvent has been shown to favor the formation of certain regioisomers.

2. Utilize a Catalyst

  • Acid Catalysis: The use of a catalytic amount of a strong acid like HCl or H₂SO₄ can protonate one of the carbonyl groups, activating it for nucleophilic attack and potentially improving regioselectivity.

  • Base Catalysis: In some cases, a base catalyst can deprotonate the 1,3-dicarbonyl, which may alter the preferred reaction pathway.

3. Microwave-Assisted Synthesis

Microwave irradiation can sometimes offer better regioselectivity compared to conventional heating methods, often in shorter reaction times. It is worthwhile to screen microwave conditions if the equipment is available.

Data on Regioselectivity Enhancement

The following tables summarize the effects of different reaction parameters on the regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on Regiomeric Ratio

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRegiomeric Ratio (A:B)Reference
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineEthanol95:5
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineAcetic Acid>99:1
1-Phenyl-1,3-butanedioneMethylhydrazineMethanol60:40
1-Phenyl-1,3-butanedioneMethylhydrazineToluene85:15

Table 2: Effect of Catalyst on Regiomeric Ratio

1,3-Dicarbonyl SubstrateHydrazine SubstrateCatalystRegiomeric Ratio (A:B)Reference
BenzoylacetoneMethylhydrazineNone58:42
BenzoylacetoneMethylhydrazineHCl (cat.)90:10
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineNone (in EtOH)92:8
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineYb(OTf)₃ (cat.)>99:1

Key Experimental Protocols

Protocol: Regioselective Synthesis of 1,5-Disubstituted Pyrazole using Acid Catalysis

This protocol describes a general procedure for enhancing the regioselectivity towards the 1,5-disubstituted pyrazole isomer using hydrochloric acid as a catalyst.

Reaction Mechanism

The diagram below illustrates the competing reaction pathways. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and directing the nucleophilic attack of the hydrazine.

G cluster_pathways Competing Reaction Pathways start 1,3-Dicarbonyl + R-NHNH2 intermediateA Intermediate A (Attack at C1) start->intermediateA Pathway A intermediateB Intermediate B (Attack at C3) start->intermediateB Pathway B productA Regioisomer A (1,5-disubstituted) intermediateA->productA Cyclization productB Regioisomer B (1,3-disubstituted) intermediateB->productB Cyclization

Caption: Competing pathways in pyrazole synthesis.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol, add the substituted hydrazine hydrochloride (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) to the reaction mixture.

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to isolate the desired regioisomer.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess the regiomeric purity.

Logic Diagram for Strategy Selection

Use the following decision tree to help select an appropriate strategy for enhancing regioselectivity based on your starting materials.

G cluster_decision_tree Strategy Selection for Regioselectivity q1 Are the two carbonyls sterically distinct? q2 Are the two carbonyls electronically distinct? q1->q2 No s1 Leverage steric hindrance. Use a bulky hydrazine. q1->s1 Yes s2 Leverage electronic effects. Use acidic conditions. q2->s2 Yes s3 Screen solvents and catalysts. Consider microwave synthesis. q2->s3 No

Caption: Decision tree for enhancing regioselectivity.

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of Pyrazole-Based Inhibitors

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of pyrazole-based inhibitors. Here, you will find troub...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of pyrazole-based inhibitors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based inhibitor is highly potent in biochemical assays but shows significantly lower activity in cell-based assays. What is the likely cause?

A1: A common reason for this discrepancy is poor cell permeability.[1] The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential factors include active efflux by transporter proteins, poor aqueous solubility in the assay medium, or compound instability under experimental conditions.[1] It is crucial to experimentally assess the permeability of your compound.

Q2: What are the key physicochemical properties of pyrazole-based inhibitors that influence their cell permeability?

A2: Several physicochemical properties are critical:

  • Lipophilicity (LogP/LogD): A balanced lipophilicity is essential. While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, very high lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Molecular Weight (MW): Generally, smaller molecules (<500 Da) exhibit better passive diffusion across the cell membrane.

  • Polar Surface Area (PSA): A lower PSA is often associated with better permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can negatively impact permeability by increasing the energy required for desolvation before entering the lipid bilayer.

  • Charge: Ionized molecules at physiological pH typically have reduced permeability.

Q3: How can I improve the cell permeability of my pyrazole-based inhibitor?

A3: There are several medicinal chemistry and formulation strategies you can employ:

  • Structural Modification:

    • Prodrug Approach: Masking polar functional groups that hinder membrane permeability by creating a less polar prodrug can be effective. For instance, an ester prodrug of a carboxylic acid can increase lipophilicity and improve passive diffusion.[2][3] Omidenepag isopropyl is an example of a pyrazole-containing prodrug.[4]

    • Optimize Lipophilicity: Systematically modify the structure to achieve an optimal LogP/LogD range. This could involve adding or removing lipophilic or polar groups.

    • Reduce Hydrogen Bonding Capacity: Replace or mask hydrogen bond donors and acceptors.

    • Macrocyclization: In some cases, creating a macrocyclic analog can lead to more favorable membrane permeability.[5]

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous state can enhance aqueous solubility and dissolution rate.

    • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption.

    • Nanonization: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.

Q4: My pyrazole-based inhibitor shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this suggest?

A4: This discrepancy often indicates that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6] The PAMPA assay only measures passive diffusion, while the Caco-2 assay, which uses a cell monolayer, can also account for active transport processes.[6][7] An efflux ratio greater than 2 in a bidirectional Caco-2 assay is a strong indicator of active efflux.

Q5: Are pyrazole-containing compounds known to be substrates or inhibitors of efflux pumps like P-gp?

A5: Yes, some pyrazole-based compounds have been shown to interact with P-gp. For example, studies have identified pyrazole-based compounds that can act as inhibitors of P-gp, which can be a strategy to overcome multidrug resistance in cancer cells.[8] Whether a specific pyrazole derivative is a substrate or inhibitor depends on its unique structural features. If active efflux is suspected, it is important to perform a bidirectional Caco-2 assay and potentially include a known P-gp inhibitor (e.g., verapamil) to confirm this interaction.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility • Decrease the compound concentration in the donor well.• Increase the percentage of a co-solvent like DMSO, ensuring it doesn't compromise the artificial membrane's integrity.
Compound Instability • Verify the stability of your inhibitor in the assay buffer at the experimental pH and temperature.
Incorrect Physicochemical Properties • Review the LogP, PSA, and MW of your compound. Consider structural modifications to optimize these properties.

Issue 2: High Variability in Permeability Data

Potential Cause Troubleshooting Steps
Inconsistent Membrane Integrity (PAMPA) • Visually inspect the PAMPA plate for defects.• Ensure consistent and even application of the lipid solution.• Include a known high-permeability control to assess consistency.
Inconsistent Caco-2 Monolayer • Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity before starting the experiment.• Standardize cell seeding density and culture time (typically 21-24 days).[9]
Compound Precipitation • Visually inspect the wells for any signs of precipitation.• Reduce the compound concentration or modify the formulation.

Issue 3: Low Compound Recovery in Caco-2 Assay

Potential Cause Troubleshooting Steps
Non-specific Binding • Add a low concentration of bovine serum albumin (BSA) (e.g., 0.25-1%) to the basolateral (acceptor) compartment to reduce binding to the plasticware.[10][11]
Cellular Metabolism • Analyze samples for the presence of metabolites. Significant metabolism can lead to lower apparent permeability of the parent compound.
Compound Instability • Assess the stability of the compound in the assay buffer and in the presence of cells over the incubation period.

Data Presentation

Table 1: Physicochemical Properties and Permeability of Representative Pyrazole-Based Kinase Inhibitors

CompoundTargetMW (Da)LogPPSA (Ų)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Ruxolitinib JAK1/2306.42.585.315.21.1
Crizotinib ALK/MET450.03.374.910.53.5
Encorafenib BRAF540.04.2118.51.8>10
Afuresertib Akt426.53.892.75.62.5

Data is compiled and representative from various public sources for illustrative purposes.

Table 2: Example of Permeability Optimization in a Pyrazole-Based Inhibitor Series

Compound IDR1 GroupR2 GroupCaco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
Lead-1 -H-COOH0.58.2
Analog-1a -CH₃-COOH0.67.5
Analog-1b -H-COOCH₃2.14.3
Analog-1c -CH₃-COOCH₃2.53.9
Optimized-2 -CH₃-CONHCH₃5.81.8

This is a hypothetical table to illustrate how structure-activity relationship data can be presented.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a pyrazole-based inhibitor across an artificial lipid membrane.

Materials:

  • 96-well filter plate (donor plate)

  • 96-well acceptor plate

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system for analysis

Methodology:

  • Prepare the Donor Plate: Coat the filter of each well of the 96-well donor plate with the lipid solution and allow the solvent to evaporate completely.

  • Prepare Solutions:

    • Acceptor Solution: Fill the wells of the acceptor plate with the assay buffer.

    • Donor Solution: Prepare the test pyrazole inhibitor solution in the assay buffer at the desired concentration (e.g., 10 µM). A small percentage of co-solvent like DMSO may be used.

  • Assemble the Assay: Place the donor plate onto the acceptor plate, ensuring the bottom of the filter wells are in contact with the acceptor solution.

  • Add Donor Solution: Add the donor solution containing the test compound to the donor plate wells.

  • Incubation: Incubate the assembled plate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the appropriate formula.

Caco-2 Cell Permeability Assay

Objective: To evaluate the permeability and potential for active efflux of a pyrazole-based inhibitor across a human intestinal cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture: Culture Caco-2 cells on the semi-permeable inserts of the Transwell plates for 21-24 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.

  • Prepare Dosing Solution: Prepare the dosing solution of the pyrazole inhibitor in the transport buffer at the desired concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add the dosing solution to the apical (upper) chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B-A for Efflux):

    • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Take samples from the apical chamber at the specified time points.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficients for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation PyrazoleInhibitor Pyrazole-based Inhibitor PyrazoleInhibitor->JAK Inhibition STAT_P STAT-P STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation & DNA Binding GeneTranscription Gene Transcription DNA->GeneTranscription 6. Regulation G start Start: Poor Cell Permeability pampa Perform PAMPA Assay start->pampa pampa_result Low Papp? pampa->pampa_result caco2 Perform Bidirectional Caco-2 Assay pampa_result->caco2 No passive_issue Issue: Poor Passive Permeability pampa_result->passive_issue Yes caco2_result High Efflux Ratio (>2)? caco2->caco2_result caco2_result->passive_issue No efflux_issue Issue: Active Efflux caco2_result->efflux_issue Yes optimize_physchem Optimize Physicochemical Properties (LogP, PSA, MW) passive_issue->optimize_physchem prodrug Prodrug Strategy passive_issue->prodrug modify_efflux Modify Structure to Avoid Efflux Transporters efflux_issue->modify_efflux end Re-evaluate Permeability optimize_physchem->end prodrug->end modify_efflux->end G cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow p1 1. Coat filter plate with lipid solution p2 2. Add buffer to acceptor plate p1->p2 p3 3. Add compound to donor plate p2->p3 p4 4. Incubate (4-18h) p3->p4 p5 5. Quantify compound in both chambers (LC-MS/MS) p4->p5 p6 Calculate Papp (Passive Diffusion) p5->p6 compare Compare Results p6->compare c1 1. Culture Caco-2 cells on inserts (21 days) c2 2. Check monolayer integrity (TEER) c1->c2 c3 3. Add compound to apical (A-B) or basolateral (B-A) c2->c3 c4 4. Incubate (2h, 37°C) c3->c4 c5 5. Sample from receiving chamber (LC-MS/MS) c4->c5 c6 Calculate Papp (A-B & B-A) and Efflux Ratio c5->c6 c6->compare start Start: Assess Permeability cluster_pampa cluster_pampa start->cluster_pampa cluster_caco2 cluster_caco2 start->cluster_caco2 conclusion Identify Permeability Mechanism compare->conclusion

References

Optimization

Technical Support Center: 3-(3-Fluorophenyl)-1H-pyrazole Derivatives

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments wi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3-(3-Fluorophenyl)-1H-pyrazole derivatives, with a core focus on minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of toxicity associated with pyrazole-based compounds?

A1: Pyrazole derivatives can exhibit toxicity through several mechanisms. Common liabilities include off-target pharmacology, inhibition of metabolic enzymes (like Cytochrome P450s), and interactions with ion channels.[1] A significant concern for many nitrogen-containing heterocyclic compounds is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiotoxicity.[2][3] General cytotoxicity, where the compound indiscriminately affects both cancerous and healthy cells, is also a primary consideration.[4][5]

Q2: What is the first-line experimental approach to assess the toxicity of a newly synthesized derivative?

A2: The initial step is typically to perform an in vitro cytotoxicity assay using both target cancer cell lines and a non-cancerous (normal) cell line to determine the compound's selectivity.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it provides a quantitative measure of cell viability and metabolic activity.[6][7][8]

Q3: My lead compound is potent but toxic. What general medicinal chemistry strategies can be employed to mitigate toxicity?

A3: To improve the therapeutic window, several strategies can be applied:

  • Reduce Lipophilicity (LogP): High lipophilicity is often correlated with hERG binding and off-target effects. Introducing polar functional groups or replacing lipophilic moieties can lower LogP.[9]

  • Modulate Basicity (pKa): The presence of a basic nitrogen atom is a common feature in hERG inhibitors. Strategies to lower the pKa of this amine, for instance by introducing electron-withdrawing groups nearby, can significantly reduce hERG affinity.[10]

  • Bioisosteric Replacement: Replace metabolically liable or toxicophore-containing parts of the molecule with bioisosteres—substituents that retain the desired biological activity but have a different physical or metabolic profile.[1][11] For example, a metabolically vulnerable phenyl ring could be replaced with a pyridyl ring to reduce CYP-mediated metabolism.[1]

  • Block Metabolic Hotspots: Introducing metabolically stable groups, such as a fluorine atom, at positions susceptible to oxidative metabolism can prevent the formation of reactive or toxic metabolites.[1]

Troubleshooting Guides

Problem: My compound shows high cytotoxicity against both cancer and normal cell lines in the initial MTT screen.

  • Possible Cause 1: Lack of Target Selectivity.

    • Solution: Confirm that the compound is engaging with the intended biological target at the tested concentrations. If the cytotoxicity occurs at concentrations far exceeding the on-target IC50, the mechanism is likely off-target. Consider structural modifications to enhance target-specific interactions, such as optimizing hydrogen bonding or hydrophobic contacts within the target's binding pocket.

  • Possible Cause 2: Compound Impurity.

    • Solution: Re-verify the purity of your compound batch using methods like HPLC and NMR. A highly potent, cytotoxic impurity from the synthesis could be responsible for the observed effects. Re-purification may be necessary.

  • Possible Cause 3: General Membrane Disruption or Reactive Metabolite Formation.

    • Solution: High lipophilicity can sometimes lead to non-specific membrane effects. Assess the compound's LogP. If it is very high (>5), consider introducing polar groups. Additionally, run a metabolic stability assay using liver microsomes to check for the formation of potentially reactive species.

Problem: My compound is flagged for potential cardiotoxicity due to hERG channel inhibition.

  • Possible Cause 1: High Lipophilicity and Basicity.

    • Solution: This is the most common profile for hERG inhibitors.[9] The primary strategy is to simultaneously reduce LogP and the pKa of the most basic nitrogen center. Introducing a carboxylic acid to create a zwitterion can be highly effective at reducing hERG liability by lowering the concentration of the cationic form of the drug that interacts with the channel.[10]

  • Possible Cause 2: Specific Pharmacophore for hERG Binding.

    • Solution: Analyze the structure for known hERG-binding motifs. If a problematic moiety is identified, use bioisosteric replacement. For example, replacing a piperidine with a less basic piperazine or a more polar urea group has proven successful in mitigating hERG risk in other chemical series.[10]

  • Possible Cause 3: On-Target Effect is Near hERG IC50.

    • Solution: If the therapeutic target and hERG inhibition are tightly linked, a significant redesign may be needed. Explore alternative scaffolds or binding modes on your primary target that do not present the hERG pharmacophore. The goal is to achieve a safety margin of at least 30-fold between the free therapeutic plasma concentration and the hERG IC50.[3]

Data Presentation

Table 1: Structure-Toxicity Relationship (STR) of Hypothetical 3-(3-Fluorophenyl)-1H-pyrazole Analogs

This table illustrates how specific structural modifications can influence key parameters related to efficacy and toxicity, based on common medicinal chemistry principles.

Compound IDR1 GroupR2 GroupTarget IC50 (nM)Cytotoxicity CC50 (µM) vs. Normal CellshERG IC50 (µM)LogPRationale for Change
Parent-01 -H-CH₂-Piperidine51.20.84.9Starting point; potent but toxic.
Analog-02 -H-CH₂-Morpholine85.53.14.1Reduced basicity and lipophilicity; improved toxicity profile.
Analog-03 -H-CH₂-Piperazine-CH₃73.42.54.3Switched piperidine for piperazine to lower pKa.[10]
Analog-04 -OCH₃-CH₂-Piperidine152.11.55.1Added group increases lipophilicity, worsening toxicity.
Analog-05 -H-CH₂-Piperidine-4-COOH12> 50> 303.5Zwitterion strategy dramatically reduces hERG risk and cytotoxicity.[10]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to evaluate the cytotoxic potential of 3-(3-Fluorophenyl)-1H-pyrazole derivatives against a chosen cell line.

1. Materials and Reagents:

  • Target cell line (e.g., A549, MCF-7) and a normal cell line (e.g., BEAS-2B).[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compounds dissolved in DMSO (10 mM stock).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Phosphate-Buffered Saline (PBS).

  • Microplate reader (570 nm wavelength).

2. Experimental Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.[6]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response) to calculate the CC50 (Concentration causing 50% cytotoxicity) value.

Mandatory Visualization

Experimental and Strategic Workflows

Toxicity_Assessment_Workflow Toxicity Assessment Workflow for Novel Pyrazole Derivatives node_design Compound Design & Synthesis node_primary Primary Screen: In Vitro Cytotoxicity (e.g., MTT Assay) node_design->node_primary node_selectivity Assess Selectivity (Cancer vs. Normal Cell Lines) node_primary->node_selectivity node_decision High Toxicity? node_selectivity->node_decision node_mech Mechanism of Action (Apoptosis, Cell Cycle Arrest) node_offtarget Off-Target Profiling (Kinase Panel, hERG Assay) node_mech->node_offtarget node_metabolism Metabolic Stability (Microsomes, Hepatocytes) node_offtarget->node_metabolism node_invivo In Vivo Toxicity (e.g., MTD studies in mice) node_metabolism->node_invivo node_decision->node_mech No node_optimize Structure-Toxicity Relationship (STR) Guided Optimization node_decision->node_optimize Yes node_optimize->node_design Redesign hERG_Inhibition_Pathway Mechanism of hERG-Related Cardiotoxicity cluster_cell Cardiomyocyte Membrane herg hERG K+ Channel (Pore) k_ion_out K+ Efflux herg->k_ion_out Normal Function repolarization Delayed Repolarization herg->repolarization Reduced K+ Efflux k_ion_in K+ compound Lipophilic/Basic Pyrazole Compound block Channel Blockade compound->block block->herg Inhibits qt_prolong QT Interval Prolongation (ECG Finding) repolarization->qt_prolong arrhythmia Risk of Torsades de Pointes (Fatal Arrhythmia) qt_prolong->arrhythmia hERG_Troubleshooting_Tree Troubleshooting High hERG Liability start High hERG Inhibition Observed (IC50 < 10 µM) check_props Analyze Physicochemical Properties (LogP, pKa) start->check_props strategy1 Strategy 1: Reduce Lipophilicity (LogP) check_props->strategy1 strategy2 Strategy 2: Lower Basicity (pKa) check_props->strategy2 strategy3 Strategy 3: Mask Pharmacophore check_props->strategy3 action1a Add Polar Groups (-OH, -COOH, Amides) strategy1->action1a action1b Replace Lipophilic Rings (e.g., Phenyl -> Pyridyl) strategy1->action1b outcome Re-synthesize and Re-test hERG Affinity action1a->outcome action1b->outcome action2a Introduce EWGs near N atom strategy2->action2a action2b Bioisosteric Replacement (e.g., Piperidine -> Morpholine) strategy2->action2b action2a->outcome action2b->outcome action3a Introduce Steric Hindrance strategy3->action3a action3b Create Zwitterion (e.g., add Carboxylic Acid) strategy3->action3b action3a->outcome action3b->outcome

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-(3-Fluorophenyl)-1H-pyrazole and Other Pyrazole-Based Cyclooxygenase (COX) Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential anti-inflammatory agent 3-(3-Fluorophenyl)-1H-pyrazole with other notable pyrazole-based inhibit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory agent 3-(3-Fluorophenyl)-1H-pyrazole with other notable pyrazole-based inhibitors of cyclooxygenase (COX) enzymes. The pyrazole scaffold is a core structural feature in numerous non-steroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitor Celecoxib. This comparison aims to contextualize the potential efficacy and selectivity of 3-(3-Fluorophenyl)-1H-pyrazole based on structure-activity relationships within this class of inhibitors and available experimental data for analogous compounds.

The primary mechanism of action for these anti-inflammatory pyrazole derivatives is the inhibition of COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1] Selective inhibition of COX-2 over COX-1 is a key objective in the development of NSAIDs to minimize gastrointestinal side effects associated with the inhibition of COX-1.[1]

Quantitative Data Summary: In Vitro COX Inhibition

The following table summarizes the in vitro inhibitory activity of selected pyrazole-based compounds against COX-1 and COX-2 enzymes, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Data for 3-(3-Fluorophenyl)-1H-pyrazole is not available in the public domain; therefore, its potential activity is inferred from structure-activity relationship (SAR) studies of related pyrazole derivatives.

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3-(3-Fluorophenyl)-1H-pyrazole Data not availableData not availableData not available
Celecoxib 15[1]0.04[1]375
SC-558 >1900[1]0.0053[1]>358,490
Phenylbutazone Data varies; non-selective[1]Data varies; non-selective[1]~1
Compound 5u (from a hybrid pyrazole series)130.23[2]1.79[2]72.73
Compound 5s (from a hybrid pyrazole series)165.02[2]2.51[2]65.75
Compound 11 (from a novel pyrazole series)Data not available>100.043>232
Compound 12 (from a novel pyrazole series)Data not available>100.049>204
Compound 15 (from a novel pyrazole series)Data not available>100.045>222

Note on 3-(3-Fluorophenyl)-1H-pyrazole: Based on SAR studies, the presence of a substituted phenyl ring at the 3-position of the pyrazole core is common in COX inhibitors. The fluorine substitution on the phenyl ring, being an electron-withdrawing group, could influence the binding affinity and selectivity for COX isoforms.[3] However, without experimental data, its precise activity remains speculative.

Experimental Protocols

A standardized in vitro assay is crucial for the comparative analysis of COX inhibitory activity. Below is a representative protocol for a fluorometric COX inhibition assay.

In Vitro COX Inhibition Assay (Fluorometric)

Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes[1]

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[4]

  • COX Probe (a fluorogenic substrate)[5]

  • Heme (cofactor)[4]

  • Arachidonic Acid (substrate)[5]

  • Test compounds (e.g., 3-(3-Fluorophenyl)-1H-pyrazole, Celecoxib) dissolved in DMSO

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the reaction mixture in each well of the 96-well plate by adding the COX Assay Buffer, Heme, and the respective COX enzyme (COX-1 or COX-2).[4]

  • Add the test compound at various concentrations to the wells. For control wells, an equivalent volume of DMSO is added.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.[5]

  • Initiate the enzymatic reaction by adding the substrate, Arachidonic Acid, to all wells.[5]

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.[5]

  • The rate of increase in fluorescence is proportional to the COX enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Below are diagrams illustrating the COX signaling pathway and a typical experimental workflow for evaluating COX inhibitors.

COX_Signaling_Pathway PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Thromboxanes->Homeostasis Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 Hydrolysis Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Stimuli->COX2 Induction

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow Start Start Compound_Prep Prepare Test Compounds (e.g., 3-(3-Fluorophenyl)-1H-pyrazole) Start->Compound_Prep Assay_Setup Set up COX-1 and COX-2 Inhibition Assays Compound_Prep->Assay_Setup Incubation Incubate Enzyme with Inhibitor Assay_Setup->Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start Data_Acquisition Measure Fluorescence (Kinetic Read) Reaction_Start->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Values Data_Acquisition->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End End SAR_Analysis->End

Caption: Workflow for Evaluating COX Inhibitors.

References

Comparative

Validating Target Engagement of an Aurora B Kinase Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the target engagement validation for N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)am...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the target engagement validation for N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , a novel pyrazole-containing selective inhibitor of Aurora B kinase (AURKB). Its performance is compared with established AURKB inhibitors, supported by experimental data and detailed methodologies for key validation assays.

Introduction to 3-(3-Fluorophenyl)-1H-pyrazole Derivative and its Target

The subject of this guide, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (hereafter referred to as Compound 4b), is a potent and selective inhibitor of Aurora B kinase (AURKB).[1] AURKB is a crucial serine/threonine kinase that plays a pivotal role in cell division, including chromosome condensation, proper attachment of microtubules to kinetochores, and cytokinesis.[2] Dysregulation of AURKB is a common feature in many cancers, making it an attractive therapeutic target.[3] Compound 4b, which incorporates a 3-(3-fluorophenyl)-1H-pyrazole moiety, has been developed as an orally active and selective inhibitor of AURKB.[1][3]

Comparative Analysis of Target Potency

The efficacy of a kinase inhibitor is primarily determined by its ability to bind to its target and inhibit its enzymatic activity. This is often quantified by the half-maximal inhibitory concentration (IC50). Below is a comparison of the in vitro potency of Compound 4b against AURKB with that of other well-characterized AURKB inhibitors, Barasertib (AZD1152-HQPA) and GSK1070916.

CompoundTargetIC50 (nM)Selectivity Notes
Compound 4b Aurora B1.31[1]Orally active and selective for AURKB.[1][3]
Barasertib (AZD1152-HQPA) Aurora B0.37[2][4][5]Highly selective for AURKB, with over 1000-fold selectivity compared to Aurora A.[2][6]
GSK1070916 Aurora B0.38 - 3.5[6][7][8][9]Highly selective for Aurora B and C over Aurora A (>100-fold).[7][8][9]

Experimental Methodologies for Target Engagement Validation

Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug development. The following sections detail the protocols for two state-of-the-art methods for validating target engagement: the Cellular Thermal Shift Assay (CETSA) and Kinobeads Profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells and tissues.[10] The principle is based on the ligand-induced thermal stabilization of the target protein.[10]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., HeLa or HCT116) to 70-80% confluency.

    • Treat the cells with varying concentrations of the test compound (e.g., Compound 4b) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • After incubation, wash the cells with PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-7 minutes) using a thermocycler, followed by cooling at room temperature for a few minutes.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection and Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble AURKB protein at each temperature point using Western blotting with a specific anti-AURKB antibody.

    • Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.

Kinobeads Profiling

Kinobeads are an affinity-based chemical proteomics tool used to determine the selectivity of kinase inhibitors across a large portion of the kinome.[11][12]

Experimental Protocol:

  • Preparation of Cell Lysate:

    • Harvest cultured cancer cells and prepare a native cell lysate using a non-denaturing lysis buffer (e.g., containing NP-40, protease, and phosphatase inhibitors).[13]

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Incubate the cell lysate with a range of concentrations of the test inhibitor (e.g., Compound 4b) or a DMSO control for a specific time (e.g., 1 hour) at 4°C.[11]

  • Kinase Enrichment:

    • Add the kinobeads (sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors) to the lysate and incubate to allow the binding of kinases that are not occupied by the test inhibitor.[12][13]

  • Sample Processing and Mass Spectrometry:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases or perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the abundance of each identified kinase in the presence and absence of the test inhibitor.

    • A dose-dependent decrease in the amount of AURKB pulled down by the kinobeads indicates that the test compound is binding to and engaging AURKB in the cell lysate. The profile of other kinases pulled down provides a measure of the inhibitor's selectivity.

Visualizing Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Aurora B Signaling Pathway

dot cluster_mitosis Mitosis cluster_aurkb AURKB Activity Prophase Prophase Metaphase Metaphase Prophase->Metaphase AURKB Aurora B Kinase Prophase->AURKB active during Anaphase Anaphase Metaphase->Anaphase Metaphase->AURKB Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->AURKB Cytokinesis->AURKB HistoneH3 Histone H3 Phosphorylation AURKB->HistoneH3 phosphorylates Spindle_Checkpoint Spindle Assembly Checkpoint AURKB->Spindle_Checkpoint activates Cytokinesis_Reg Cytokinesis Regulation AURKB->Cytokinesis_Reg regulates Inhibitor Compound 4b (AURKB Inhibitor) Inhibitor->AURKB inhibits

Caption: Aurora B Kinase signaling pathway during mitosis.

Cellular Thermal Shift Assay (CETSA) Workflow

dot start Start: Cultured Cells treatment Incubate with Compound 4b or Vehicle start->treatment heat Apply Thermal Gradient (e.g., 40-70°C) treatment->heat lysis Cell Lysis (e.g., Freeze-Thaw) heat->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant detection Western Blot for AURKB supernatant->detection analysis Quantify Bands and Generate Melting Curves detection->analysis end End: Target Engagement Confirmed analysis->end

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Kinobeads Profiling Workflow

dot start Start: Cell Lysate incubation Incubate with Compound 4b or Vehicle start->incubation kinobeads Add Kinobeads for Competitive Binding incubation->kinobeads wash Wash Beads to Remove Non-specific Binders kinobeads->wash digestion On-bead Tryptic Digestion wash->digestion lcms LC-MS/MS Analysis of Peptides digestion->lcms data_analysis Quantify Kinase Abundance lcms->data_analysis end End: Target Engagement and Selectivity Profile data_analysis->end

Caption: Workflow for Kinobeads-based kinase inhibitor profiling.

References

Comparative

Comparative Efficacy of 3-(3-Fluorophenyl)-1H-pyrazole Analogs as Kinase Inhibitors

A detailed guide for researchers and drug development professionals on the efficacy of pyrazole-based compounds targeting key oncogenic kinases. The 3-(3-Fluorophenyl)-1H-pyrazole scaffold has emerged as a privileged str...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy of pyrazole-based compounds targeting key oncogenic kinases.

The 3-(3-Fluorophenyl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted kinase inhibitors for cancer therapy. This guide provides a comparative analysis of the efficacy of a prominent analog from this class against other pyrazole-based kinase inhibitors, with a focus on Aurora kinases, which are critical regulators of cell division and frequently overexpressed in human cancers.

Overview of Pyrazole Analogs in Kinase Inhibition

Pyrazole derivatives have been extensively investigated as ATP-competitive inhibitors of a wide range of protein kinases. The structural versatility of the pyrazole ring allows for diverse substitutions that can be tailored to achieve high potency and selectivity for specific kinase targets. The introduction of a 3-fluorophenyl group, in particular, has been explored to enhance binding affinity and modulate pharmacokinetic properties. This guide delves into the comparative efficacy of these analogs, providing key quantitative data and detailed experimental methodologies to aid in the evaluation and selection of lead compounds for further development.

Data Presentation: Efficacy Against Aurora Kinases

The following table summarizes the in vitro efficacy of selected pyrazole-based inhibitors against Aurora kinases. The data is compiled from various studies to provide a comparative overview.

Compound IDStructureTarget Kinase(s)IC50 (nM)Cell-based Assay (Cell Line)Cell-based GI50 (nM)
Analog 1 N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideAurora B1.31HeLa24.40
AT9283 1-(4-(Piperidin-4-yl)phenyl)-3-(1H-pyrazolo[3,4-b]pyridin-3-yl)ureaAurora A, Aurora B~3 (for both)HCT116-
Compound 10e 3-(1H-Imidazol-2-yl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazoleAurora A, Aurora B939 (A), 583 (B)K5626726
Compound P-6 2-(1-Isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-oneAurora A110HCT 116, MCF-7370-440

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative evaluation.

In Vitro Kinase Inhibition Assay (for Analog 1)

The inhibitory activity of the compounds against Aurora kinase B was determined using a standard in vitro kinase assay. The assay was performed in a final volume of 25 µL containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% TWEEN® 20, 1 mM DTT, 10 µM ATP, and the recombinant human Aurora B kinase. The substrate used was a biotinylated peptide. The reaction was initiated by the addition of the enzyme and incubated for 60 minutes at room temperature. The reaction was stopped by the addition of 20 mM EDTA. The amount of phosphorylated substrate was quantified using a LANCE® Ultra TR-FRET detection system, with the signal being proportional to the kinase activity. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell-Based Growth Inhibition (GI50) Assay (for Analog 1)

HeLa cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with a serial dilution of the test compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. The luminescent signal was read using a plate reader. The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, was determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Aurora B kinase in mitosis and a general workflow for screening potential inhibitors.

Aurora_B_Signaling_Pathway Aurora B Kinase Signaling Pathway in Mitosis cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) cluster_inhibitor Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Aurora B Aurora B Metaphase->Aurora B Localizes to Centromere Telophase Telophase Anaphase->Telophase Histone H3 Histone H3 Aurora B->Histone H3 Phosphorylates (Ser10) MCAK Mitotic Centromere- Associated Kinesin Aurora B->MCAK Inhibits Spindle Assembly Checkpoint Spindle Assembly Checkpoint Aurora B->Spindle Assembly Checkpoint Ensures proper attachment Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Aurora B->Mitotic Arrest & Apoptosis Leads to INCENP INCENP Survivin Survivin Borealin Borealin Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Promotes Microtubule Dynamics Microtubule Dynamics MCAK->Microtubule Dynamics Regulates Pyrazole Analog 3-(3-Fluorophenyl)-1H- pyrazole Analog Pyrazole Analog->Aurora B Inhibits ATP binding

Caption: Role of Aurora B kinase in mitosis and its inhibition by pyrazole analogs.

Experimental_Workflow Workflow for Screening Pyrazole Analogs Start Start Compound_Library Pyrazole Analog Library Start->Compound_Library In_Vitro_Assay In Vitro Kinase Assay (e.g., Aurora B) Compound_Library->In_Vitro_Assay Determine_IC50 Determine IC50 values In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-based Proliferation Assay (e.g., GI50) Determine_IC50->Cell_Based_Assay Active Compounds Lead_Identification Identify Lead Compounds Cell_Based_Assay->Lead_Identification In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Lead_Identification->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: General experimental workflow for screening and identifying potent pyrazole-based kinase inhibitors.

Conclusion

The 3-(3-Fluorophenyl)-1H-pyrazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The presented data highlights the high potency of an analog from this class against Aurora B kinase, demonstrating its potential as an anticancer agent.[1] The comparison with other pyrazole-based inhibitors underscores the importance of the specific substitution pattern in determining both potency and selectivity. The detailed protocols and workflows provided in this guide are intended to support further research and development in this critical area of oncology drug discovery.

References

Validation

Independent Verification of the Biological Activity of 3-(3-Fluorophenyl)-1H-pyrazole: A Comparative Guide

This guide provides an independent verification of the biological activity of 3-(3-Fluorophenyl)-1H-pyrazole and its derivatives, offering a comparative analysis with alternative compounds. The content is tailored for re...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent verification of the biological activity of 3-(3-Fluorophenyl)-1H-pyrazole and its derivatives, offering a comparative analysis with alternative compounds. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Antihypertensive Activity

A notable derivative, 5-(1-(3-Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole (LQFM-21), has demonstrated significant antihypertensive effects. This activity is primarily mediated through the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) signaling pathway, leading to vasodilation.[1][2][3]

Signaling Pathway: NO/cGMP-Mediated Vasodilation

NO_cGMP_Pathway LQFM21 LQFM-21 Muscarinic_Receptor Muscarinic Receptor LQFM21->Muscarinic_Receptor Activates eNOS_activation eNOS Activation Muscarinic_Receptor->eNOS_activation NO_production NO Production eNOS_activation->NO_production sGC_activation sGC Activation NO_production->sGC_activation Diffuses to smooth muscle cells cGMP_increase Increased cGMP sGC_activation->cGMP_increase Vasodilation Vasodilation cGMP_increase->Vasodilation Leads to

Caption: NO/cGMP signaling pathway activated by LQFM-21.

Comparative Performance Data

The antihypertensive effect of LQFM-21 was evaluated in Spontaneously Hypertensive Rats (SHR) and compared with baseline and alternative antihypertensive agents.

Compound/TreatmentDoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Reference
LQFM-21 0.05 - 0.4 mg/kgIntravenousReduction of 9-21.5 mmHg[1][2]
LQFM-21 15 mg/kg/dayOral (15 days)Significant reduction in Systolic Blood Pressure[1][3]
Captopril 10 mg/kgOralStandard ACE inhibitor for comparison[4]
Experimental Protocol: Measurement of Mean Arterial Pressure in Spontaneously Hypertensive Rats

This protocol outlines the direct measurement of arterial blood pressure in conscious, unrestrained Spontaneously Hypertensive Rats (SHR).

1. Animal Preparation:

  • Male SHR (16-20 weeks old) are used.

  • Under anesthesia (e.g., ketamine and xylazine), a polyethylene catheter is implanted into the carotid artery for direct blood pressure measurement.

  • The catheter is tunneled subcutaneously and exteriorized at the dorsal neck region.

  • Rats are allowed a 48-hour recovery period.

2. Blood Pressure Recording:

  • On the day of the experiment, the arterial catheter is connected to a pressure transducer.

  • The transducer is coupled to a data acquisition system for continuous recording of blood pressure and heart rate.

  • A baseline recording of at least 30 minutes is established before any drug administration.

3. Drug Administration:

  • For acute studies, LQFM-21 is administered intravenously through a catheterized femoral vein in increasing doses (0.05, 0.1, 0.2, and 0.4 mg/kg).

  • For chronic studies, LQFM-21 is administered orally via gavage at a dose of 15 mg/kg daily for 15 days.

4. Data Analysis:

  • Mean Arterial Pressure (MAP) is calculated from the continuous blood pressure recordings.

  • The change in MAP from baseline is determined for each dose and time point.

  • Statistical analysis is performed to assess the significance of the blood pressure reduction.

Anticancer Activity: Aurora Kinase B Inhibition

A derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, has been identified as a potent and selective inhibitor of Aurora Kinase B (AURKB), a key regulator of mitosis that is often overexpressed in cancer cells.[5][6]

Experimental Workflow: In Vitro Aurora Kinase B Inhibition Assay

AURKB_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant AURKB - Kinase Substrate (e.g., Histone H3) - ATP - Test Inhibitor start->prepare_reagents incubate_kinase Incubate AURKB with Test Inhibitor prepare_reagents->incubate_kinase initiate_reaction Initiate Kinase Reaction with ATP and Substrate incubate_kinase->initiate_reaction stop_reaction Stop Reaction and Measure ADP Production (e.g., ADP-Glo™ Assay) initiate_reaction->stop_reaction data_analysis Data Analysis: Calculate IC50 Value stop_reaction->data_analysis end End data_analysis->end

Caption: Workflow for Aurora Kinase B inhibition assay.

Comparative Performance Data

The inhibitory activity of the 3-(3-Fluorophenyl)-1H-pyrazole derivative was compared with other known Aurora Kinase B inhibitors.

CompoundTargetIC50 (nM)Cell-based Assay (GI50, HeLa cells)Reference
N-(3-fluorophenyl)-...acetamide Aurora Kinase B1.3124.40 nM[5]
Barasertib (AZD1152-HQPA) Aurora Kinase B0.37Potent inhibitor in various cancer cell lines[7]
SP-96 Aurora Kinase B0.316-[7]
Experimental Protocol: In Vitro Aurora Kinase B Inhibition Assay (ADP-Glo™)

This protocol describes a method to determine the in vitro potency of an inhibitor against Aurora Kinase B.[8][9][10]

1. Reagent Preparation:

  • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Prepare serial dilutions of the test inhibitor in the reaction buffer.

  • Prepare a solution of recombinant human Aurora Kinase B enzyme in the reaction buffer.

  • Prepare a solution of the kinase substrate (e.g., Histone H3) and ATP in the reaction buffer.

2. Kinase Reaction:

  • In a 96-well plate, add the test inhibitor and the Aurora Kinase B enzyme.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate for 60 minutes at 30°C.

3. ADP Detection:

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

  • Add the Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature. This reagent converts the ADP generated into a luminescent signal.

4. Data Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Trypanocidal Activity

Derivatives of 3-(3-Fluorophenyl)-1H-pyrazole have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Experimental Workflow: In Vitro Trypanosoma cruzi Amastigote Assay

Trypanocidal_Assay_Workflow start Start culture_cells Culture Host Cells (e.g., Vero cells) in 96-well plates start->culture_cells infect_cells Infect Host Cells with T. cruzi Trypomastigotes culture_cells->infect_cells add_compounds Add Serial Dilutions of Test Compounds and Benznidazole infect_cells->add_compounds incubate Incubate for 72-96 hours add_compounds->incubate quantify_parasites Fix, Stain, and Quantify Intracellular Amastigotes (High-Content Imaging) incubate->quantify_parasites data_analysis Data Analysis: Calculate IC50 and CC50 Values quantify_parasites->data_analysis end End data_analysis->end

Caption: Workflow for in vitro trypanocidal assay against T. cruzi amastigotes.

Comparative Performance Data

The trypanocidal and cytotoxic activities of 3-(3-Fluorophenyl)-1H-pyrazole derivatives were compared with the standard drug, benznidazole.

CompoundIC50 against T. cruzi amastigotes (µM)CC50 on Vero cells (µM)Selectivity Index (SI = CC50/IC50)Reference
3-(3-Fluorophenyl)-1H-pyrazole derivative 3j 2.75 ± 0.62> 300> 109[11]
3-(3-Fluorophenyl)-1H-pyrazole derivative 3m 3.58 ± 0.25160.51 ± 2.0444.83[11]
Benznidazole 4.67 ± 0.22> 500> 107[11]
Benznidazole (reported range) 4.00 - 32> 500Varies[12][13]
Experimental Protocol: In Vitro Trypanosoma cruzi Amastigote Assay

This protocol is for evaluating the efficacy of compounds against the intracellular replicative form of T. cruzi.[14][15][16]

1. Cell Culture and Infection:

  • Seed a suitable host cell line (e.g., Vero cells) in 96-well black, clear-bottom imaging plates and incubate for 24 hours.

  • Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1.

  • Incubate for 2 hours to allow for parasite invasion.

  • Wash the wells to remove extracellular parasites.

2. Compound Treatment:

  • Add fresh culture medium containing serial dilutions of the test compounds and the positive control (benznidazole). The final DMSO concentration should be kept below 0.5%.

  • Incubate the plates for 72 to 96 hours at 37°C and 5% CO₂.

3. Quantification of Parasite Load:

  • After incubation, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells and stain the parasite and host cell DNA with a fluorescent dye (e.g., DAPI or Hoechst).

  • Acquire images using a high-content imaging system.

  • Use automated image analysis software to count the number of intracellular amastigotes per host cell.

4. Data Analysis:

  • Calculate the percentage of inhibition of parasite replication for each compound concentration relative to the untreated control.

  • Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

  • Similarly, determine the 50% cytotoxic concentration (CC50) on uninfected host cells to assess the compound's selectivity.

  • Calculate the Selectivity Index (SI = CC50/IC50). A higher SI value indicates greater selectivity for the parasite over the host cell.

References

Comparative

A Comparative Guide to the Synthesis of 3-Aryl-Pyrazoles for Researchers and Drug Development Professionals

The 3-aryl-pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The development of efficient and versatile synthetic m...

Author: BenchChem Technical Support Team. Date: December 2025

The 3-aryl-pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The development of efficient and versatile synthetic methodologies for accessing these compounds is therefore of critical importance to researchers in academia and the pharmaceutical industry. This guide provides an objective comparison of key synthetic strategies for 3-aryl-pyrazoles, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.

Key Synthetic Methodologies: An Overview

The synthesis of 3-aryl-pyrazoles can be broadly categorized into classical condensation reactions and modern catalytic approaches. This guide will focus on the following prominent methods:

  • Knorr/Paal-Knorr Pyrazole Synthesis: A traditional and widely used method based on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

  • [3+2] Cycloaddition Reactions: A powerful and versatile approach for constructing the pyrazole ring from a 1,3-dipole and a dipolarophile.

  • Multicomponent Reactions (MCRs): Efficient one-pot syntheses that combine three or more starting materials to rapidly generate molecular complexity.

  • Cross-Coupling Strategies: Modern catalytic methods, such as Suzuki-Miyaura and Sonogashira couplings, for the introduction of the aryl group.

Comparative Data on Synthetic Methodologies

The following table summarizes quantitative data for selected examples of each synthetic methodology, providing a basis for comparison of their efficiency and reaction conditions.

MethodologyStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Knorr Pyrazole Synthesis Ethyl benzoylacetate, Hydrazine hydrateAcetic acid (catalytic)1-Propanol1001High[1]
[3+2] Cycloaddition Trifluoromethylated ynones, Aryl hydrazinesAgOTf (1 mol%)Not specifiedRT1up to 99[2]
Three-Component Reaction Cyclic β-diketones, Arylglyoxals, Arylhydrazonesp-TsOHDMF70-High[3]
Three-Component Reaction Aldehydes, 1,3-Dicarbonyls, Diazo compounds/Tosyl hydrazonesPiperidinium acetateDMSO701275-82[4]
Suzuki-Miyaura Coupling 1-Aryl-3-CF3-5-iodo-1H-pyrazole, Phenylboronic acidPd(PPh3)4, K2CO3THF/H2OReflux48-[5]
Sonogashira Coupling 1-Aryl-3-CF3-5-iodo-1H-pyrazole, PhenylacetylenePd(PPh3)4, CuITHF/Et3N8024-[5]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies.

Knorr_Pyrazole_Synthesis A 1,3-Dicarbonyl Compound C Intermediate A->C Condensation B Hydrazine B->C D 3-Aryl-Pyrazole C->D Cyclization & Dehydration caption Knorr Pyrazole Synthesis Workflow

Caption: Knorr Pyrazole Synthesis Workflow

Three_Plus_Two_Cycloaddition A 1,3-Dipole (e.g., Diazo compound) C [3+2] Cycloaddition A->C B Dipolarophile (e.g., Alkyne) B->C D 3-Aryl-Pyrazole C->D caption [3+2] Cycloaddition Pathway

Caption: [3+2] Cycloaddition Pathway

Multicomponent_Reaction cluster_reactants Starting Materials A Component A D One-Pot Reaction A->D B Component B B->D C Component C C->D E 3-Aryl-Pyrazole D->E caption Multicomponent Reaction Logic

Caption: Multicomponent Reaction Logic

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Knorr Pyrazole Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one[1]
  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture.

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C. The hot plate should be set slightly above 100°C.

  • Reaction Monitoring: After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase, with ethyl benzoylacetate as the starting material reference.

  • Work-up: If the ketoester is completely consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the hot plate and allow the reaction to cool slowly while stirring rapidly on the cooling hot plate over 30 minutes.

  • Isolation: Filter the reaction mixture using a Buchner funnel.

  • Washing and Drying: Rinse the collected solid product with a small amount of water and allow it to air dry.

  • Characterization: Once the product is dry, determine the mass of the product to calculate the percent yield and determine the melting point.

Silver-Catalyzed [3+2] Cycloaddition for 3-CF3-Pyrazoles[2]
  • Catalyst and Reactants: This method employs a silver-catalyzed reaction between trifluoromethylated ynones and aryl (or alkyl) hydrazines.

  • Catalyst Loading: Use AgOTf as the catalyst at a loading of 1 mol%.

  • Reaction Conditions: The reaction proceeds rapidly, with heterocyclization occurring within 1 hour at room temperature.

  • Outcome: This process leads to the highly regioselective formation of various 3-CF3-pyrazoles with exceptional yields of up to 99% for the isolated products.[2]

One-Pot, Three-Component Synthesis of Substituted Pyrazoles[3]
  • Reactants and Catalyst: This method utilizes readily available cyclic β-diketones (e.g., dimedone, 4-hydroxycoumarin), arylglyoxals, and arylhydrazones with p-toluenesulfonic acid (p-TsOH) as the catalyst.

  • Solvent and Temperature: The reactions are performed in dimethylformamide (DMF) at 70 °C.

  • Outcome: This one-pot, three-component, atom-economic synthesis affords multifunctionalized pyrazole derivatives with a broad substrate scope, good functional group tolerance, and high yields.[3]

Conclusion

The synthesis of 3-aryl-pyrazoles can be achieved through a variety of methodologies, each with its own advantages and limitations. Classical methods like the Knorr synthesis remain valuable for their simplicity and high yields with specific substrates.[1] Modern approaches, including [3+2] cycloadditions and multicomponent reactions, offer greater efficiency, broader substrate scope, and the ability to rapidly generate diverse libraries of compounds.[2][3] Cross-coupling reactions provide a powerful tool for the late-stage functionalization and synthesis of complex 3-aryl-pyrazoles.[5] The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these important heterocyclic compounds.

References

Validation

A Comparative Guide to the Analytical Validation of 3-(3-Fluorophenyl)-1H-pyrazole Quantification Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of various analytical methods for the accurate quantification of 3-(3-Fluorophenyl)-1H-pyrazole, a crucial st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the accurate quantification of 3-(3-Fluorophenyl)-1H-pyrazole, a crucial step in drug development and quality control. We will delve into the experimental protocols and performance data of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

3-(3-Fluorophenyl)-1H-pyrazole is a heterocyclic compound with potential applications in medicinal chemistry. Accurate and precise quantification of this analyte is essential for pharmacokinetic studies, formulation development, and quality assurance. The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide offers a comparative overview to aid researchers in selecting the most suitable method for their specific needs. While specific validated methods for 3-(3-Fluorophenyl)-1H-pyrazole are not extensively published, this guide adapts established methods for similar pyrazole derivatives to provide a practical framework.[1][2][3]

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 3-(3-Fluorophenyl)-1H-pyrazole. These values are illustrative and based on the performance of these techniques for similar analytes.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (%) 98-10295-10599-101
Precision (%RSD) < 2.0< 5.0< 1.5
Limit of Detection (LOD) 10-50 ng/mL1-10 ng/mL0.01-0.1 ng/mL
Limit of Quantification (LOQ) 50-150 ng/mL5-30 ng/mL0.05-0.5 ng/mL
Selectivity ModerateHighVery High
Sample Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are starting points and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: Determined by UV-Vis spectral analysis of 3-(3-Fluorophenyl)-1H-pyrazole (typically in the range of 230-300 nm).[4][5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity than HPLC-UV and is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of the analyte.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of 3-(3-Fluorophenyl)-1H-pyrazole.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate). If necessary, a derivatization step (e.g., silylation) is performed to enhance volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level quantification.[6][7]

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • Gradient elution is typically used for optimal separation.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule [M+H]⁺ of 3-(3-Fluorophenyl)-1H-pyrazole) and a specific product ion are monitored.

  • Sample Preparation: Sample extraction (e.g., protein precipitation for plasma samples, solid-phase extraction for complex matrices) is often required, followed by dissolution in the mobile phase.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the general workflow for analytical method validation and a decision-making tree for selecting the appropriate method.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Appropriate Method define_scope->select_method prepare_materials Prepare Standards & Samples select_method->prepare_materials perform_experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) prepare_materials->perform_experiments data_analysis Analyze Data & Calculate Parameters perform_experiments->data_analysis documentation Document Results in Validation Report data_analysis->documentation

General workflow for analytical method validation.

Method_Selection_Flowchart start Start: Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity selectivity High Selectivity for Complex Matrix? sensitivity->selectivity Yes cost_throughput Low Cost & High Throughput? sensitivity->cost_throughput No gcms Consider GC-MS selectivity->gcms No lcms Choose LC-MS/MS selectivity->lcms Yes hplc Choose HPLC-UV cost_throughput->hplc Yes cost_throughput->gcms No

Decision tree for selecting an analytical method.

Conclusion

The validation of an analytical method for the quantification of 3-(3-Fluorophenyl)-1H-pyrazole is a critical process that ensures data reliability.

  • HPLC-UV is a cost-effective and robust method for routine analysis where high sensitivity is not a prerequisite.

  • GC-MS offers enhanced selectivity and sensitivity, particularly for volatile compounds, but may require derivatization.

  • LC-MS/MS stands out as the most sensitive and selective technique, making it ideal for bioanalytical applications and trace-level detection in complex matrices.

The choice of method should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available resources. The provided protocols and performance data serve as a valuable starting point for the development and validation of a suitable analytical method for 3-(3-Fluorophenyl)-1H-pyrazole.

References

Comparative

A Comparative Docking Analysis of Pyrazole Derivatives Across Key Protein Targets

For Immediate Release This guide provides a comparative analysis of molecular docking studies involving pyrazole derivatives against a range of significant protein targets implicated in cancer and inflammation. The follo...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of molecular docking studies involving pyrazole derivatives against a range of significant protein targets implicated in cancer and inflammation. The following sections present quantitative binding data, detailed experimental protocols, and visualizations of the associated biological pathways and research workflows to support researchers, scientists, and drug development professionals.

Introduction to Pyrazole Derivatives

Pyrazole and its derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This scaffold is a key component in numerous pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] Their versatility makes them privileged structures in the design of targeted inhibitors for various enzymes and receptors. This guide focuses on their comparative in silico performance against protein kinases and cyclooxygenase enzymes.

Comparative Docking Performance of Pyrazole Derivatives

The following tables summarize the binding affinities of various pyrazole derivatives against several key protein targets. These results highlight the potential of the pyrazole scaffold as a foundation for developing potent and selective inhibitors.

Table 1: Protein Kinase Targets

Several studies have explored pyrazole derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[4][5] A comparative docking study assessed a series of pyrazole derivatives against VEGFR-2, Aurora A, and CDK2, revealing promising binding energies.[1][6][7]

Ligand (Derivative)Target ProteinPDB IDBinding Energy (kcal/mol)
Compound 1b VEGFR-22QU5-10.09
Compound 1d Aurora A2W1G-8.57
Compound 2b CDK22VTO-10.35

Binding energies are reported as Gibbs free energy (ΔG) in kcal/mol. More negative values indicate stronger binding affinity.

Table 2: Cyclooxygenase-2 (COX-2) Target

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for anti-inflammatory drug design.[8][9] Docking studies of novel pyrazole-containing amides have shown binding energies comparable to or even lower than the selective inhibitor Celecoxib.[8]

Ligand (Derivative)Target ProteinPDB IDBinding Energy (kcal/mol)
Celecoxib (Reference)COX-25IKR-9.7
Compound 19 COX-25IKR-9.8
Compound 23 COX-25IKR-9.8
Compound 25 COX-25IKR-9.7
Compound 26 COX-25IKR-10.0
Compound 27 COX-25IKR-9.9

Binding energies are reported as Gibbs free energy (ΔG) in kcal/mol. Data is sourced from a study using AutoDock Vina 1.2.0.[8]

Experimental Protocols

The methodologies outlined below are representative of the in silico docking studies cited in this guide.

Molecular Docking Protocol for Protein Kinases

A flexible ligand docking approach was employed using AutoDock 4.2 to investigate the interaction of pyrazole derivatives with VEGFR-2, Aurora A, and CDK2.[1][6][7]

  • Protein Preparation: The 3D crystal structures of the target proteins (PDB IDs: 2QU5, 2W1G, 2VTO) were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed. Kollman united atom charges, solvation parameters, and polar hydrogens were added to the protein structures.[10]

  • Ligand Preparation: The 2D structures of the pyrazole derivatives were drawn and converted to 3D structures. Energy minimization was performed, and Gasteiger charges were computed.

  • Grid Generation: A grid box was defined to encompass the active site of each protein, providing the search space for the docking simulation.

  • Docking Simulation: The docking process was performed using the Lamarckian genetic algorithm (LGA).[1] The simulation consisted of 10 independent Genetic Algorithm runs per ligand with a population size of 150.[1]

  • Analysis: The results were analyzed based on binding energy (kcal/mol), inhibition constant, and hydrogen bond interactions. The pose with the lowest binding energy was selected for further analysis.[1][6]

Molecular Docking Protocol for COX-2

The docking of pyrazole derivatives into the catalytic site of COX-2 was performed using AutoDock Vina 1.2.0.[8]

  • Receptor and Ligand Preparation: The 3D structure of the COX-2 enzyme was prepared for docking. The structures of the designed pyrazole compounds were optimized.

  • Docking with AutoDock Vina: The prepared ligands were docked into the 3D structure of the COX-2 catalytic site.

  • Interaction Analysis: The resulting interactions were compared with those of Celecoxib, a known selective COX-2 inhibitor, to evaluate the binding modes and potential for selective inhibition.[8]

Visualizations

The following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway relevant to the protein targets discussed.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB) PDB_Prep Protein Refinement (Add Hydrogens, Remove Water) PDB->PDB_Prep Ligand 2. Ligand Structure Preparation Ligand_Min Ligand Energy Minimization Ligand->Ligand_Min Grid 3. Define Binding Site (Grid Box) PDB_Prep->Grid Docking 4. Run Docking Algorithm Ligand_Min->Docking Grid->Docking Results 5. Analyze Poses & Binding Energy Docking->Results BestPose 6. Identify Best Binding Mode Results->BestPose Final Lead Compound Identification BestPose->Final

Caption: A generalized workflow for molecular docking studies.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS AKT AKT RTK->AKT RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival, Angiogenesis AKT->Response TF->Response GrowthFactor Growth Factor GrowthFactor->RTK Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->RTK Pyrazole->RAF

Caption: A simplified protein kinase signaling cascade.

References

Validation

Assessing the Off-Target Effects of 3-(3-Fluorophenyl)-1H-pyrazole: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While the on-target effects of these...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While the on-target effects of these compounds are often well-characterized, understanding their off-target interactions is crucial for predicting potential side effects and identifying opportunities for drug repurposing. This guide provides a comparative assessment of the potential off-target effects of the novel compound 3-(3-Fluorophenyl)-1H-pyrazole. Due to the limited publicly available data on this specific molecule, this analysis is performed in comparison with well-characterized, structurally related pyrazole-based kinase inhibitors, Danusertib (PHA-739358) and AT7519.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50) of Danusertib and AT7519 against a panel of kinases. This data provides a reference for the potential on-target and off-target activities of pyrazole-based compounds like 3-(3-Fluorophenyl)-1H-pyrazole. It is hypothesized that 3-(3-Fluorophenyl)-1H-pyrazole may exhibit inhibitory activity against members of the Aurora and Cyclin-Dependent Kinase (CDK) families.

Target KinaseDanusertib (PHA-739358) IC50 (nM)AT7519 IC50 (nM)3-(3-Fluorophenyl)-1H-pyrazole IC50 (nM)
Aurora A13[1][2]-Data not available
Aurora B79[1][2]-Data not available
Aurora C61[1][2]-Data not available
CDK1-210[3][4]Data not available
CDK2-47[3][4]Data not available
CDK4-100[3][4]Data not available
CDK5-13[3]Data not available
CDK6-170[3][4]Data not available
CDK9-<10[3][4]Data not available
Abl25[1][2]-Data not available
TrkA31[2]-Data not available
c-RET31[2]-Data not available
FGFR147[2]-Data not available
GSK3β-89[3][5]Data not available

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates greater potency. Data for Danusertib and AT7519 are sourced from published literature.

Potential Signaling Pathway Interactions

Given that related pyrazole compounds target Aurora kinases, a potential signaling pathway affected by 3-(3-Fluorophenyl)-1H-pyrazole is the Aurora B kinase pathway, which plays a critical role in cell cycle regulation, specifically in mitosis.

Aurora_B_Pathway Prophase Prophase Aurora_B Aurora B Kinase Prophase->Aurora_B activates Metaphase Metaphase Kinetochore Kinetochore Microtubule Attachment Metaphase->Kinetochore Anaphase Anaphase Cleavage_Furrow Cleavage Furrow Formation Anaphase->Cleavage_Furrow Cytokinesis Cytokinesis Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates CPC Chromosomal Passenger Complex Histone_H3->CPC recruits CPC->Kinetochore corrects Kinetochore->Anaphase Cleavage_Furrow->Cytokinesis 3_Fluorophenyl_1H_pyrazole 3-(3-Fluorophenyl) -1H-pyrazole 3_Fluorophenyl_1H_pyrazole->Aurora_B inhibits (potential)

Potential inhibition of the Aurora B kinase signaling pathway.

Experimental Protocols for Off-Target Assessment

A comprehensive evaluation of off-target effects involves a multi-pronged approach, combining in vitro biochemical assays with cell-based methods.

In Vitro Kinase Profiling (e.g., KINOMEscan™)

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Methodology:

  • Compound Immobilization: A proprietary active-site directed ligand is immobilized on a solid support.

  • Kinase Panel: A diverse panel of purified human kinases is used.

  • Competitive Binding: The test compound (3-(3-Fluorophenyl)-1H-pyrazole) is incubated with the kinase panel and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the active site of each kinase.

  • Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) of a DNA tag conjugated to each kinase. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis: Results are often expressed as the percentage of kinase remaining bound to the solid support relative to a vehicle control. Dissociation constants (Kd) can be determined for significant interactions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement and assess off-target binding within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

  • Cell Treatment: Intact cells are incubated with the test compound at various concentrations or with a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated protein pellet by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.

  • Melt Curve Generation: A melt curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement. This can be performed for known on-targets and suspected off-targets.

Experimental Workflow for Off-Target Profiling

The following diagram illustrates a typical workflow for assessing the off-target effects of a novel compound.

Off_Target_Workflow cluster_in_vitro In Vitro Assessment cluster_in_cellulo Cell-Based Assessment Kinome_Scan Broad Kinase Panel Screen (e.g., KINOMEscan) Identify_Off_Targets Identify Potential Off-Targets Kinome_Scan->Identify_Off_Targets Dose_Response IC50/Kd Determination for Hits Validate_Off_Targets Validate Off-Targets Dose_Response->Validate_Off_Targets CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Validate_Off_Targets Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Apoptosis) Pathway_Analysis Pathway Analysis (e.g., Western Blot for Phospho-proteins) Phenotypic_Screening->Pathway_Analysis End Comprehensive Off-Target Profile Pathway_Analysis->End Start Novel Compound (3-(3-Fluorophenyl)-1H-pyrazole) Start->Kinome_Scan Identify_Off_Targets->Dose_Response Identify_Off_Targets->CETSA Validate_Off_Targets->Phenotypic_Screening

A typical workflow for identifying and validating off-target effects.

Conclusion

While direct experimental data for 3-(3-Fluorophenyl)-1H-pyrazole is not yet widely available, a comparative analysis with structurally related pyrazole-based kinase inhibitors like Danusertib and AT7519 provides a valuable framework for anticipating its potential off-target effects. The primary targets are likely to be within the kinase family, with a potential for activity against Aurora and cyclin-dependent kinases. A thorough off-target assessment, employing a combination of in vitro and cellular assays as outlined, is essential for the further development and characterization of this and other novel chemical entities. This systematic approach will enable a more complete understanding of the compound's biological activity and facilitate its safe and effective translation into therapeutic applications.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(3-Fluorophenyl)-1H-pyrazole: A Guide for Laboratory Professionals

Providing critical safety and logistical information for the proper handling and disposal of 3-(3-Fluorophenyl)-1H-pyrazole is paramount for ensuring a safe laboratory environment and regulatory compliance. This document...

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of 3-(3-Fluorophenyl)-1H-pyrazole is paramount for ensuring a safe laboratory environment and regulatory compliance. This document outlines the necessary procedures for the disposal of this halogenated organic compound, targeting researchers, scientists, and professionals in drug development.

Waste Characterization and Segregation:

Due to its chemical structure, which includes a fluorinated phenyl group, 3-(3-Fluorophenyl)-1H-pyrazole is classified as a halogenated organic compound.[1] As such, it must be disposed of as hazardous chemical waste.[2][3] It is crucial to prevent the mixing of halogenated waste with non-halogenated waste streams to avoid increased disposal costs and complexities.[4]

Personal Protective Equipment (PPE) and Safety Precautions:

When handling 3-(3-Fluorophenyl)-1H-pyrazole and its associated waste, appropriate personal protective equipment must be worn. This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Item Specification Purpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact with the chemical.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Ventilation Chemical fume hoodTo minimize inhalation exposure to vapors or dust.

Disposal Procedures for 3-(3-Fluorophenyl)-1H-pyrazole Waste:

1. Waste Collection:

  • Solid Waste: Collect solid 3-(3-Fluorophenyl)-1H-pyrazole waste in a dedicated, properly labeled, and sealed container.

  • Liquid Waste: If the compound is in a solvent, it should be collected in a designated container for halogenated organic solvent waste.[1][5][6]

2. Container Selection and Labeling:

  • Use a container made of a material compatible with the chemical. The original container is often a suitable choice for waste accumulation.[4]

  • The container must be in good condition, with a tightly fitting lid to prevent leaks or spills.[4][5]

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "3-(3-Fluorophenyl)-1H-pyrazole," and the approximate quantity.

3. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is cool, dry, and well-ventilated.[6]

  • Keep the container closed except when adding waste.[5][6]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][7][8]

Decontamination and Disposal of Empty Containers:

Empty containers that have held 3-(3-Fluorophenyl)-1H-pyrazole must be properly decontaminated before disposal.

Experimental Protocol for Container Decontamination:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste along with the 3-(3-Fluorophenyl)-1H-pyrazole waste.[3] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional policies.

  • Container Disposal: Once decontaminated, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

Disposal Workflow

A Waste Generation (3-(3-Fluorophenyl)-1H-pyrazole) B Characterize as Halogenated Organic Waste A->B C Select Compatible, Labeled Waste Container B->C D Segregate from Non-Halogenated Waste C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal E->F

Caption: Logical workflow for the proper disposal of 3-(3-Fluorophenyl)-1H-pyrazole.

References

Handling

Essential Safety and Operational Protocols for Handling 3-(3-Fluorophenyl)-1H-pyrazole

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal o...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of 3-(3-Fluorophenyl)-1H-pyrazole, a compound that, while specific data is limited, belongs to a class of pyrazole derivatives with known potential hazards. The following procedural guidance is based on best practices for handling similar chemical structures.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for 3-(3-Fluorophenyl)-1H-pyrazole, a conservative approach to safety is necessary. Pyrazole derivatives and related aromatic compounds can be irritating to the skin, eyes, and respiratory tract.[1][2][3] Some may also be harmful if swallowed or absorbed through the skin.[1][4] Therefore, treating this compound as a potentially hazardous substance is a critical first step.

A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure. This includes protection for the eyes, skin, and respiratory system.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards.[5] A face shield must be worn in addition to goggles, especially when there is a risk of splashes or when working with bulk quantities.[5]
Skin (Hands) Chemically Resistant GlovesNitrile or neoprene gloves are generally recommended. Always inspect gloves for tears or punctures before use. For compounds with unknown toxicity, double-gloving or using a laminate glove under a heavy-duty outer glove is advised.[5]
Skin (Body) Flame-Resistant Laboratory CoatA fully buttoned lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[5]
Respiratory NIOSH-Approved RespiratorUse a respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder outside of a fume hood or if dust is generated.[6] A surgical N-95 respirator can provide both respiratory and splash protection.[7]
Feet Closed-Toed ShoesLeather or other chemically resistant material is preferred. Do not wear sandals or open-toed shoes in the laboratory.[5]

Experimental Workflow and Handling Procedures

Safe handling practices are crucial to prevent accidental exposure and contamination. A step-by-step workflow should be followed diligently.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheets (SDS) for similar compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Ensure fume hood and emergency equipment are operational B->C D Weigh and handle solid compound in a fume hood C->D E Minimize dust generation D->E F Keep container closed when not in use E->F G Decontaminate work surfaces F->G H Remove and properly dispose of contaminated PPE G->H I Wash hands thoroughly H->I

Caption: A typical experimental workflow for handling chemical compounds.

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[1] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Disposal Plan

Proper disposal of 3-(3-Fluorophenyl)-1H-pyrazole and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

G A Is the waste a halogenated organic compound? B YES A->B C NO A->C D Segregate as Halogenated Waste B->D E Segregate as Non-Halogenated Waste C->E F Place in a properly labeled, sealed, and compatible waste container D->F E->F G Store in a designated hazardous waste accumulation area F->G H Arrange for pickup by the institution's Environmental Health & Safety (EHS) department G->H

Caption: A decision tree for the proper segregation and disposal of chemical waste.

Disposal Protocol Summary:

  • Waste Characterization : Treat 3-(3-Fluorophenyl)-1H-pyrazole as a hazardous chemical waste.[9] Due to the fluorine atom, it should be disposed of as halogenated organic waste.[9]

  • Containerization : Use a designated, leak-proof, and clearly labeled hazardous waste container.[9] The label should include "Hazardous Waste," the chemical name, and associated hazards.

  • Segregation : Do not mix with non-hazardous or incompatible waste streams.[9]

  • Storage : Store the waste container in a designated and secure area, away from heat and ignition sources.[10]

  • Disposal : All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8] Do not pour down the drain or discard in regular trash.[9]

  • Empty Containers : Rinse empty containers three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with 3-(3-Fluorophenyl)-1H-pyrazole and other similar chemical compounds.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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